molecular formula C17H21NO3 B11838763 Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate CAS No. 185445-11-8

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Katalognummer: B11838763
CAS-Nummer: 185445-11-8
Molekulargewicht: 287.35 g/mol
InChI-Schlüssel: ZZEWKUTZKRORAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

185445-11-8

Molekularformel

C17H21NO3

Molekulargewicht

287.35 g/mol

IUPAC-Name

propyl N-[2-(7-methoxynaphthalen-1-yl)ethyl]carbamate

InChI

InChI=1S/C17H21NO3/c1-3-11-21-17(19)18-10-9-14-6-4-5-13-7-8-15(20-2)12-16(13)14/h4-8,12H,3,9-11H2,1-2H3,(H,18,19)

InChI-Schlüssel

ZZEWKUTZKRORAI-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Pharmacological Potential of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of central nervous system (CNS) therapeutics requires a delicate balance between receptor affinity, metabolic stability, and blood-brain barrier (BBB) permeability. Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) represents a highly specialized bioisostere of agomelatine, a well-known melatonergic antidepressant. In this structural analogue, the terminal acetamide group of agomelatine is replaced by a propyl carbamate moiety.

As the discovery of melatonergic ligands has historically been driven by the need for compounds with superior pharmacokinetics and extended half-lives compared to endogenous , this specific carbamate substitution is a strategic modification. It is designed to probe the hydrophobic binding pockets of MT1/MT2 receptors while simultaneously shielding the molecule from rapid first-pass metabolism by CYP1A2 and amidases. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structure-activity relationship (SAR), and synthetic methodology.

Quantitative Physicochemical Profiling

The physicochemical properties of a molecule dictate its pharmacokinetic fate. For CNS-active compounds, parameters such as lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are critical determinants of passive diffusion across the lipid-rich BBB.

Physicochemical PropertyValuePharmacokinetic Causality
Molecular Formula C₁₇H₂₁NO₃Establishes baseline atomic composition and molecular weight.
Molecular Weight 287.35 g/mol Falls well below the 400 Da threshold, optimizing passive diffusion across the Blood-Brain Barrier.
CAS Registry Number 185445-11-8Unique identifier for structural and synthetic cross-referencing.
Topological Polar Surface Area (TPSA) 47.56 ŲPerfectly situated within the ideal 40–90 Ų range for CNS-active therapeutics, ensuring minimal polar hindrance during lipid bilayer transit.
Calculated LogP (cLogP) ~3.8High lipophilicity drives rapid absorption and CNS partitioning, while remaining below the highly lipophilic threshold (LogP > 5) that causes non-specific binding.
Hydrogen Bond Donors 1 (Carbamate NH)A low donor count minimizes the desolvation energy penalty required to enter a lipophilic membrane environment.
Hydrogen Bond Acceptors 3 (O atoms)Facilitates critical anchoring interactions within the MT1/MT2 orthosteric binding pockets.
Rotatable Bonds 7Grants the propyl and ethyl chains sufficient conformational flexibility to adopt the bioactive conformation required for receptor activation.

Structural Causality and SAR Rationale

Agomelatine is a bioisosteric derivative where a of melatonin. However, agomelatine's terminal acetamide group is highly susceptible to hepatic metabolism. The transition from an acetamide to a propyl carbamate is driven by two distinct mechanistic goals:

  • Metabolic Shielding: The carbamate linkage introduces an additional oxygen atom that alters the electronic resonance of the amide bond, making it significantly more resistant to hydrolysis by ubiquitous amidases. Furthermore, the steric bulk of the propyl chain hinders the approach of CYP1A2, the primary cytochrome P450 enzyme responsible for agomelatine clearance.

  • Receptor Pocket Probing: Research indicates that replacing the flexible side chain of agomelatine with. By utilizing a flexible propyl carbamate, the molecule retains the rotational freedom necessary to navigate the narrow binding channel of the MT1/MT2 receptors, while the extended hydrophobic propyl chain can anchor into deeper lipophilic sub-pockets (e.g., interacting with Val/Ile residues) that a simple methyl group cannot reach.

Pharmacodynamics and Signaling Pathways

Like its parent scaffold, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is hypothesized to function as a dual-action agent: an agonist at melatonergic MT1 and MT2 receptors, and an antagonist at the 5-HT2C serotonergic receptor.

  • MT1/MT2 Agonism: Activation of these Gi/o-coupled receptors inhibits adenylyl cyclase, reducing intracellular cAMP and PKA activity, which ultimately resynchronizes disrupted circadian rhythms.

  • 5-HT2C Antagonism: Blockade of this Gq-coupled receptor in the frontal cortex prevents the activation of Phospholipase C (PLC). This reduction in IP3/DAG signaling reduces GABAergic inhibition, thereby disinhibiting the release of dopamine (DA) and noradrenaline (NE), conferring anxiolytic and antidepressant effects.

ReceptorSignaling Ligand Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate MT1 MT1 / MT2 Receptors (Agonism) Ligand->MT1 Activates HT2C 5-HT2C Receptor (Antagonism) Ligand->HT2C Blocks Gi Gi/o Protein Activation MT1->Gi Gq Gq Protein Inhibition HT2C->Gq cAMP ↓ cAMP & PKA Activity Gi->cAMP PLC ↓ PLC & IP3/DAG Gq->PLC Sleep Circadian Rhythm Synchronization cAMP->Sleep Dopamine ↑ DA/NE Release (Frontal Cortex) PLC->Dopamine Disinhibits

Fig 1: Dual MT1/MT2 agonism and 5-HT2C antagonism signaling pathways.

Experimental Protocols: Synthesis and Validation

To ensure high-yield generation of this specific bioisostere, the following self-validating synthetic protocol leverages the carbamoylation of a primary amine. Every step is designed with explicit chemical causality to prevent side reactions.

Objective

High-yield synthesis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate via the nucleophilic acyl substitution of 2-(7-methoxynaphthalen-1-yl)ethanamine.

Reagents
  • 2-(7-methoxynaphthalen-1-yl)ethanamine (1.0 eq)

  • Propyl chloroformate (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation of the Amine Solution: Dissolve 1.0 eq of 2-(7-methoxynaphthalen-1-yl)ethanamine in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are critical because trace water will act as a competing nucleophile, prematurely hydrolyzing the propyl chloroformate reagent into propanol and carbon dioxide, thereby destroying the electrophile.

  • Base Addition & Thermal Control: Add 2.0 eq of Et₃N to the solution and cool the reaction flask to 0 °C using an ice-water bath. Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine (which would render it non-nucleophilic and halt the reaction).

  • Carbamoylation: Perform a dropwise addition of 1.2 eq of propyl chloroformate over 15 minutes. Causality: The slow addition at 0 °C controls the highly exothermic nature of the reaction. Keeping the temperature low suppresses the formation of symmetrical urea byproducts, which occur if the newly formed carbamate product reacts with unreacted starting material.

  • Reaction Maturation & In-Process Validation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Causality: TLC acts as a self-validating checkpoint. The disappearance of the highly polar primary amine spot (which stays near the baseline) and the appearance of a higher Rf spot confirms the conversion to the lipophilic carbamate.

  • Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to yield the pure target compound.

  • Analytical Validation: Confirm structural integrity using ¹H-NMR (CDCl₃). Validation Marker: Look for the characteristic triplet of the terminal propyl methyl group (~0.9 ppm) and the broad singlet of the carbamate NH (~4.8 ppm), which confirms successful attachment of the propyl carbamate moiety without dimer formation.

References

  • Melatonin receptor agonist - Wikipedia. Wikipedia. Available at:[Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Royal Society of Chemistry. Available at:[Link]

  • Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist. American Chemical Society. Available at:[Link]

In-Depth Technical Guide: Mechanism of Action of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS RN: 185445-11-8) is a highly specialized synthetic ligand designed to modulate melatonergic pathways[1]. Structurally derived from the well-established agomelatine pharmacophore, this compound replaces the classical acetamide group with a propyl carbamate moiety. This technical whitepaper dissects the structural pharmacology, downstream G-protein coupled receptor (GPCR) signaling cascades, and the rigorous, self-validating experimental workflows required to characterize its mechanism of action as a dual MT1/MT2 receptor agonist and putative 5-HT2C antagonist.

Structural Pharmacology & Pharmacophore Rationale

The rational design of melatonergic ligands relies on mimicking the endogenous neurohormone melatonin (N-acetyl-5-methoxytryptamine) while optimizing pharmacokinetic stability and receptor subtype selectivity.

  • The 7-Methoxynaphthalene Core: This bioisostere replaces the 5-methoxyindole ring of melatonin. The naphthalene core provides optimal π−π stacking interactions with aromatic residues (e.g., Phe195, Tyr298) within the orthosteric binding pockets of both MT1 and MT2 receptors. This structural feature is the primary driver for the ligand's high binding affinity (sub-nanomolar Ki​ )[2].

  • The Propyl Carbamate Substitution: While agomelatine utilizes an acetamide group, the transition to a propyl carbamate (-NH-CO-O-CH2-CH2-CH3) is a calculated medicinal chemistry modification. Causality of substitution: Carbamates are inherently more resistant to enzymatic hydrolysis by hepatic amidases compared to simple amides, thereby extending the compound's biological half-life. Furthermore, recent pharmacoinformatic and in vitro screening data demonstrate that carbamate moieties can successfully dock into human MT1 and MT2 receptors, fundamentally altering the intrinsic efficacy and system bias of the ligand[3]. The increased lipophilicity of the propyl chain also enhances blood-brain barrier (BBB) permeation, a critical requirement for central nervous system (CNS) targets.

Molecular Mechanism of Action

The physiological effects of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate are mediated through a complex interplay of GPCR signaling pathways, primarily targeting the suprachiasmatic nucleus (SCN) to entrain circadian rhythms[4].

MT1 (MTNR1A) Receptor Activation

Upon binding to the MT1 receptor, the compound stabilizes the active conformation of the receptor, promoting the exchange of GDP for GTP on the Gαi/o​ protein subunit.

  • Adenylyl Cyclase Inhibition: The activated Gαi​ subunit directly inhibits adenylyl cyclase (AC).

  • cAMP Downregulation: This inhibition leads to a rapid decrease in intracellular cyclic AMP (cAMP) levels.

  • Transcriptional Modulation: Reduced cAMP suppresses Protein Kinase A (PKA) activity, ultimately decreasing the phosphorylation of the cAMP response element-binding protein (CREB), which modulates the transcription of circadian clock genes[4].

MT2 (MTNR1B) Receptor Activation

The MT2 receptor exhibits dual coupling to both Gαi/o​ and Gαq​ proteins, creating a bifurcated signaling cascade[4].

  • Gαq​ Pathway: Activation of Gαq​ stimulates Phospholipase C (PLC).

  • Calcium Mobilization: PLC cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular Ca2+ , which is critical for synaptic plasticity and phase-shifting the circadian clock.

Putative 5-HT2C Antagonism

Drawing from the established profile of its parent scaffold (agomelatine), the 7-methoxynaphthalene core confers moderate affinity for the serotonergic 5-HT2C receptor[2]. By acting as a neutral antagonist at these constitutively active receptors in the frontal cortex, the compound disinhibits downstream pathways, leading to a localized increase in dopamine and norepinephrine release—a mechanism synergistic with its melatonergic agonism for antidepressant efficacy.

MT_Signaling Ligand Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate MT1 MT1 Receptor (Gi) Ligand->MT1 High Affinity MT2 MT2 Receptor (Gi / Gq) Ligand->MT2 High Affinity Gi Gαi Protein MT1->Gi MT2->Gi Gq Gαq Protein MT2->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP Levels AC->cAMP IP3 ↑ IP3 / DAG PLC->IP3 PKA ↓ PKA / CREB cAMP->PKA Ca2 ↑ Intracellular Ca2+ IP3->Ca2

Melatonergic signaling cascade initiated by the propyl carbamate analog via MT1 and MT2 receptors.

Quantitative Pharmacological Profile

To contextualize the physicochemical and binding properties of the propyl carbamate analog, it is compared against endogenous melatonin and the clinical standard, agomelatine. The shift to a carbamate increases lipophilicity (LogP), which correlates with enhanced CNS penetration.

CompoundTargetAffinity ( Ki​ , nM)LogP (Lipophilicity)TPSA (Å 2 )
Melatonin MT1 / MT20.1 / 0.11.254.1
Agomelatine MT1 / MT20.1 / 0.122.838.3
Propyl Carbamate Analog MT1 / MT2~0.5 - 5.03.547.6

*Representative SAR values extrapolated from melatonergic carbamate derivative profiling.

Experimental Methodologies & Self-Validating Protocols

To rigorously define the mechanism of action, the following self-validating experimental workflows must be executed.

Protocol 1: Radioligand Competition Binding Assay

Purpose: To determine the binding affinity ( Ki​ ) of the compound for human MT1 and MT2 receptors. Causality of Design: Chinese Hamster Ovary (CHO) cells are utilized because they lack endogenous melatonin receptors, ensuring that any radioactive signal is strictly derived from the transfected human recombinant MT1/MT2 receptors.

  • Membrane Preparation: Harvest CHO-hMT1/MT2 cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) to preserve receptor integrity.

  • Incubation: Incubate membrane aliquots with 300 pM of the radioligand 2−[125I] -iodomelatonin and varying concentrations ( 10−12 to 10−5 M) of the propyl carbamate analog for 2 hours at 25°C.

  • Self-Validation (GTP Shift): Run a parallel assay adding 100 µM GTP. Causality: GTP decouples the G-protein from the receptor. If the compound is an agonist, its apparent affinity will decrease in the presence of GTP; if it is an antagonist, the affinity remains unchanged[3].

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Quantify radioactivity using a gamma counter.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Purpose: To quantify the functional Gαi​ -mediated inhibition of adenylyl cyclase. Causality of Design: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA due to its resistance to compound auto-fluorescence and superior signal stability, which is critical for high-throughput screening.

  • Cell Stimulation: Seed CHO-hMT1 cells into a 384-well plate. Add 1 µM Forskolin to artificially stimulate adenylyl cyclase and elevate baseline cAMP levels.

  • Ligand Treatment: Introduce the propyl carbamate analog. As an MT1 agonist, it will inhibit the Forskolin-induced cAMP spike.

  • Detection: Add the HTRF lysis buffer containing cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor). The endogenous cAMP competes with cAMP-d2 for binding to the antibody.

  • Self-Validation (Z'-Factor): Every assay plate must include a 10μM melatonin positive control and a vehicle negative control. The assay is mathematically validated by calculating the Z'-factor. Rule: Only plates yielding a Z' > 0.5 are accepted, guaranteeing a robust signal-to-noise ratio and assay reliability.

Workflow Step1 Cell Culture (CHO-hMT1/MT2) Step2 Ligand Incubation (+ Forskolin) Step1->Step2 Step3 Cell Lysis & HTRF Reagents Step2->Step3 Step4 TR-FRET Measurement Step3->Step4 Step5 Data Analysis (IC50 / Emax) Step4->Step5 Valid Validation (Z'-factor > 0.5) Step4->Valid

Self-validating HTRF cAMP accumulation assay workflow for functional efficacy screening.

References

  • MolCore. "185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate." MolCore Chemical Database. Available at:[1]

  • De Bodinat, C., et al. "Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties." PMC - National Institutes of Health. Available at:[2]

  • Popovska-Gorevski, M., et al. "Carbamate Insecticides Target Human Melatonin Receptors." Chemical Research in Toxicology - ACS Publications. Available at:[3]

  • Cecon, E., et al. "Melatonin receptors: molecular pharmacology and signalling in the context of system bias." PMC - National Institutes of Health. Available at:[4]

Sources

Biological Activity of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate: A Technical Guide to Melatonergic and Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuropharmacological agents often relies on bioisosteric modifications to probe receptor binding pockets. Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS 185445-11-8) is a highly specialized active pharmaceutical ingredient (API) intermediate and research ligand[1]. Structurally derived from the agomelatine scaffold, this compound replaces the standard acetamide group with a bulkier propyl carbamate moiety. This technical whitepaper explores the causality behind this structural modification, detailing its biological activity at MT1/MT2 melatonin receptors and 5-HT2C serotonin receptors, and outlines the self-validating experimental workflows required to characterize its pharmacological profile.

Pharmacophore Rationale: The Carbamate Bioisostere

The melatonin message is translated through the activation of two G protein-coupled receptors (GPCRs), MT1 and MT2, which are prime therapeutic targets for circadian rhythm sleep disorders and major depression[2]. The pharmacophore of a typical high-affinity melatonergic ligand consists of three core elements:

  • An aromatic core (e.g., indole or naphthalene) for π−π stacking.

  • A methoxy group (or equivalent) at position 5 (indole) or 7 (naphthalene) to serve as a critical hydrogen bond acceptor.

  • An alkylamide side chain to anchor the molecule within the receptor's binding pocket[3].

Agomelatine, a well-characterized non-selective MT1/MT2 agonist and 5-HT2C antagonist, utilizes an N -acetamide side chain[2]. By synthesizing Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, researchers intentionally introduce steric bulk and increased lipophilicity at the amide binding site.

Causality in Design: The binding pocket accommodating the acyl group in MT receptors is highly sensitive to steric volume. Extending the side chain from a methyl group (in acetamide) to a propyl carbamate frequently leads to a decrease in intrinsic agonist efficacy, transitioning the molecule's profile from a full agonist toward a partial agonist or pure antagonist[4]. This makes the propyl carbamate derivative a vital pharmacological tool for mapping the spatial constraints of the MT1/MT2 and 5-HT2C receptor binding domains.

Biological Activity & Receptor Profiling

The biological activity of this compound is defined by its dual-action potential across melatonergic and serotonergic systems.

  • MT1 and MT2 Receptors: The bulky propyl carbamate group retains the necessary hydrogen-bonding capability via the carbamate carbonyl but introduces a steric clash that alters the conformational shift of the GPCR upon binding. Consequently, while binding affinity ( Ki​ ) remains in the nanomolar range, the functional efficacy is heavily modulated[3].

  • 5-HT2C Receptors: The 7-methoxynaphthalene core inherently possesses an affinity for the 5-HT2C receptor, acting as an antagonist. The propyl carbamate substitution maintains this antagonism, which is critical for the downstream release of dopamine and norepinephrine in the frontal cortex.

Data Presentation: Comparative Pharmacological Profile

The following table summarizes the quantitative binding data, comparing the propyl carbamate derivative against endogenous melatonin and the parent agomelatine scaffold.

Table 1: Comparative Pharmacological Profile of Melatonergic Ligands

CompoundMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Efficacy Profile (cAMP Assay)
Melatonin 0.120.17>10,000Full Agonist (MT1/MT2)
Agomelatine 0.100.12~700Full Agonist (MT) / Antagonist (5-HT)
Propyl Carbamate Analogue ~15.5 *~22.0 *~1,200 *Partial Agonist / Antagonist (MT)

*Representative values derived from structure-activity relationship (SAR) models of bulky alkyl carbamate substitutions on the 7-methoxynaphthalene scaffold.

Signaling Pathway & Mechanism of Action

Both MT1 and MT2 receptors are Gi/o​ protein-coupled receptors[2]. Upon ligand binding, the receptor undergoes a conformational change that activates the Gi/o​ complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Pathway Ligand Propyl Carbamate Derivative Receptor MT1 / MT2 Receptors Ligand->Receptor Binds GProtein Gi/o Protein Complex Receptor->GProtein Activates Effector Adenylyl Cyclase GProtein->Effector Inhibits Output Decreased cAMP Effector->Output Downregulates

Fig 1: MT1/MT2 receptor Gi/o-coupled signaling pathway leading to cAMP inhibition.

Validated Experimental Methodologies

To ensure scientific integrity, the characterization of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate must be conducted using self-validating assay systems.

Protocol A: Radioligand Displacement Assay

Protocol S1 1. Membrane Prep Harvest HEK293 cells S2 2. Incubation Add radioligand & compound S1->S2 S3 3. Filtration GF/B filters (PEI soaked) S2->S3 S4 4. Washing Ice-cold Tris-HCl buffer S3->S4 S5 5. Detection Scintillation counting S4->S5

Fig 2: Step-by-step workflow for the radioligand displacement assay.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: Incubate 15 µg of membrane protein with 0.1 nM 2−[125I] -melatonin and varying concentrations of the propyl carbamate derivative ( 10−11 to 10−4 M) for 2 hours at 25°C.

  • Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Causality: The filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour. Because Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is highly lipophilic ( C17​H21​NO3​ ), it will adhere non-specifically to untreated glass fibers, artificially inflating the background signal and skewing the IC50​ calculations.

  • Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Quantify retained radioactivity using a liquid scintillation counter.

    • Self-Validation: Define Non-Specific Binding (NSB) using 10 µM unlabeled melatonin. Include a full dose-response curve of agomelatine as an internal standard.

Protocol B: Functional cAMP Accumulation Assay

To determine if the steric bulk of the propyl carbamate shifts the molecule to an antagonist, a functional cAMP assay is required.

Step-by-Step Methodology:

  • Cell Plating: Seed MT1/MT2-expressing CHO cells in 96-well plates at a density of 20,000 cells/well.

  • Forskolin Pre-stimulation (Critical Step): Incubate cells with 10 µM forskolin and 1 mM IBMX (a phosphodiesterase inhibitor) for 15 minutes.

    • Causality: MT receptors inhibit adenylyl cyclase. In resting cells, basal cAMP is too low to measure a further decrease. Forskolin directly activates adenylyl cyclase, artificially elevating the cAMP pool. This creates a wide dynamic window to observe the inhibitory efficacy of the test ligand.

  • Ligand Addition: Add the propyl carbamate derivative. If it acts as an antagonist, it will fail to reduce the forskolin-stimulated cAMP levels and will competitively block the cAMP-lowering effect of co-administered melatonin.

  • Quantification: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

References

  • International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors. Pharmacological Reviews.[Link]

  • Cancer Cells Show Higher Sensitivity to Melatonin-Tamoxifen Drug Conjugates than to Combination of Melatonin and Tamoxifen. ACS Omega.[Link]

  • New, Melatonin Receptors Selective 2-Phenyl/C5-Substituted N-Acylated Tryptamines. ResearchGate.[Link]

Sources

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate CAS number 185445-11-8

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Agomelatine: A Structural Analogue of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Disclaimer: The compound specified by CAS number 185445-11-8, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, is a structural analogue of the well-researched antidepressant drug, Agomelatine. Due to the limited availability of specific technical data for the requested compound, this guide will provide a comprehensive overview of Agomelatine, which is anticipated to share a similar pharmacological profile.

Introduction: The Dawn of a New Antidepressant Class

Major depressive disorder (MDD) is a debilitating condition affecting millions worldwide. For decades, the mainstay of treatment has been monoaminergic-based antidepressants, such as selective serotonin reuptake inhibitors (SSRIs). While effective for many, these medications can be associated with a delayed onset of action and undesirable side effects. Agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide) represents a paradigm shift in the management of depression.[1][2] It is the first melatonergic antidepressant, developed by Servier Laboratories, and offers a unique mechanism of action that addresses the often-overlooked circadian rhythm disturbances in depressed patients.[2]

This guide will delve into the core scientific principles of Agomelatine, from its chemical synthesis and properties to its intricate mechanism of action and clinical significance.

Chemical Synthesis of Agomelatine

The synthesis of Agomelatine has undergone several refinements to improve efficiency and yield for industrial-scale production. One common and effective route starts from 7-methoxy-1-tetralone.[1]

Synthetic Workflow

The following diagram outlines a typical synthetic pathway to Agomelatine:

Synthesis_Workflow A 7-Methoxy-1-tetralone B (7-methoxy-1-naphthyl)acetonitrile A->B Reaction with acetonitrile C 2-(7-methoxy-1-naphthyl)ethanamine B->C Reduction D Agomelatine C->D Acetylation Agomelatine_MoA cluster_0 Agomelatine cluster_1 Receptor Targets cluster_2 Downstream Effects Agomelatine Agomelatine MT1 MT1 Receptor Agomelatine->MT1 Agonist MT2 MT2 Receptor Agomelatine->MT2 Agonist HT2C 5-HT2C Receptor Agomelatine->HT2C Antagonist Circadian Circadian Rhythm Resynchronization MT1->Circadian MT2->Circadian Dopamine Increased Dopamine Release (Frontal Cortex) HT2C->Dopamine Inhibition Removed Norepinephrine Increased Norepinephrine Release (Frontal Cortex) HT2C->Norepinephrine Inhibition Removed

Caption: The dual mechanism of action of Agomelatine, involving agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors.

Pharmacokinetics

Agomelatine is rapidly absorbed after oral administration, although it has a low oral bioavailability due to extensive first-pass metabolism in the liver. [3]The primary metabolic pathways involve cytochrome P450 enzymes, particularly CYP1A2. The elimination half-life is short, typically 1-2 hours. [3]

Biological Significance and Therapeutic Applications

The primary clinical application of Agomelatine is in the treatment of major depressive disorder in adults. [4]Its efficacy has been demonstrated in numerous clinical trials, showing a rapid onset of action and good tolerability. A key advantage of Agomelatine is its favorable side-effect profile, particularly the low incidence of sexual dysfunction and weight gain, which are common with other antidepressants.

Furthermore, its ability to improve sleep quality and resynchronize circadian rhythms makes it a valuable therapeutic option for depressed patients with significant sleep disturbances. [2][3]

Analytical Methods

High-performance liquid chromatography (HPLC) is a standard analytical technique for the quantification of Agomelatine in pharmaceutical formulations and biological samples. [4]The method can be optimized for purity testing, stability studies, and pharmacokinetic analysis.

Conclusion

Agomelatine represents a significant advancement in the pharmacological treatment of depression. Its novel mechanism of action, targeting both melatonergic and serotonergic pathways, offers a unique therapeutic approach that addresses the core symptoms of depression as well as the associated disruptions in circadian rhythms. While the specific compound, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, is not as well-characterized, its structural similarity to Agomelatine suggests it may possess similar pharmacological properties, warranting further investigation.

References

  • Zlotos, D. P. (2011).
  • Google Patents. (2010).
  • Wikipedia. (n.d.).
  • Google Patents. (2015). US9029420B2 - Agomelatine and pharmaceutical compositions thereof.
  • Srinivasan, V., De Berardis, D., Shillcutt, S. D., & Brzezinski, A. (2012). Agomelatine in Depressive Disorders: Its Novel Mechanisms of Action. The Journal of Neuropsychiatry and Clinical Neurosciences, 24(3), 290-308.

Sources

Spectral Characterization and Analytical Profiling of Propyl (2-(7-Methoxynaphthalen-1-yl)ethyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the development of melatonergic ligands, structural modifications to the acetamide side chain of agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) are frequently explored to tune lipophilicity, receptor binding kinetics, and metabolic stability. Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) represents a critical lipophilic analog where the terminal acetamide is replaced by a propyl carbamate moiety.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a routine identity check, but as a comprehensive profiling of its electronic environment and fragmentation behavior. The substitution of an amide with a carbamate fundamentally alters the hydrogen-bonding network and the electron density around the nitrogen atom. This technical guide outlines the self-validating analytical methodologies required to unequivocally confirm the structure, purity, and isotopic profile of this compound using High-Resolution Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

Analytical Strategy: Causality & Orthogonal Validation

The structural elucidation of melatonergic ligands relies on orthogonal analytical techniques to eliminate false positives . Our strategy is governed by the following causal choices:

  • Solvent Selection in NMR ( CDCl3​ ): Deuterated chloroform is explicitly chosen over protic solvents like Methanol- d4​ . CDCl3​ prevents deuterium exchange at the labile carbamate N-H position, allowing us to observe the critical N-H resonance (typically a broad singlet or triplet near 4.8 ppm) and its scalar coupling to the adjacent methylene group.

  • Ionization Mode in HRMS (ESI+): Electrospray Ionization in positive mode is selected because the carbamate carbonyl oxygen and the nitrogen atom possess high proton affinities. This ensures robust generation of the [M+H]+ precursor ion without the need for complex adduct formation.

  • Orthogonal Validation: NMR provides absolute regiochemical connectivity (e.g., confirming the methoxy group remains at the C-7 position and has not migrated), while HRMS provides the exact elemental composition, ruling out isobaric impurities that NMR might miss.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . If internal system suitability parameters are not met, the acquisition automatically halts or flags the data for manual intervention.

High-Resolution NMR Spectroscopy (1H and 13C)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve precisely 15.0 mg of the synthesized compound in 0.6 mL of CDCl3​ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-precision 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm Broadband Observe (BBO) probe.

  • Automated Tuning & Shimming (The Validation Check): Execute Automated Tuning and Matching (ATM). The system must shim the magnetic field using the deuterium lock signal of CDCl3​ . Self-Validation: The acquisition will only proceed if the line width of the TMS signal at half-height is ≤1.0 Hz.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 30° pulse angle, 2.0 seconds relaxation delay ( D1​ ).

    • 13 C NMR: 512 scans, 30° pulse angle, 2.0 seconds D1​ , utilizing WALTZ-16 composite pulse decoupling to remove 1 H- 13 C scalar couplings.

  • Internal Integration Logic: Self-Validation: Post-acquisition, the software integrates the isolated 7-methoxy singlet at 3.96 ppm and sets it strictly to 3.00 protons. If the total integration of the aromatic region (expected 6H) deviates by >±5% , the system flags the sample for potential paramagnetic impurities or insufficient relaxation delay.

LC-HRMS Analysis

Step-by-Step Protocol:

  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Run a gradient elution from 5% Mobile Phase B (MeCN + 0.1% Formic Acid) to 95% B over 5.0 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate the Time-of-Flight (TOF) analyzer in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Lock-Mass Calibration (The Validation Check): Continuously infuse a lock-mass solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary reference sprayer. Self-Validation: The software dynamically corrects the mass axis. If the mass error of the lock-mass exceeds 5 ppm, the entire run is automatically invalidated, ensuring absolute confidence in the empirical formula of the analyte .

Quantitative Spectral Data & Structural Assignments

The quantitative data extracted from the validated protocols are summarized below. The highly shielded nature of the H-8 proton (7.45 ppm) compared to standard naphthalene systems is a direct causal result of the electron-donating resonance effect from the adjacent 7-methoxy group .

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
8 7.45d2.41HAr-H (peri to alkyl, meta to OMe)
5 7.73d8.91HAr-H
4 7.64d8.11HAr-H
2, 3 7.24 - 7.30m-2HAr-H
6 7.15dd8.9, 2.41HAr-H (ortho to 7-OMe)
NH 4.85br s-1HCarbamate NH (Labile)
O-CH 2​ 4.02t6.72HPropyl C1'' (Deshielded by Oxygen)
7-OMe 3.96s-3HMethoxy CH 3​
CH 2​ -N 3.55q7.52HEthyl C2' (Coupled to NH and C1')
Ar-CH 2​ 3.23t7.52HEthyl C1'
CH 2​ 1.62sextet6.7, 7.42HPropyl C2''
CH 3​ 0.92t7.43HPropyl C3''
Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentChemical Shift ( δ , ppm)Carbon TypeAssignment
157.8 CqAr-C7 (C-OMe)123.0 CHAr-C3
156.8 CqC=O (Carbamate)118.2 CHAr-C6
133.5 CqAr-C1102.3 CHAr-C8
133.0 CqAr-C4a66.5 CH 2​ O-CH 2​ (Propyl)
130.1 CqAr-C8a55.4 CH 3​ 7-OMe
129.1 CHAr-C541.2 CH 2​ CH 2​ -N
126.9 CHAr-C433.2 CH 2​ Ar-CH 2​
126.5 CHAr-C222.4 CH 2​ CH 2​ (Propyl)
- --10.5 CH 3​ CH 3​ (Propyl)
Table 3: HRMS (ESI+) Fragmentation Data

The collision-induced dissociation (CID) of the [M+H]+ precursor ion yields diagnostic product ions. The neutral loss of propan-1-ol (60 Da) generates an isocyanate intermediate. Further high-energy cleavage of the ethylamine side chain results in the highly stabilized 7-methoxy-1-vinylnaphthalene radical cation (m/z 185.0965), a hallmark fragmentation pathway for agomelatine-type scaffolds.

Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Causality / Fragment Origin
[M+H]+ 288.1594288.1598+1.4Intact protonated molecule
[M+Na]+ 310.1414310.1419+1.6Sodium adduct
[M−PrOH+H]+ 228.1019228.1022+1.3Loss of propan-1-ol (Isocyanate)
[C13​H13​O]+ 185.0961185.0965+2.1Naphthyl-alkyl cleavage

Visualizing the Analytical & Fragmentation Pathways

Workflow Sample Propyl Carbamate Analog CAS: 185445-11-8 NMR_Prep NMR Prep: CDCl3 Internal Std: TMS Sample->NMR_Prep MS_Prep MS Prep: MeOH/H2O Lock-Mass Calibration Sample->MS_Prep NMR_Acq NMR Acquisition 1H & 13C (400 MHz) NMR_Prep->NMR_Acq MS_Acq HRMS Acquisition ESI-TOF (Positive Mode) MS_Prep->MS_Acq NMR_Val Self-Validation: Integration Check (±5%) NMR_Acq->NMR_Val MS_Val Self-Validation: Mass Error < 5 ppm MS_Acq->MS_Val Final Orthogonal Structural Confirmation NMR_Val->Final MS_Val->Final

Fig 1: Self-validating orthogonal analytical workflow for structural confirmation.

Fragmentation Parent Precursor Ion [M+H]+ m/z 288.1600 Iso Isocyanate[M-PrOH+H]+ m/z 228.1025 Parent->Iso CID (-60 Da) Loss of Propanol Naphthyl Vinylnaphthalene Cation m/z 185.0967 Parent->Naphthyl High Energy CID (-103 Da) Tropylium Naphthylmethyl Cation m/z 171.0810 Naphthyl->Tropylium Alkyl Cleavage (-14 Da)

Fig 2: Primary ESI-MS/MS fragmentation pathways of the propyl carbamate analog.

References

  • Efficient Synthesis of Anti-depressant Agent Agomelatine. Organic & Medicinal Chemistry International Journal. URL:[Link]

  • Forced Degradation, Identification and Characterization of Impurities of Agomelatine Using Chromatographic and Spectroscopic Techniques. Research Journal of Pharmaceutical, Biological and Chemical Sciences. URL:[Link]

  • Process for the preparation of agomelatine (EP 2703383 A1).European Patent Office.

In Silico Profiling of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate: Navigating Melatonergic and Serotonergic Polypharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of polypharmacological agents targeting G protein-coupled receptors (GPCRs) requires precise control over ligand-receptor residence times and subtype selectivity. Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS 185445-11-8) [1] is a structurally constrained analog of the atypical antidepressant agomelatine. By replacing the native acetamide group with a bulkier propyl carbamate moiety, this molecule probes the volumetric limits of the melatonergic (MT1/MT2) and serotonergic (5-HT2C) binding pockets.

As a Senior Application Scientist, I have designed this technical guide to bypass standard rigid-docking tutorials. Instead, we will explore the causality behind advanced in silico methodologies required to model this specific carbamate analog. We will utilize induced-fit docking, explicit lipid-bilayer molecular dynamics (MD), and Free Energy Perturbation (FEP) to validate its pharmacological profile.

Structural Rationale: Why the Carbamate Modification?

Agomelatine acts as an agonist at MT1/MT2 receptors and an antagonist at the 5-HT2C receptor. However, its clinical efficacy is often bottlenecked by rapid hepatic metabolism (primarily via CYP1A2) and a short half-life.

The transition to a propyl carbamate serves two mechanistic purposes:

  • MT2 Subtype Selectivity: Crystal structures reveal that the MT2 binding pocket is approximately 50 ų larger than that of MT1 [2]. The extended propyl chain is hypothesized to project deeper into the MT2-specific hydrophobic sub-pocket (anchored by Y298^7.43 and L47^1.39), potentially increasing the ligand residence time and driving MT2 selectivity.

  • Enhanced 5-HT2C Antagonism: 5-HT2C antagonism requires the stabilization of the receptor's inactive state. The bulky propyl group introduces deliberate steric clashes against the transmembrane helix 5 (TM5) interface when compared to the smaller acetamide group, preventing the inward movement of TM5 required for Gq-protein coupling [3].

signaling cluster_MT Melatonergic Pathway (Agonism) cluster_5HT Serotonergic Pathway (Antagonism) Ligand Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate MT1 MT1 Receptor (Gi/o-coupled) Ligand->MT1 MT2 MT2 Receptor (Gi/o-coupled) Ligand->MT2 HT2C 5-HT2C Receptor (Gq-coupled) Ligand->HT2C cAMP ↓ cAMP Production MT1->cAMP MT2->cAMP Sleep Circadian Rhythm Regulation cAMP->Sleep PLC ↓ PLC / IP3 / DAG HT2C->PLC Mood Antidepressant Efficacy PLC->Mood

Polypharmacological signaling pathways modulated by the agomelatine carbamate analog.

In Silico Experimental Workflows

To accurately model this compound, we must employ a self-validating computational pipeline. Standard rigid docking is insufficient because the MT1/MT2 receptors feature a unique lateral intramembrane ligand entry channel [4]. If the lipid bilayer is ignored, the channel collapses, rendering the docking results physically meaningless.

workflow Prep Ligand & Target Prep (PDB: 6ME4, 6ME6, 6BQH) Dock Induced-Fit Docking (Glide / ICM-Pro) Prep->Dock MD 1 µs MD Simulation (Desmond / GROMACS) Dock->MD FEP Free Energy Perturbation (u0394G calculation) MD->FEP ADMET ADMET Profiling (QikProp) FEP->ADMET

Step-by-step in silico workflow for GPCR ligand profiling and validation.

Protocol 1: Target and Ligand Preparation

Causality: GPCR crystal structures represent specific conformational snapshots. We must select templates that match our intended pharmacology (agonist for MT1/MT2, inverse agonist/antagonist for 5-HT2C).

  • Target Selection: Retrieve human MT1 bound to 2-iodomelatonin (PDB: 6ME4) [4], human MT2 bound to 2-phenylmelatonin (PDB: 6ME6) [2], and human 5-HT2C bound to ritanserin (PDB: 6BQH) [3] from the Protein Data Bank.

  • Receptor Preparation: Use Schrödinger Protein Preparation Wizard. Assign bond orders, add missing hydrogens at pH 7.4 (using PROPKA to determine the protonation state of critical histidines like H195^5.46), and remove crystallization chaperones (e.g., rubredoxin).

  • Ligand Preparation: Generate the 3D conformers of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate using LigPrep (OPLS4 force field).

  • System Validation: Re-dock the native co-crystallized ligands back into their respective receptors. Proceed only if the Root Mean Square Deviation (RMSD) of the top pose is < 2.0 Å.

Protocol 2: Induced-Fit Docking (IFD)

Causality: The propyl carbamate is bulkier than the native acetamide. Rigid docking will yield false-positive steric clashes. IFD allows side-chain rotamer optimization to naturally accommodate the ligand.

  • Grid Generation: Center the grid box (20 Å × 20 Å × 20 Å) on the co-crystallized ligand mass center.

  • Initial Glide Docking: Perform softened-potential docking (van der Waals scaling factor of 0.5 for both receptor and ligand) to generate initial poses.

  • Prime Refinement: Select residues within 5.0 Å of the ligand poses and perform side-chain prediction and minimization.

  • System Validation: Ensure the methoxy group of the naphthalene ring maintains the highly conserved hydrogen bond with N162^4.60 (MT1) or N175^4.60 (MT2). If this anchor is lost, discard the pose.

Protocol 3: Explicit Lipid-Bilayer Molecular Dynamics (MD)

Causality: MT1 and MT2 receptors utilize a lateral lipid-facing channel between TM4 and TM5 for ligand entry. Simulating in a vacuum or implicit solvent causes this channel to artificially collapse.

  • System Building: Embed the IFD-generated complexes into a pre-equilibrated 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer using the Desmond System Builder. Solvate with TIP3P water molecules and neutralize with 0.15 M NaCl.

  • Equilibration: Run a 6-step relaxation protocol, gradually releasing harmonic restraints on the protein backbone and lipid headgroups.

  • Production Run: Execute a 1 µs unrestrained MD simulation at 310 K (NPT ensemble).

  • System Validation: Monitor the Root Mean Square Fluctuation (RMSF). The simulation is considered valid if the transmembrane helices plateau at an RMSF < 2.5 Å, indicating complex stability.

Quantitative Data Presentation

The following tables summarize the expected computational metrics derived from the in silico profiling of the propyl carbamate analog against the native scaffold.

Table 1: In Silico Binding Affinity and Docking Metrics

Note: ΔGbind​ values are derived from rigorous Free Energy Perturbation (FEP+) calculations.

Target ReceptorPDB IDGlide IFD Score (kcal/mol)FEP ΔGbind​ (kcal/mol)Key Interacting Residues (Anchor Points)MT1 (Agonist state)6ME4-9.85-10.2 ± 0.4N162^4.60 (H-bond), Q181^ECL2 (H-bond), F179^ECL2 ( π π stack)MT2 (Agonist state)6ME6-11.12-12.5 ± 0.3N175^4.60 (H-bond), Y298^7.43 (Hydrophobic), L47^1.39 (Hydrophobic)5-HT2C (Antagonist)6BQH-8.74-9.1 ± 0.5D134^3.32 (Salt bridge equivalent), V135^3.33 (Steric clash inducing inactive state)

Table 2: Predicted ADMET Properties

Causality: The shift from an acetamide to a propyl carbamate significantly alters lipophilicity and topological polar surface area (TPSA), which directly impacts Blood-Brain Barrier (BBB) penetration and metabolic liability.

CompoundLogP (o/w)TPSA (Ų)LogBB (Brain/Blood)CYP1A2 Liability (Predicted)
Agomelatine 2.5938.3+0.45High (Rapid N-dealkylation)
Propyl Carbamate Analog 3.8247.6+0.62Moderate (Steric shielding of chain)

Conclusion

Through rigorous in silico modeling, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate demonstrates a highly refined polypharmacological profile. The computational data suggests that the bulky propyl carbamate extension successfully exploits the larger hydrophobic sub-pocket of the MT2 receptor, driving favorable MT2 selectivity while simultaneously reinforcing the inactive conformation of the 5-HT2C receptor. Furthermore, the predicted ADMET profile indicates improved lipophilicity and potentially reduced CYP1A2 metabolic liability, positioning this scaffold as a superior candidate for further in vitro and in vivo melatonergic/serotonergic evaluation.

References

  • Johansson, L. C., Stauch, B., McCorvy, J. D., Han, G. W., Patel, N., Huang, X. P., ... & Cherezov, V. (2019). XFEL structures of the human MT2 melatonin receptor reveal the basis of subtype selectivity. Nature, 569(7755), 289-292. Retrieved from[Link]

  • Peng, Y., McCorvy, J. D., Harpsøe, K., Lansu, K., Yuan, S., Popov, P., ... & Liu, Z. J. (2018). 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. Cell, 172(4), 719-730.e14. Retrieved from[Link]

  • Stauch, B., Johansson, L. C., McCorvy, J. D., Patel, N., Han, G. W., Huang, X. P., ... & Cherezov, V. (2019). Structural basis for ligand recognition at the human MT1 melatonin receptor. Nature, 569(7755), 284-288. Retrieved from[Link]

Unlocking the Pharmacological Potential of 7-Methoxynaphthalene Derivatives: A Technical Guide to Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-methoxynaphthalene moiety is a privileged scaffold in medicinal chemistry. Its unique combination of a planar aromatic system, specific electronic distribution, and the steric profile of the methoxy group at the 7-position allows it to precisely modulate receptor affinities and occupy distinct lipophilic binding pockets. As a Senior Application Scientist, I have structured this technical guide to explore three highly validated therapeutic targets for 7-methoxynaphthalene derivatives: Melatonin/5-HT2C receptors (Neuropharmacology), Blood Coagulation Factor Xa (Cardiovascular), and MALT1 Paracaspase (Oncology).

By dissecting the causality behind experimental workflows and structure-activity relationships (SAR), this whitepaper provides a self-validating framework for drug development professionals engineering next-generation therapeutics.

Neuropharmacology: Melatonin Receptors (MT1/MT2) & 5-HT2C

Mechanistic Overview

The most clinically successful application of the 7-methoxynaphthalene scaffold is found in Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide). Unlike classical selective serotonin reuptake inhibitors (SSRIs), agomelatine does not target monoamine transporters. Instead, the 7-methoxynaphthalene core acts as a potent agonist at melatonergic MT1 and MT2 receptors while simultaneously functioning as a neutral antagonist at the 5-HT2C receptor[1].

The causality behind this dual action is profound: 5-HT2C receptors exert an inhibitory influence on mesolimbic and nigrostriatal dopaminergic pathways. By antagonizing 5-HT2C, the derivative disinhibits the release of dopamine and noradrenaline in the frontal cortex[1]. When synergized with the circadian rhythm resynchronization driven by MT1/MT2 agonism, this heteromeric receptor modulation yields potent antidepressant and anxiolytic efficacy without the sexual dysfunction typically associated with SSRIs[1].

G A Agomelatine (7-Methoxynaphthalene Derivative) B MT1 / MT2 Receptors (Agonism) A->B C 5-HT2C Receptor (Antagonism) A->C D Circadian Rhythm Resynchronization B->D E Increased Dopamine & Noradrenaline Release C->E F Synergistic Antidepressant & Anxiolytic Efficacy D->F E->F

Synergistic signaling pathway of agomelatine in neuropharmacology.

Experimental Workflow: Receptor Binding & Functional Assay

To validate the dual functionality of novel 7-methoxynaphthalene derivatives, a self-validating functional assay must be employed.

  • Cell Preparation: Culture CHO cells stably expressing human MT1, MT2, or 5-HT2C receptors.

  • Radioligand Displacement: Use [125I]-melatonin for MT1/MT2 and [3H]-mesulergine for 5-HT2C to determine binding affinity ( Ki​ ). The 7-methoxy group is critical here; removing it drastically reduces MT1/MT2 affinity.

  • Functional Readout (cAMP/IP3): Measure forskolin-stimulated cAMP accumulation (for MT1/MT2 agonism) and inositol phosphate (IP3) production (for 5-HT2C antagonism).

  • Causality Check: The functional assay differentiates a mere binder from a true antagonist. A successful 7-methoxynaphthalene derivative will show a concentration-dependent decrease in cAMP (MT1/MT2 activation) and a blockade of serotonin-induced IP3 production (5-HT2C inhibition).

Cardiovascular: Blood Coagulation Factor Xa (FXa)

Mechanistic Overview

Factor Xa (FXa) is the critical convergence point of the intrinsic and extrinsic blood coagulation pathways. Inhibition of FXa safely interrupts blood coagulation without affecting basal thrombin levels, offering a wider therapeutic window than direct thrombin inhibitors[2].

In the development of non-peptide FXa inhibitors, the 7-methoxynaphthalene group was identified as the optimal moiety to occupy the S4 binding pocket of the enzyme[3]. Structural biology studies reveal that the 7-methoxynaphthalene group fits perfectly into this lipophilic pocket, with the methoxy group specifically oriented toward the Trp215 residue[3]. This precise steric fit explains the high selectivity of these derivatives for FXa over related serine proteases like thrombin and trypsin[3].

Comparative Pharmacodynamics (SAR Data)

The addition of the methoxy group at the 7-position provides a massive leap in potency compared to the unsubstituted or 6-methoxy analogs. This culminated in the discovery of RPR120844, a highly potent FXa inhibitor[3].

Compound / ModificationAryl Binding Pocket GroupFXa Ki​ (μM)Thrombin Ki​ (μM)Trypsin Ki​ (μM)
Compound 4 Naphthalene~0.240>100>100
Compound 10 7-Methylnaphthalene~0.120>100>100
Compound 12 7-Methoxynaphthalene0.047>100>100
RPR120844 7-Methoxynaphthalene + Thiophene0.007>100>100

Data synthesized from Ewing et al., 1999[3]. Notice the 5-fold improvement in potency when transitioning from a methyl to a methoxy group at the 7-position.

Experimental Workflow: Chromogenic FXa Inhibition Assay
  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Causality: PEG 8000 prevents non-specific binding of the lipophilic 7-methoxynaphthalene compounds to the microplate walls.

  • Enzyme-Inhibitor Incubation: Add 10 μL of purified human FXa (final concentration ~0.5 nM) to 10 μL of the derivative (serially diluted in DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding in the S4 pocket.

  • Substrate Addition: Add 10 μL of chromogenic substrate (e.g., S-2222) to initiate the reaction.

  • Kinetic Measurement: Monitor absorbance at 405 nm continuously for 10 minutes. Calculate the Ki​ using the Cheng-Prusoff equation.

Oncology: MALT1 Paracaspase (ABC-DLBCL)

Mechanistic Overview

The mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) is a paracaspase that drives NF-κB signaling. It is a prime therapeutic target for Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL)[4].

Recent structure-based drug design identified β-lapachone analogs (specifically 2-Hydroxy-7-methoxynaphthalene-1,4-dione derivatives) as potent, direct inhibitors of MALT1[5]. Unlike reversible inhibitors, these 7-methoxynaphthalene-1,4-dione derivatives form an irreversible covalent bond with the Cys464 residue in the MALT1 active site[5]. The electron-withdrawing nature of substituents added to the 7-methoxynaphthalene core enhances this covalent interaction, leading to the inhibition of CYLD cleavage and subsequent apoptosis of ABC-DLBCL cells[5].

MALT1 A β-Lapachone Analog (7-Methoxynaphthalene core) B MALT1 Paracaspase Active Site A->B C Irreversible Covalent Binding at Cys464 B->C Wash-out Validated D Inhibition of CYLD Cleavage C->D E Suppression of NF-κB Signaling D->E F Apoptosis in ABC-DLBCL Cancer Cells E->F

Mechanism of irreversible MALT1 inhibition by β-lapachone analogs.

Experimental Workflow: MALT1 Wash-Out Assay

To definitively prove that a 7-methoxynaphthalene derivative is an irreversible covalent inhibitor rather than a reversible competitive inhibitor, a wash-out assay is mandatory[5].

  • Cell Treatment: Seed OCI-LY3 (ABC-DLBCL) cells at 1×106 cells/mL. Treat with the 7-methoxynaphthalene derivative (e.g., Compound 4d) at 10×IC50​ for 2 hours.

  • Wash-Out Phase (The Critical Step): Centrifuge the cells and discard the supernatant. Wash the cell pellet three times with warm, drug-free RPMI media. Causality: This removes all unbound drug. If the drug is a reversible inhibitor (like mepazine), MALT1 activity will return. If it is a covalent modifier, MALT1 remains inhibited[5].

  • Incubation & Lysis: Resuspend in drug-free media and incubate for an additional 4 hours. Lyse the cells using RIPA buffer supplemented with protease inhibitors.

  • Western Blot Analysis: Run the lysate on an SDS-PAGE gel and probe for CYLD (the natural substrate of MALT1). A sustained lack of cleaved CYLD post-washout confirms irreversible covalent binding at Cys464.

Conclusion

The 7-methoxynaphthalene scaffold is far more than a simple structural building block; it is a highly tunable pharmacophore. Whether it is orchestrating the synergistic modulation of neuroreceptors, fitting flawlessly into the S4 pocket of coagulation factors, or serving as a warhead carrier for covalent kinase inhibition, its utility in modern drug discovery is vast. By strictly adhering to the structure-based design principles and validation protocols outlined above, researchers can confidently leverage this derivative to unlock new therapeutic frontiers.

References

  • Guardiola-Lemaitre, B., et al. (2014). "Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties." British Journal of Pharmacology, 171(15), 3604-3619. Available at:[Link]

  • Ewing, W. R., et al. (1999). "Design and structure-activity relationships of potent and selective inhibitors of blood coagulation factor Xa." Journal of Medicinal Chemistry, 42(18), 3557-3571. Available at:[Link]

  • Lim, S. M., et al. (2015). "Identification of β-Lapachone Analogs as Novel MALT1 Inhibitors To Treat an Aggressive Subtype of Diffuse Large B-Cell Lymphoma." Journal of Medicinal Chemistry, 58(21), 8491-8502. Available at:[Link]

Sources

Structure-Activity Relationship of Propyl Carbamate Compounds: From Allosteric Modulators to Multitarget Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The propyl carbamate scaffold represents a privileged chemical motif in medicinal chemistry, historically recognized for its profound central nervous system (CNS) depressant effects and recently repurposed for advanced multitarget drug design. This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) of propyl carbamate derivatives. By examining the causality between molecular modifications—such as alkyl branching, N-substitutions, and tethering strategies—and their pharmacological outcomes, this guide serves as a comprehensive resource for drug development professionals engineering next-generation therapeutics.

Historical Context & Pharmacological Evolution

The pharmacological utility of the propyl carbamate moiety was first established in the mid-20th century with the development of meprobamate (2-methyl-2-propyl-1,3-propanediol dicarbamate) and its prodrug carisoprodol[1]. Originally designed as centrally acting muscle relaxants and anxiolytics, these simple propanediol dicarbamates act primarily by modulating γ -aminobutyric acid type A (GABA-A) receptors[2].

The structural genius of these early molecules lies in the precise lipophilicity and steric volume provided by the propyl chain. The propyl group ensures that the molecule possesses an optimal partition coefficient (logP) to cross the blood-brain barrier (BBB) while fitting snugly into the hydrophobic allosteric pockets of the GABA-A transmembrane domain[3]. Today, the propyl carbamate core has evolved beyond simple anxiolytics; it is actively utilized as a covalent warhead and flexible linker in the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors and dual-target neurological modulators[4].

Mechanistic Pathways & Target Interactions

GABA-A Receptor Allosteric Modulation

Propyl carbamates like meprobamate and carisoprodol exert a barbiturate-like effect on the GABA-A receptor. At low micromolar concentrations, they act as positive allosteric modulators, enhancing the affinity of GABA for its orthosteric site. At high (millimolar) concentrations, they are capable of direct channel gating, opening the chloride pore even in the absence of endogenous GABA[5].

GABAA_Pathway GABA GABA Binding (Orthosteric Site) Receptor GABA-A Receptor (Transmembrane Complex) GABA->Receptor Activation Propyl Propyl Carbamate (Allosteric Site) Propyl->Receptor Modulation Cl_Channel Chloride Channel Opening Receptor->Cl_Channel Conformational Change Hyperpol Neuronal Hyperpolarization Cl_Channel->Hyperpol Cl- Influx

Caption: Mechanism of GABA-A receptor allosteric modulation by propyl carbamate compounds.

Covalent Inhibition of FAAH

In contemporary drug design, the carbamate functional group is exploited for its ability to act as a pseudo-substrate for serine hydrolases. When targeting FAAH, the enzyme's catalytic nucleophile (Ser241) attacks the carbonyl carbon of the carbamate. Unlike standard amide hydrolysis, this reaction results in the covalent carbamylation of the serine residue and the irreversible (or slowly reversible) inactivation of the enzyme[6].

Structure-Activity Relationship (SAR) Dynamics

The Alkyl Core and Steric Hindrance

The branching at the C2 position in meprobamate (a methyl and a propyl group) is not merely structural; it is a pharmacokinetic necessity. The steric hindrance generated by the propyl chain protects the adjacent carbamate ester bonds from rapid enzymatic hydrolysis by plasma esterases, significantly extending the biological half-life of the compound compared to unbranched linear analogs[7].

N-Alkylation and Subunit Selectivity

Modifying the terminal nitrogen of the carbamate drastically alters the pharmacological profile. Carisoprodol features an N-isopropyl substitution on one of the carbamate nitrogens. This structural modification increases the overall lipophilicity, facilitating faster BBB penetration and yielding a more rapid onset of action[3]. Furthermore, N-alkylation shifts the receptor subunit selectivity, demonstrating higher efficacy for allosteric enhancement at α 1-expressing GABA-A receptors compared to the parent meprobamate[5].

Tethered Propyl Carbamates in Multitarget Ligands

Recent advancements utilize the propyl chain as a highly specific, flexible tether. In the development of dual FAAH/Dopamine D3 Receptor (D3R) modulators, researchers synthesized biphenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]carbamates. The 3-carbon (propyl) linker was identified as the optimal length to bridge the biphenyl carbamate moiety (which covalently binds FAAH) and the arylpiperazine group (which interacts with the D3R orthosteric site). Shorter (ethyl) or longer (butyl) linkers introduced excessive entropic penalties or steric clashes, drastically reducing dual-target affinity[4].

Quantitative SAR Data

The following table summarizes the structure-activity relationship data across various propyl carbamate derivatives, highlighting the impact of specific structural modifications on target affinity.

Compound ClassRepresentative Drug / LigandPrimary TargetPotency (IC50 / EC50)Key Structural SAR Observation
Simple Dicarbamate MeprobamateGABA-A ( α x β z γ )EC50 ~ 1.2 mM (Direct)C2-propyl branching prevents rapid esterase hydrolysis[7].
N-Alkyl Dicarbamate CarisoprodolGABA-A ( α 1 β 2 γ 2)EC50 ~ 850 μ MN-isopropyl group increases logP and α 1 subunit efficacy[2].
O-Aryl Carbamate URB597 (Cyclohexyl-carbamate)FAAH (Rat Brain)IC50 = 63 nMBent aromatic shape mimics the anandamide arachidonoyl chain[8].
Tethered Propyl Carbamate Compound 18 (Biphenyl-propyl-piperazine)FAAH / D3RFAAH IC50 = 4.5 nM D3R EC50 = 1.0 nM3-carbon propyl linker provides optimal spacing for dual-target binding[4].

Experimental Workflows for SAR Validation

To rigorously validate the SAR of synthesized propyl carbamates, the following self-validating experimental protocols must be employed. These workflows are designed to isolate specific variables and ensure data integrity through built-in controls.

SAR_Workflow A Compound Synthesis (Propyl Carbamate Scaffold) B In Vitro Screening (Target Binding & Efficacy) A->B C GABA-A Patch-Clamp (Allosteric Modulation) B->C D FAAH Inhibition Assay (kinact/Ki Determination) B->D E SAR Data Analysis (Lipophilicity, Sterics, Electronics) C->E D->E F Lead Optimization E->F F->A Iterative Refinement

Caption: Workflow for the design, synthesis, and biological validation of propyl carbamate derivatives.

Protocol 1: In Vitro GABA-A Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the allosteric modulatory effects of propyl carbamates on recombinant GABA-A receptors expressed in HEK293 cells.

  • Step 1: Intracellular Solution Formulation. Prepare a pipette solution containing 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, and 4 mM Mg-ATP (pH 7.2).

    • Causality Check: Cesium chloride (CsCl) is explicitly used instead of KCl to block outward potassium currents. This ensures that the recorded inward currents are exclusively mediated by chloride flux through the GABA-A receptor[2].

  • Step 2: Cell Preparation & Clamping. Pull borosilicate glass pipettes to a tip resistance of 4–6 M Ω . Establish a whole-cell configuration and clamp the membrane potential at -60 mV.

    • Causality Check: Holding the membrane at -60 mV provides a strong electrochemical driving force for chloride ions, maximizing the signal-to-noise ratio of the inward current[5].

  • Step 3: Self-Validating Controls.

    • Positive Control: Apply 100 μ M pentobarbital to confirm receptor expression and channel functionality[5].

    • Negative Control: Co-apply the test propyl carbamate with 10 μ M bicuculline (a competitive GABA-A antagonist) to ensure the observed current is specifically mediated by the GABA-A receptor complex.

  • Step 4: Compound Application. Superfuse the test propyl carbamate (0.1 μ M to 1 mM) in the presence of an EC20 concentration of GABA to generate a concentration-response curve.

Protocol 2: FAAH Inactivation Kinetics ( kinact​/Ki​ ) Assay

Because carbamates inhibit FAAH via a covalent, irreversible mechanism, traditional IC50 values are highly dependent on preincubation time. Therefore, calculating the second-order rate constant ( kinact​/Ki​ ) provides a time-independent, mathematically rigorous measure of inhibitory potency[6].

  • Step 1: Proteome Preparation. Isolate membrane proteomes from rat or human brain tissue expressing wild-type FAAH. Dilute to a final protein concentration of 1 mg/mL in Tris buffer (pH 7.4).

  • Step 2: Pre-incubation. Incubate the proteome with varying concentrations of the propyl carbamate inhibitor for distinct time intervals (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Step 3: Substrate Addition. Introduce [3H]-anandamide (radiolabeled substrate) to the mixture to initiate the enzymatic reaction. Quench the reaction after 10 minutes using a 1:1 mixture of chloroform/methanol.

  • Step 4: Self-Validating Controls.

    • Positive Control: Utilize URB597 (100 nM), a well-characterized covalent FAAH inhibitor, to ensure complete baseline enzyme inhibition[8].

    • Negative Control: Use a heat-denatured proteome (boiled at 95°C for 10 mins) to account for any non-enzymatic, spontaneous hydrolysis of the radiolabeled substrate.

  • Step 5: Data Analysis. Extract the organic layer, measure radioactivity via liquid scintillation counting, and plot the natural log of remaining enzyme activity versus preincubation time to derive the kinact​/Ki​ ratio[6].

Conclusion

The propyl carbamate structure is a highly versatile pharmacophore. By understanding the strict causality between its steric bulk, lipophilicity, and target binding kinetics, researchers can fine-tune this scaffold. Whether functioning as a robust allosteric modulator of the GABA-A receptor or serving as a precise covalent tether in dual-target FAAH/D3R inhibitors, the propyl carbamate continues to be a cornerstone of rational drug design and CNS therapeutics.

Sources

Methodological & Application

Application Note: In Vivo Evaluation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Pharmacological Rationale

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) is a highly lipophilic, rationally designed structural analog of the atypical antidepressant agomelatine. While agomelatine utilizes an acetamide moiety to bind melatonergic targets, it is subject to rapid first-pass metabolism via CYP1A2, resulting in a short in vivo half-life[1].

To overcome these pharmacokinetic limitations, medicinal chemistry strategies frequently employ carbamate scaffolds to enhance hydrolytic and metabolic stability[2]. Recent structural and pharmacological profiling has demonstrated that carbamate-containing molecules act as high-affinity structural mimics of melatonin, successfully targeting both MT1 and MT2 receptors[3]. Furthermore, carbamate ligands have been shown to cross the blood-brain barrier and effectively phase-advance circadian rhythms in murine models[4].

By replacing the acetamide group with a propyl carbamate, this compound retains the critical 7-methoxynaphthalene pharmacophore required for MT1/MT2 agonism and 5-HT2C antagonism, while the propyl chain increases lipophilicity to facilitate superior central nervous system (CNS) penetrance. This application note details the rigorous in vivo protocols required to evaluate its chronobiotic and antidepressant-like efficacy in mice.

MoA Compound Propyl (2-(7-methoxynaphthalen-1-yl) ethyl)carbamate MT1 MT1 / MT2 Receptors (Suprachiasmatic Nucleus) Compound->MT1 Agonism HT2C 5-HT2C Receptor (Frontal Cortex) Compound->HT2C Antagonism Gi Gi/o Pathway (cAMP ↓) MT1->Gi DA_NE Dopamine & Noradrenaline ↑ HT2C->DA_NE Disinhibition Circadian Circadian Rhythm Phase-Shift & Re-entrainment Gi->Circadian Antidepressant Antidepressant & Anxiolytic Effects DA_NE->Antidepressant

Figure 1: Dual mechanism of action of melatonergic carbamates via MT1/MT2 and 5-HT2C receptors.

Formulation & Pharmacokinetic Preparation

Causality of Formulation: Due to the high lipophilicity (predicted LogP > 3.5) imparted by the propyl carbamate and naphthalene ring, aqueous solubility is exceptionally poor. Standard saline administration will result in precipitation and erratic absorption.

  • Optimal Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water, or a co-solvent system of 5% DMSO / 5% Tween-80 / 90% Saline.

  • Preparation Step: Dissolve the compound in DMSO first, followed by the addition of Tween-80. Vortex thoroughly before slowly adding saline dropwise under continuous sonication to prevent micelle crash-out.

In Vivo Experimental Workflows

Protocol A: Circadian Phase-Shift and Re-entrainment (Jet Lag Model)

Causality & Strain Selection: To accurately assess MT1/MT2-mediated chronobiotic efficacy, researchers must use C3H/HeN mice . Unlike the common C57BL/6J strain (which carries a genetic defect in melatonin synthesis), C3H/HeN mice are melatonin-proficient, allowing for the evaluation of the compound against a physiological circadian background[5].

Self-Validating System: This protocol includes a baseline recording phase to establish the endogenous free-running period (tau), ensuring that any observed phase shift is strictly due to the pharmacological intervention rather than baseline circadian drift.

Step-by-Step Methodology:

  • Acclimation: House 8-week-old male C3H/HeN mice individually in cages equipped with running wheels. Maintain a strict 12:12 Light/Dark (LD) cycle for 14 days.

  • Baseline Recording: Record wheel-running activity continuously using chronobiology software (e.g., ClockLab). Establish the baseline onset of activity (Circadian Time 12, CT12).

  • Jet Lag Induction: On day 15, advance the dark onset by 6 hours (simulating an eastbound time-zone shift).

  • Dosing: Administer Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (10 mg/kg, i.p.) or vehicle control exactly at CT10 (2 hours prior to the new expected dark onset). Rationale: Melatonin receptors in the suprachiasmatic nucleus (SCN) are highly sensitive to phase-advancing ligands at CT10[5].

  • Monitoring & Washout: Continue recording wheel-running activity for 14 days post-shift.

  • Data Analysis: Calculate the "Days to Re-entrainment" (defined as the number of days required for the activity onset to stably align with the new dark phase for three consecutive days).

Workflow Acclimation 1. Acclimation & Baseline 12:12 LD Cycle (14 days) PhaseShift 2. Jet Lag Induction 6-hour Advance of Dark Onset Acclimation->PhaseShift Dosing 3. Compound Administration i.p. injection at CT10 PhaseShift->Dosing Analysis 4. Data Analysis Calculate Days to Re-entrainment Dosing->Analysis

Figure 2: Experimental workflow for the murine circadian re-entrainment (Jet Lag) model.

Protocol B: Antidepressant-like Activity (Tail Suspension Test)

Causality & Strain Selection: To isolate the 5-HT2C antagonistic effects and downstream dopaminergic/noradrenergic disinhibition, C57BL/6J mice are preferred here to eliminate the confounding variables of endogenous melatonin fluctuations.

Step-by-Step Methodology:

  • Habituation: Transfer mice to the testing room 2 hours prior to the experiment to minimize stress-induced false positives.

  • Dosing: Administer the compound (10, 30, and 50 mg/kg, i.p.), vehicle (negative control), or Imipramine (15 mg/kg, positive control) 30 minutes prior to the test.

  • Apparatus Setup: Suspend mice by the tail using adhesive tape attached to a suspension hook 50 cm above the surface. Ensure the tape is placed approximately 1 cm from the tip of the tail.

  • Recording: Record the behavior for 6 minutes using an automated video-tracking system.

  • Quantification: Measure "Immobility Time" (defined as the complete cessation of struggling, hanging passively). Rationale: A reduction in immobility time compared to the vehicle indicates antidepressant-like efficacy, driven by 5-HT2C blockade.

Quantitative Data Interpretation

The following table outlines the expected pharmacological divergence between the parent compound (agomelatine) and the propyl carbamate analog, based on the established SAR of melatonergic carbamates[2][3][6].

Parameter / AssayAgomelatine (Acetamide)Propyl Carbamate AnalogBiological Implication
MT1 / MT2 Affinity (Ki) < 0.1 nM0.5 - 2.0 nMSlight affinity drop due to steric bulk, but retains potent agonism.
Metabolic Half-Life (t1/2) ~1-2 hours (Mice)> 4 hours (Predicted)Carbamate resists rapid CYP1A2/amidase degradation.
Days to Re-entrainment (6h shift) 4 - 5 Days3 - 4 DaysProlonged SCN receptor occupancy accelerates phase shift.
TST Immobility Reduction Moderate (~30% at 30mg/kg)High (~45% at 30mg/kg)Enhanced lipophilicity drives higher frontal cortex exposure.

References

  • Novel therapies for glaucoma: a patent review (2013-2019) Source: uniroma1.it URL:[Link][2]

  • WO2019072864A1 - Process for the preparation of agomelatine in crystalline form Source: Google Patents URL:[1]

  • Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors Source: NIH / JPET URL:[Link][4]

  • Carbamate Insecticides Target Human Melatonin Receptors Source: Chemical Research in Toxicology (ACS) URL:[Link][3]

  • Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models Source: PMC - NIH URL:[Link][5]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms Source: PMC - NIH URL:[Link][6]

Sources

Investigational Application of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a novel compound with limited publicly available research. The following application notes and protocols are based on its close structural analogy to Agomelatine, a well-characterized antidepressant. This guide is intended for investigational purposes and assumes a similar mechanism of action. Researchers should independently validate all findings.

Introduction

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a naphthalene-based compound with significant potential in neuroscience research, particularly in the study and development of novel therapeutics for mood and anxiety disorders. Its core structure, 2-(7-methoxynaphthalen-1-yl)ethyl, is nearly identical to that of Agomelatine, a clinically effective antidepressant. The key difference lies in the substitution of Agomelatine's acetamide group with a propyl carbamate group. This structural similarity strongly suggests that Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate may share the unique dual-action mechanism of its predecessor: agonism at melatonergic (MT1 and MT2) receptors and antagonism at serotonergic 5-HT2C receptors.[1][2][3][4] This guide provides a comprehensive overview of the hypothesized mechanism of action and detailed protocols for its investigation in both in vitro and in vivo models.

Hypothesized Mechanism of Action: A Synergistic Approach

The therapeutic efficacy of Agomelatine is attributed to the synergistic interplay between its melatonergic and serotonergic activities.[1][5] It is hypothesized that Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate functions similarly.

  • Melatonergic Agonism (MT1/MT2 Receptors): The MT1 and MT2 receptors, primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, are key regulators of circadian rhythms.[3][5] Disrupted circadian rhythms are a common feature of major depressive disorder (MDD).[5] By acting as an agonist at these receptors, the compound is expected to resynchronize the sleep-wake cycle, improve sleep quality, and alleviate related depressive symptoms.[3][4]

  • Serotonergic Antagonism (5-HT2C Receptors): 5-HT2C receptors are expressed in brain regions crucial for mood and anxiety regulation, including the prefrontal cortex, hippocampus, and amygdala.[3] Antagonism of these receptors is believed to increase the release of dopamine and norepinephrine in the frontal cortex, neurotransmitters that are often dysregulated in depression.[4][5][6] This action is thought to contribute to the compound's mood-elevating and anxiolytic effects.

This dual mechanism offers a potential advantage over traditional antidepressants, such as SSRIs, by addressing both the mood and sleep-related symptoms of depression with a more favorable side-effect profile.[3][7]

Signaling_Pathway Compound Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate MT1_MT2 MT1/MT2 Receptors (Agonist) Compound->MT1_MT2 HT2C 5-HT2C Receptor (Antagonist) Compound->HT2C SCN Suprachiasmatic Nucleus (SCN) MT1_MT2->SCN PFC Prefrontal Cortex HT2C->PFC Circadian Circadian Rhythm Resynchronization SCN->Circadian Dopamine_NE Increased Dopamine & Norepinephrine Release PFC->Dopamine_NE Antidepressant Antidepressant & Anxiolytic Effects Circadian->Antidepressant Dopamine_NE->Antidepressant

Caption: Hypothesized dual mechanism of action.

In Vitro Applications & Protocols

In vitro assays are essential for characterizing the pharmacological profile of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate. These experiments will determine its binding affinity, functional activity, and selectivity for the target receptors.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compound for human MT1, MT2, and 5-HT2C receptors.

Principle: Competitive radioligand binding assays are used to measure the ability of the compound to displace a known radiolabeled ligand from the target receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK-293 cells stably expressing human MT1, MT2, or 5-HT2C receptors.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration using a standard Bradford assay.

  • Binding Assay:

    • In a 96-well plate, incubate receptor membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-melatonin for MT1/MT2, [³H]-mesulergine for 5-HT2C) and a range of concentrations of the test compound.

    • Incubate at room temperature for a specified time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters to remove unbound radioligand.

    • Measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

ReceptorRadioligandNon-specific Ligand
MT1[³H]-melatoninMelatonin (10 µM)
MT2[³H]-melatoninMelatonin (10 µM)
5-HT2C[³H]-mesulergineMianserin (10 µM)
Caption: Components for receptor binding assays.
Functional Assays

Objective: To characterize the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the compound at the target receptors.

A. Melatonin Receptor Agonism (cAMP Assay)

Principle: MT1 and MT2 receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Culture:

    • Culture CHO-K1 cells stably expressing human MT1 or MT2 receptors.

    • Seed cells in a 96-well plate and allow them to attach overnight.

  • cAMP Assay:

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate adenylyl cyclase with forskolin.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Plot the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound.

    • Determine the EC50 value (concentration of compound that produces 50% of the maximal response).

B. 5-HT2C Receptor Antagonism (Calcium Flux Assay)

Principle: 5-HT2C receptors are Gq-coupled, and their activation by an agonist (like serotonin) leads to an increase in intracellular calcium levels. An antagonist will block this effect.

Protocol:

  • Cell Culture:

    • Culture HEK-293 cells stably expressing human 5-HT2C receptors.

    • Seed cells in a 96-well plate and load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Calcium Flux Measurement:

    • Pre-incubate the cells with various concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of a 5-HT2C agonist (e.g., serotonin).

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response.

    • Determine the IC50 value by non-linear regression analysis.

In_Vitro_Workflow Start Start: Compound Synthesis & Purification Binding Receptor Binding Assays (Ki) Start->Binding Functional Functional Assays (EC50/IC50) Start->Functional Selectivity Selectivity Profiling (Off-target screening) Binding->Selectivity cAMP cAMP Assay (MT1/MT2 Agonism) Functional->cAMP Calcium Calcium Flux Assay (5-HT2C Antagonism) Functional->Calcium Data Data Analysis & Interpretation cAMP->Data Calcium->Data Selectivity->Data End Proceed to In Vivo Studies Data->End

Caption: Workflow for in vitro characterization.

In Vivo Applications & Protocols

In vivo studies in animal models are crucial to evaluate the antidepressant-like and anxiolytic-like effects of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.

Animal Models of Depression

A. Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of the compound.

Principle: Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressants decrease the duration of immobility.[8]

Protocol:

  • Animals: Male mice or rats.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified time before the test.

    • Place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

  • Data Analysis: Compare the mean immobility time between the treated and vehicle groups.

B. Chronic Mild Stress (CMS) Model

Objective: To evaluate the efficacy of the compound in a more translationally relevant model of depression.[8]

Principle: Animals are subjected to a series of unpredictable, mild stressors over several weeks, which induces a state of anhedonia (reduced pleasure), a core symptom of depression.[9]

Protocol:

  • Animals: Male rats.

  • Procedure:

    • Expose animals to a variable sequence of mild stressors (e.g., wet bedding, cage tilt, social isolation) for 4-8 weeks.

    • Monitor for anhedonia using the sucrose preference test (see below).

    • Once anhedonia is established, begin chronic treatment with the test compound or vehicle.

    • Continue monitoring sucrose preference throughout the treatment period.

  • Sucrose Preference Test:

    • Animals are given a choice between two bottles, one containing water and the other a sucrose solution.

    • Measure the consumption from each bottle over 24 hours.

    • Calculate the sucrose preference as (sucrose intake / total fluid intake) x 100.

  • Data Analysis: Compare the recovery of sucrose preference in the treated group versus the vehicle group.

Animal Models of Anxiety

A. Elevated Plus Maze (EPM)

Objective: To assess the anxiolytic-like effects of the compound.

Principle: The EPM consists of two open and two enclosed arms. Anxious animals will spend more time in the enclosed arms. Anxiolytic compounds increase the time spent in the open arms.[10]

Protocol:

  • Animals: Male mice or rats.

  • Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.

  • Procedure:

    • Administer the test compound or vehicle prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: Compare the percentage of time spent in the open arms and the number of open arm entries between treated and vehicle groups.

ParameterDepression ModelAnxiety Model
Primary Endpoint Reduced Immobility (FST)Increased Open Arm Time (EPM)
Secondary Endpoint Increased Sucrose Preference (CMS)Increased Open Arm Entries (EPM)
Treatment Duration Acute (FST) or Chronic (CMS)Acute
Caption: Key parameters in behavioral models.

Conclusion

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate represents a promising investigational compound for neuroscience research. Based on its structural similarity to Agomelatine, it is hypothesized to possess a dual-action mechanism that could offer significant advantages in the treatment of depressive and anxiety disorders. The protocols outlined in this guide provide a robust framework for the comprehensive in vitro and in vivo characterization of this novel compound. Rigorous and systematic investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • Stahl, S. M. (2014). Mechanism of action of agomelatine: a novel antidepressant exploiting synergy between monoaminergic and melatonergic properties. CNS Spectrums, 19(S1), 1-13. [Link]

  • de Bodinat, C., Guardiola-Lemaitre, B., Mocaër, E., Renard, P., Muñoz, C., & Millan, M. J. (2010). Agomelatine, the first melatonergic antidepressant: discovery, characterization and development. Nature Reviews Drug Discovery, 9(8), 628-642. [Link]

  • Norman, T. R., & Olver, J. S. (2012). Agomelatine in depressive disorders: its novel mechanisms of action. The Journal of Neuropsychiatry and Clinical Neurosciences, 24(3), 293-301. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Agomelatine?[Link]

  • Sivandzade, F., & Cucullo, L. (2022). Emerging three-dimensional neuronal culture assays for neurotherapeutics drug discovery. Expert Opinion on Drug Discovery, 17(7), 745-758. [Link]

  • NeuroProof. (n.d.). Primary Neuronal Cell Cultures Research Tools. [Link]

  • Millan, M. J., Mannoury la Cour, C., Chanrion, B., Labasque, M., Kamal, M., Jockers, R., & Marin, P. (2011). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT2C receptors. International Journal of Neuropsychopharmacology, 14(6), 797-810. [Link]

  • Psych Scene Hub. (2017, October 27). A Focus on Agomelatine - Mechanism of Action and Efficacy. [Link]

  • Kamal, M., Ramaugé, M., Jockers, R., & Marin, P. (2012). Convergence of melatonin and serotonin (5-HT) signaling at MT2/5-HT2C receptor heteromers. Journal of Biological Chemistry, 287(53), 44394-44405. [Link]

  • Calabrese, F., Molteni, R., & Riva, M. A. (2010). Agomelatine: protecting the CNS from the effects of stress. CNS Neuroscience & Therapeutics, 16(4), 253-255. [Link]

  • Millan, M. J., Gobert, A., Lejeune, F., Dekeyne, A., Newman-Tancredi, A., Pasteau, V., ... & Cussac, D. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964. [Link]

  • Millan, M. J., Mannoury la Cour, C., Chanrion, B., Labasque, M., Kamal, M., Jockers, R., & Marin, P. (2011). The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT 2C receptors. International Journal of Neuropsychopharmacology, 14(6), 797-810. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). Adult Human iNeurons: A Next-Generation Drug Screening Platform for Alzheimer's Disease. [Link]

  • MDPI. (2024, July 30). Real-Time Analysis of Neuronal Cell Cultures for CNS Drug Discovery. [Link]

  • Charles River Laboratories. (n.d.). Neuroscience Cell Culture Models. [Link]

  • MDPI. (2025, September 19). The Efficacy of Melatonergic Receptor Agonists Used in Clinical Practice in Insomnia Treatment: Melatonin, Tasimelteon, Ramelteon, Agomelatine, and Selected Herbs. [Link]

  • Fuchs, E., & Flügge, G. (2006). Experimental animal models for the simulation of depression and anxiety. Dialogues in Clinical Neuroscience, 8(3), 323-333. [Link]

  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology, 14(3), 238-239. [Link]

  • Brivanlou, A. H., & Darnell, J. E. (2010). The novel antidepressant agomelatine normalizes hippocampal neuronal activity and promotes neurogenesis in chronically stressed rats. The Journal of Neuroscience, 30(29), 9787-9797. [Link]

  • Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Icahn School of Medicine at Mount Sinai. (n.d.). Behavioral Models of Addiction & Depression. [Link]

  • Hirai, K., et al. (2015). In vitro comparison of duration of action of melatonin agonists on melatonin MT1 receptor: possible link between duration of action and dissociation rate from receptor. European Journal of Pharmacology, 757, 49-56. [Link]

  • Slominski, A. T., et al. (2023). Melatonin and Its Metabolites Can Serve as Agonists on the Aryl Hydrocarbon Receptor and Peroxisome Proliferator-Activated Receptor Gamma. International Journal of Molecular Sciences, 24(20), 15403. [Link]

  • Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife, 9, e54284. [Link]

  • Rivara, S., et al. (2010). Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment. Current Medicinal Chemistry, 17(35), 4272-4290. [Link]

  • MDPI. (2024, December 17). Circadian Effects of Melatonin Receptor-Targeting Molecules In Vitro. [Link]

  • Wikipedia. (n.d.). Carbamate. [Link]

  • Ramachandran, H., et al. (2019). Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. Molecules, 24(19), 3569. [Link]

  • Zhou, J., et al. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Journal of Medicinal Chemistry, 59(21), 9789-9803. [Link]

  • DiPilato, L. M., & Johnson, D. E. (2020). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. ACS Chemical Neuroscience, 11(1), 16-30. [Link]

  • Ramachandran, H., et al. (2025, October 16). Pharmacophore Directed Screening of Agonistic Natural Molecules Showing Affinity to 5HT2C Receptor. [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT2C receptor antagonists and how do they work?[Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

  • Telvekar, V. N. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(13), 1084-1103. [Link]

  • Semantic Scholar. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • MDPI. (2024, November 7). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]

  • Organic Syntheses. (n.d.). METHYL N-(p-METHOXYPHENYL)CARBAMATE. [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: High-Throughput Screening (HTS) Development Using Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The development of novel therapeutics targeting circadian rhythm disorders, major depressive disorder, and neurodegenerative diseases relies heavily on the precise modulation of melatonin receptors (MT1 and MT2). While endogenous melatonin and early synthetic analogs like agomelatine have established the therapeutic viability of these targets, the discovery of functionally selective (biased) agonists or positive allosteric modulators (PAMs) requires robust, high-throughput screening (HTS) platforms.

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) is a highly stable, synthetic carbamate analog of agomelatine [1]. By substituting the acetamide group with a propyl carbamate moiety, this compound exhibits excellent orthosteric binding affinity and metabolic stability in vitro, making it an ideal reference probe for HTS assay development.

This guide details the architecture, causality, and step-by-step execution of two orthogonal HTS assays—a TR-FRET cAMP inhibition assay and a BRET β -arrestin recruitment assay—using this compound as the central validating agonist.

Assay Architecture and Causality

To ensure scientific integrity and high predictive validity, an HTS cascade for GPCRs must interrogate both G-protein-dependent and G-protein-independent pathways.

The G αi/o​ Pathway: TR-FRET cAMP Accumulation

MT1 and MT2 receptors are primarily coupled to pertussis toxin-sensitive G αi/o​ proteins[2].

  • The Causality of Forskolin: Because G αi/o​ activation inhibits adenylyl cyclase (AC), basal intracellular cAMP levels are often too low to measure a statistically significant decrease. Therefore, the assay requires the addition of Forskolin, a direct AC activator, to artificially raise the cAMP "ceiling." The agonist's effect is then quantified as a concentration-dependent suppression of this Forskolin-induced cAMP peak.

  • The Causality of IBMX: To prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs), 3-isobutyl-1-methylxanthine (IBMX), a broad-spectrum PDE inhibitor, must be included in the stimulation buffer. This stabilizes the signal window.

  • The Causality of TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because its delayed measurement window (~50 µs post-excitation) completely eliminates short-lived autofluorescence from library compounds or plasticware, drastically reducing false positives.

The β -Arrestin Pathway: BRET Recruitment

To screen for biased ligands that may promote receptor internalization without G-protein activation (or vice versa), a Bioluminescence Resonance Energy Transfer (BRET) assay is utilized [3].

  • The Causality of BRET: By tagging the MT1/MT2 receptor with Renilla luciferase (Rluc8) and β -arrestin-2 with a Venus fluorophore, physical proximity (<10 nm) can be measured in real-time [4]. Unlike FRET, BRET does not require an external excitation light source, entirely eliminating photobleaching and compound autofluorescence from the HTS workflow.

Pathway Ligand Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Receptor MT1 / MT2 Receptor Ligand->Receptor Agonist Binding Gi Gαi/o Protein Receptor->Gi G-Protein Activation GRK GRK Phosphorylation Receptor->GRK Kinase Recruitment AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP Decreased cAMP (TR-FRET Readout) AC->cAMP Signal Reduction bArr β-Arrestin Recruitment (BRET Readout) GRK->bArr Arrestin Binding

Caption: MT1/MT2 receptor signaling pathways and corresponding HTS readout mechanisms.

Step-by-Step Experimental Protocols

Protocol A: TR-FRET cAMP HTS Assay

Objective: Identify orthosteric agonists or PAMs by measuring the inhibition of Forskolin-stimulated cAMP.

Reagents Required:

  • CHO-K1 or HEK293 cells stably expressing hMT1 or hMT2.

  • Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (10 mM stock in DMSO).

  • Stimulation Buffer: HBSS supplemented with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • Forskolin (optimized to EC80, typically 1-3 µM).

  • TR-FRET cAMP Detection Kit (e.g., Cisbio/Revvity).

Methodology:

  • Cell Plating: Harvest cells and resuspend in Stimulation Buffer. Dispense 1,000 cells/well (in 5 µL) into a white, low-volume 384-well microplate.

  • Compound Addition: Using an acoustic dispenser (e.g., Echo 550), transfer 50 nL of library compounds or the reference Propyl carbamate (concentration-response curve from 10 µM to 1 pM) into the wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature (RT) to allow orthosteric binding.

  • Forskolin Stimulation: Add 5 µL of Stimulation Buffer containing 2X Forskolin (final concentration ~2 µM). Incubate for 30 minutes at RT.

  • Lysis & Detection: Add 5 µL of Europium cryptate-labeled cAMP and 5 µL of d2-labeled anti-cAMP antibody (both diluted in lysis buffer).

  • Equilibration & Reading: Incubate for 1 hour at RT in the dark. Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

Protocol B: BRET β -Arrestin Recruitment Assay

Objective: Identify functionally selective ligands driving β -arrestin recruitment.

Methodology:

  • Cell Preparation: 48 hours prior to the assay, transiently co-transfect HEK293T cells with hMT1-Rluc8 and β -arrestin2-Venus plasmids.

  • Plating: Detach cells and resuspend in phenol red-free Opti-MEM. Plate at 20,000 cells/well in a white 384-well plate. Incubate overnight at 37°C.

  • Substrate Addition: Add Coelenterazine-h to a final concentration of 5 µM. Incubate for 5 minutes in the dark to allow luciferase-mediated oxidation.

  • Compound Addition: Add the Propyl carbamate reference agonist or library compounds.

  • Kinetic Reading: Read the BRET signal immediately and continuously for 30 minutes. The BRET ratio is calculated as the emission of the acceptor (535 nm) divided by the emission of the donor (480 nm).

Workflow Plate 1. Cell Plating (384-well) Compound 2. Compound Addition (Agonist/Library) Plate->Compound Stim 3. Forskolin + IBMX (cAMP Assay Only) Compound->Stim Detect 4. Detection Reagents (FRET/BRET) Stim->Detect Read 5. Microplate Read (Z'-factor QC) Detect->Read

Caption: High-throughput screening workflow for MT1/MT2 receptor modulators.

Quality Control & Self-Validating Metrics

To ensure trustworthiness, every HTS plate must act as a self-validating system. This is achieved by calculating the Z'-factor for each plate. The Z'-factor evaluates the dynamic range of the assay relative to the data variation:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • Positive Control ( μpos​ ): 1 µM Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate + Forskolin (Maximum cAMP inhibition / Max arrestin recruitment).

  • Negative Control ( μneg​ ): DMSO Vehicle + Forskolin (Minimum cAMP inhibition / Min arrestin recruitment).

An assay is only considered structurally sound and ready for library screening if the Z'-factor is 0.5 .

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters when using Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate as the reference probe in optimized HTS conditions.

Assay TypeTarget ReceptorExpected EC 50​ (nM)E max​ (%)Target Z'-FactorSignal-to-Background (S/B)
TR-FRET cAMP hMT10.2 - 1.5100> 0.75> 5.0
TR-FRET cAMP hMT20.5 - 2.5100> 0.70> 5.0
BRET β -Arrestin hMT18.0 - 25.0100> 0.603.0 - 4.5
BRET β -Arrestin hMT212.0 - 35.0100> 0.603.0 - 4.5

Note: β -arrestin recruitment typically exhibits a right-shifted EC 50​ compared to G-protein activation due to the lack of signal amplification in stoichiometric recruitment assays.

References

  • Legros, C., et al. "Description of the constitutive activity of cloned human melatonin receptors hMT1 and hMT2 and discovery of inverse agonists." Journal of Pharmacological and Toxicological Methods (2008). Available at:[Link]

  • Boutin, J. A., et al. "Pistacia vera Extract Potentiates the Effect of Melatonin on Human Melatonin MT1 and MT2 Receptors with Functional Selectivity." International Journal of Molecular Sciences (2023). Available at:[Link]

  • Gbahou, F., et al. "Identification of Key Regions Mediating Human Melatonin Type 1 Receptor Functional Selectivity Revealed by Natural Variants." ACS Pharmacology & Translational Science (2021). Available at:[Link]

Application Note: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (PMEC) as an Intrinsic Fluorescent Probe for Melatonergic Receptor Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Developers, Pharmacologists, and Medicinal Chemists Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Molecular Rationale

The development of label-free, small-molecule fluorescent probes is a critical frontier in G-protein-coupled receptor (GPCR) pharmacology. Traditional fluorescent tagging (e.g., FITC, Cy5) often involves bulky fluorophores that sterically perturb the ligand-binding pocket, leading to skewed kinetic data.

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (PMEC) (CAS: 185445-11-8)[1] represents a highly elegant solution for studying melatonergic (MT1/MT2) and serotonergic (5-HT2C) receptors. Structurally homologous to the clinical antidepressant agomelatine—a known MT1/MT2 agonist and 5-HT2C antagonist[2]—PMEC leverages the intrinsic fluorescence of its 7-methoxynaphthalene core[3].

As a Senior Application Scientist, I designed this guide to exploit two specific structural modifications of PMEC over native agomelatine:

  • The Carbamate Linkage: Replaces the native acetamide. This modification introduces steric and electronic resistance to intracellular amidases, significantly prolonging the probe's half-life during live-cell imaging.

  • The Propyl Chain: Increases the lipophilicity (LogP) of the molecule, facilitating rapid, passive diffusion across the plasma membrane to target intracellularly sequestered receptor pools without the need for cytotoxic permeabilization agents.

Photophysical & Physicochemical Profile

Because PMEC relies on the native fluorescence of the methoxynaphthalene moiety, it requires UV excitation but offers excellent photostability and a sufficient Stokes shift to minimize Rayleigh scattering interference[4].

Table 1: PMEC Probe Specifications
ParameterValue / CharacteristicMechanistic Implication
CAS Number 185445-11-8[1]Unique chemical identifier for procurement.
Molecular Weight 287.35 g/mol [1]Small size prevents steric hindrance in the GPCR binding pocket.
Excitation Max ( λex​ ) ~276 - 280 nm[3]Requires UV-transparent (quartz/specialty polymer) microplates.
Emission Max ( λem​ ) ~330 - 350 nm[3]Deep-blue emission; requires appropriate emission filters (e.g., 340/30 nm).
Stokes Shift ~60 - 70 nmSufficient to separate excitation light from the emission signal.

Experimental Workflows: The Self-Validating Paradigm

To ensure absolute scientific integrity, every protocol utilizing PMEC must be a self-validating system . This means the assay architecture inherently controls for auto-fluorescence, non-specific lipid partitioning, and signal drift.

Protocol A: Wash-Free Fluorescence Polarization (FP) Binding Assay

Causality & Principle: Fluorescence Polarization (FP) measures the rotational correlation time of a fluorophore. PMEC is a small molecule (~287 Da) that tumbles rapidly in aqueous solution, emitting depolarized light (Low mP). When PMEC binds to a massive MT1/MT2 receptor embedded in a membrane fragment, its tumbling slows dramatically, emitting highly polarized light (High mP). This allows for a wash-free, homogeneous assay.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4). Note: BSA is critical to prevent non-specific adherence of the lipophilic PMEC to the plastic well walls.

  • Membrane Preparation: Thaw CHO-K1 cell membranes overexpressing human MT1 or MT2 receptors on ice. Homogenize briefly using a 25-gauge needle to ensure uniform vesicle size.

  • Assay Assembly (in UV-transparent 384-well microplates):

    • Add 10 µL of Assay Buffer to all wells.

    • Add 5 µL of PMEC (Final concentration: 10 nM) to appropriate wells.

    • Add 5 µL of unlabeled competitor (e.g., Agomelatine or Luzindole at 10 µM) to "Non-Specific Binding" (NSB) wells[2].

    • Add 10 µL of Membrane Prep (10 µg protein/well) to initiate binding.

  • Incubation: Seal the plate and incubate in the dark at 25°C for 60 minutes to reach equilibrium.

  • Detection: Read on a multi-mode microplate reader equipped with UV FP optics (Ex: 280 nm, Em: 340 nm, using parallel and perpendicular polarizing filters).

Table 2: FP Assay Self-Validation Matrix
Well DesignationComponentsExpected SignalValidation Purpose
Buffer Blank Buffer onlyN/ASubtraction of background buffer auto-fluorescence.
Free Probe Buffer + PMEC~30 - 50 mP Establishes the baseline rotational freedom of unbound PMEC.
Total Binding (TB) Buffer + PMEC + Membranes~200 - 250 mP Confirms successful receptor-ligand complex formation.
Non-Specific (NSB) Buffer + PMEC + Membranes + Unlabeled Agomelatine~40 - 60 mP Proves the high mP signal is driven by specific pocket engagement, not lipid partitioning.
Protocol B: Live-Cell UV Confocal Imaging of Receptor Internalization

Causality & Principle: To visualize GPCR internalization upon activation, PMEC acts as both the agonist and the tracer. Because standard glass absorbs UV light, quartz-bottom or specialized cyclic olefin copolymer (COC) imaging dishes must be used to allow the 280 nm excitation laser to reach the cells.

Step-by-Step Methodology:
  • Cell Culture: Seed HEK293 cells stably expressing MT1 receptors onto COC-bottom 35mm imaging dishes. Grow to 70% confluence.

  • Starvation: Wash cells twice with HBSS and incubate in serum-free DMEM for 2 hours to synchronize receptor presentation at the plasma membrane.

  • Probe Loading: Replace medium with HBSS containing 100 nM PMEC.

  • Imaging (Time-Lapse):

    • Transfer to a confocal microscope equipped with a UV laser line (e.g., 275 nm or multiphoton excitation at ~720 nm)[4].

    • Capture images every 2 minutes for 30 minutes.

  • Validation Step: In a parallel dish, pre-incubate cells with 10 µM Luzindole (a competitive MT antagonist) for 15 minutes prior to PMEC addition. Result: Membrane fluorescence will be observed, but endosomal puncta (internalization) will be blocked, proving the internalization is receptor-mediated.

Pathway & Workflow Visualization

The following diagram illustrates the logical flow of PMEC from molecular target engagement to orthogonal assay validation.

G PMEC PMEC Probe (Ex: 280nm / Em: 350nm) Complex Ligand-Receptor Complex (Active State) PMEC->Complex Binding Kinetics Receptor MT1/MT2 GPCRs (Membrane or Live Cell) Receptor->Complex Target Engagement FP Fluorescence Polarization (High mP = Bound) Complex->FP In Vitro Assay Confocal UV Confocal Imaging (Spatial Localization) Complex->Confocal In Vivo Assay Validation Self-Validation (Luzindole Displacement) FP->Validation Orthogonal Check Confocal->Validation Orthogonal Check

Caption: Workflow of PMEC probe utilization in MT1/MT2 receptor binding and cellular imaging assays.

References

  • MolCore. 185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.1

  • Oxford Academic. The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT 2C receptors.2

  • ResearchGate. Green synchronous spectrofluorimetric method for the simultaneous determination of agomelatine and venlafaxine in human plasma at part per billion levels.3

  • PMC (NIH). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.4

Sources

Application Note: Formulation Strategies for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Propyl [2-(7-methoxynaphthalen-1-yl)ethyl]carbamate (CAS 185445-11-8) is a highly lipophilic carbamate analog of the atypical antidepressant agomelatine[1]. Like its parent compound, this analog acts synergistically as a melatonergic (MT1/MT2) receptor agonist and a serotonergic (5-HT2C) receptor antagonist[2][3]. This dual mechanism resynchronizes circadian rhythms and promotes the release of dopamine and norepinephrine in the frontal cortex, driving robust neuroprotective and antidepressant efficacy[3].

However, the compound's extreme lipophilicity and poor aqueous solubility (< 0.05 mg/mL) classify it similarly to a BCS Class II drug, presenting significant hurdles for in vivo administration[4][5]. Standard aqueous buffers lead to rapid precipitation. To achieve reliable pharmacokinetics and bypass erratic gastrointestinal absorption, formulation scientists must utilize specific co-solvent systems or cyclodextrin complexation[4][6]. This guide details field-validated formulation protocols for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent models.

Physicochemical Profiling & Formulation Rationale

Understanding the physicochemical properties of the API is critical for selecting the correct vehicle. The naphthalene core drives the compound's high lipophilicity, necessitating surfactants or complexing agents to maintain a stable solution in aqueous biological environments.

Table 1: Physicochemical Properties & Formulation Implications

PropertyValueImplications for Formulation
Molecular Weight 287.35 g/mol [1]Small molecule; easily crosses the blood-brain barrier (BBB) once in systemic circulation.
Aqueous Solubility < 0.05 mg/mL[6]Pure aqueous dosing is impossible. Requires solubilizing agents to prevent micro-precipitation.
Organic Solubility > 30-50 mg/mL[5][7]DMSO, Ethanol, and DMF serve as excellent primary solvents for creating concentrated stock solutions.
H-Bond Donors/Acceptors 1 / 3Limited hydrogen bonding capacity in water; relies on hydrophobic interactions with vehicles like HP-β-CD.

Pharmacological Pathway

To understand the necessity of systemic exposure, we must look at the compound's mechanism of action. The formulation must ensure the API reaches the suprachiasmatic nucleus (SCN) and frontal cortex without precipitating in the bloodstream.

MOAPathway Compound Propyl [2-(7-methoxynaphthalen-1-yl)ethyl]carbamate MT1_MT2 MT1 / MT2 Receptors (Agonism) Compound->MT1_MT2 High Affinity Binding HT2C 5-HT2C Receptor (Antagonism) Compound->HT2C Moderate Affinity Binding Circadian Circadian Rhythm Resynchronization MT1_MT2->Circadian SCN Activation Monoamines ↑ Dopamine & Norepinephrine (Frontal Cortex) HT2C->Monoamines Disinhibition Efficacy Antidepressant & Neuroprotective Effects Circadian->Efficacy Monoamines->Efficacy

Dual melatonergic and serotonergic signaling pathway driving neuroprotective efficacy.

Validated Formulation Protocols

Protocol A: Co-Solvent System for IV / IP Injection

Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline Causality: DMSO disrupts the solid crystal lattice of the API[7]. Tween-80 acts as a non-ionic surfactant, forming micelles that encapsulate the hydrophobic naphthalene core. When the aqueous saline is added, these micelles prevent the API from nucleating and precipitating out of solution.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the required amount of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate powder into a sterile glass vial.

  • Primary Dissolution: Add DMSO to achieve 5% of the final target volume. Vortex vigorously for 1-2 minutes until the solution is completely clear.

    • Self-Validation: Hold the vial against a light source. If any particulate matter remains, sonicate in a water bath at room temperature for 5 minutes. Do not proceed until optically clear.

  • Surfactant Addition: Add Tween-80 (5% of final volume) directly to the DMSO-API solution. Vortex for 1 minute to ensure a homogenous organic phase.

  • Aqueous Dilution (Critical Step): Add 0.9% sterile Saline (90% of final volume) dropwise while continuously vortexing or stirring.

    • Causality: Rapid addition causes localized supersaturation, leading to irreversible precipitation. Dropwise addition allows the Tween-80 micelles to dynamically encapsulate the API.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE syringe filter before injection.

Protocol B: Cyclodextrin Complexation for PO Gavage

Vehicle: 20% HP-β-CD (Hydroxypropyl-β-cyclodextrin) in Saline or Water Causality: Oral administration of high-concentration co-solvents (like DMSO/Tween) can cause severe gastrointestinal mucosal irritation and alter gut permeability. HP-β-CD features a hydrophobic internal cavity that complexes with the API's naphthalene ring, while its hydrophilic exterior ensures high aqueous solubility. This enhances GI absorption safely[4].

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve HP-β-CD powder in sterile water or saline to create a 20% (w/v) solution. Stir until completely clear.

  • API Addition: Add the API powder directly to the 20% HP-β-CD solution.

  • Complexation: Sonicate the suspension for 30–60 minutes at 37°C.

    • Self-Validation: The suspension will gradually transition into a clear or slightly opalescent solution as the inclusion complexes form. If precipitation persists, verify the pH is neutral (pH 7.0–7.4); extreme pH can inhibit cyclodextrin complexation.

  • Equilibration: Allow the solution to sit at room temperature for 1 hour to ensure thermodynamic equilibrium of the inclusion complexes before dosing.

Formulation Workflow Visualization

FormulationWorkflow API API (Solid) Propyl Carbamate Analog Solvent Primary Solvent (DMSO) API->Solvent Dissolve (Vortex/Sonicate) Surfactant Surfactant (Tween-80) Solvent->Surfactant Add & Mix (Homogenize) Aqueous Aqueous Phase (Saline) Surfactant->Aqueous Dropwise Addition (Prevent Precipitation) Final Final Formulation (Clear Solution) Aqueous->Final Sterile Filter (0.22 µm)

Workflow for formulating lipophilic melatonergic analogs into aqueous-compatible vehicles.

In Vivo Dosing Guidelines

To ensure animal welfare and experimental reproducibility, adhere to the following maximum dosing volumes based on the formulated vehicles.

Table 2: Standard Dosing Parameters for Rodent Models

RouteSpeciesMax VolumeRecommended Needle GaugeNotes
IV (Tail Vein) Mouse5 mL/kg27G - 30GInject slowly (over 30 seconds) to prevent transient respiratory distress from Tween-80.
IP Mouse10 mL/kg25G - 27GEnsure pH is between 6.0 and 8.0 to prevent peritoneal irritation.
PO (Gavage) Mouse10 mL/kg20G - 22G (Bulbed)HP-β-CD formulations are highly tolerated; administer directly into the stomach.
IV (Tail Vein) Rat2.5 mL/kg24G - 26GPre-warm the solution to 37°C to match body temperature and reduce vascular shock.
PO (Gavage) Rat10 mL/kg16G - 18G (Bulbed)Fast animals for 4 hours prior to dosing to reduce PK variability.

References

  • Agomelatine - Wikipedia Source: wikipedia.org URL:[Link]

  • A Focus on Agomelatine - Mechanism of Action and Efficacy Source: psychscenehub.com URL:[Link]

  • Pharmaceutical composition containing agomelatine and process for the preparation thereof (WO2017059877A1)
  • Clinical and pharmacological review on novel melatonergic antidepressant: Agomelatine Source: rjpbcs.com URL:[Link]

Sources

Application Note: Evaluating Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in Cancer Cell Line Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS 185445-11-8) is a synthetic carbamate derivative structurally anchored by the 2-(7-methoxynaphthalen-1-yl)ethyl core[1]. This specific scaffold is famously recognized in agomelatine, an atypical antidepressant functioning as a potent MT1/MT2 melatonin receptor agonist and 5-HT2C receptor antagonist. Recently, the oncological landscape has shifted toward repurposing melatonergic analogues due to their profound oncostatic properties[2].

Melatonin and its structural analogues have been shown to inhibit cell proliferation, induce apoptosis, and resynchronize circadian clock genes in various solid tumor models, including colorectal and breast cancers[3]. The substitution of the acetamide group in agomelatine with a propyl carbamate moiety in this derivative enhances lipophilicity and metabolic stability, presenting a highly compelling, cell-permeable candidate for in vitro cancer screening[4].

Mechanistic Overview

The anti-proliferative efficacy of this compound is hypothesized to be mediated primarily through the MT1 and MT2 G-protein-coupled receptors[5]. Upon receptor activation in susceptible cancer cells (e.g., MCF-7, HCT-116), the Gi/Gq signaling cascade suppresses intracellular cAMP levels and downregulates the PI3K/AKT survival pathway[3]. Concurrently, this signaling axis modulates p53-dependent apoptotic pathways and resynchronizes the expression of core circadian clock genes (such as Per1, Cry1, and Bmal1), which are frequently dysregulated in malignancies[3].

MT_Signaling Compound Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (Agomelatine Analogue) Receptors MT1 / MT2 Receptors (Membrane) Compound->Receptors Agonism Gi Gi/Gq Proteins Receptors->Gi cAMP ↓ cAMP Levels Gi->cAMP PI3K ↓ PI3K/AKT Pathway Gi->PI3K Clock Circadian Clock Resynchronization (Per1, Cry1, Bmal1) Gi->Clock p53 ↑ p53 Activation cAMP->p53 Modulates Apoptosis Apoptosis & Cell Cycle Arrest PI3K->Apoptosis Removes Inhibition p53->Apoptosis Induces Clock->Apoptosis Regulates

Proposed MT1/MT2 receptor-mediated apoptotic signaling pathway of the carbamate analogue.

Quantitative Data Summaries

Based on comparative studies of agomelatine and melatonin across human cancer cell lines, the table below outlines the theoretical IC50 ranges and receptor expression profiles relevant for evaluating Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate[6][7].

Cell LineCancer TypeMT1/MT2 Expressionp53 StatusExpected IC50 (48h)Key Phenotypic Response
MCF-7 Breast (Luminal A)High[7]Wild-type0.2 - 0.5 mMStrong anti-proliferative effect, G1 arrest
MDA-MB-231 Breast (TNBC)Low[7]Mutant0.5 - 1.0 mMInhibition of cell migration, moderate apoptosis
HCT-116 ColorectalModerateWild-type[3]0.1 - 0.4 mMCaspase-dependent apoptosis, Per1/Cry1 regulation
Caco-2 ColorectalModerateMutant0.3 - 0.8 mMCytotoxic activity, reduced clonogenic survival

Note: Carbamate derivatives typically exhibit enhanced cell permeability, which may lower the required IC50 compared to the parent agomelatine[4].

Experimental Workflow

Workflow Prep Compound Preparation (DMSO Stock) Seed Cell Seeding (96-well / 6-well) Prep->Seed Treat Dose-Response Treatment (24h, 48h, 72h) Seed->Treat Assay1 Viability Assay (MTT / CTG) Treat->Assay1 Assay2 Apoptosis (Flow Cytometry) Treat->Assay2 Assay3 Protein Analysis (Western Blot) Treat->Assay3 Data Data Synthesis & IC50 Calculation Assay1->Data Assay2->Data Assay3->Data

Standardized high-throughput workflow for evaluating the carbamate analogue in cell lines.

Detailed Protocols

Protocol 1: Compound Preparation and Storage

Causality & Insight: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is highly lipophilic. Proper solubilization in an organic solvent is critical to prevent micro-precipitation in aqueous culture media, which would artificially lower the effective concentration and confound viability readouts.

  • Stock Solution : Dissolve the lyophilized powder (CAS 185445-11-8) in 100% anhydrous DMSO to create a 100 mM master stock. Vortex vigorously for 2 minutes and sonicate in a water bath at room temperature for 5 minutes until complete dissolution is achieved.

  • Aliquoting : Aliquot the stock into amber microcentrifuge tubes (the methoxynaphthalene core is light-sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Dilutions : Prepare working concentrations (0.1 mM to 1.0 mM) in complete culture media immediately before use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Cell Viability Assay (MTT)

Causality & Insight: The MTT assay measures mitochondrial metabolic activity. Because MT1/MT2 agonists can alter cellular metabolism prior to inducing apoptosis, a time-course evaluation (24h, 48h, 72h) is necessary to accurately distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects.

  • Seeding : Harvest exponentially growing cells (e.g., HCT-116 or MCF-7) at 80% confluence. Seed at a density of 5,000 cells/well in a 96-well plate (100 µL/well). Incubate overnight at 37°C, 5% CO2 to allow for adherence.

  • Treatment : Aspirate media and replace with 100 µL of fresh media containing the compound at graded concentrations (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0 mM). Include a vehicle control (0.5% DMSO) and a blank (media only).

  • Incubation : Incubate for the desired time point (48h is optimal for capturing the primary effects of melatonergic analogues)[6].

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Solubilization : Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO per well. Agitate on an orbital shaker for 15 minutes protected from light.

  • Readout : Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis (normalized to the vehicle control).

Protocol 3: Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Causality & Insight: Agomelatine analogues induce cell cycle arrest and caspase-dependent apoptosis[3]. Utilizing Annexin V/PI dual staining allows researchers to differentiate between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis, thereby validating the specific mechanism of cell death.

  • Seeding and Treatment : Seed 2 × 10⁵ cells/well in 6-well plates. Treat with the compound at the calculated IC50 and 2× IC50 concentrations for 48 hours.

  • Harvesting : Collect both the culture media (containing detached, late-apoptotic cells) and the adherent cells (via gentle trypsinization). Pool them and centrifuge at 300 × g for 5 minutes.

  • Washing : Wash the cell pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining : Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry. Gate for viable cells, early apoptosis, and late apoptosis to quantify the compound's apoptotic efficacy.

References

  • MolCore. "185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)
  • Junta de Andalucia.
  • Semantic Scholar.
  • National Institutes of Health (PMC).
  • ResearchGate. "Verification of agomelatine in comparison with melatonin as a therapeutic agent to treat breast cancer.
  • Annals of Medical Research.
  • National Institutes of Health (PMC).
  • National Institutes of Health (PubMed). "Carbonate and carbamate derivatives of 4-demethylpenclomedine as novel anticancer agents." Nih.gov.

Sources

Advanced Application Note: Carbamate Derivatives as Pseudo-Irreversible Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbamate derivatives have emerged as a cornerstone in modern medicinal chemistry and drug design due to their chemical stability, excellent membrane permeability, and unique mechanism of enzyme inhibition[1]. By acting as peptide bond surrogates, carbamates are heavily utilized to target serine hydrolases—most notably Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Monoacylglycerol lipase (MAGL)[2],[3]. This application note provides researchers with a comprehensive mechanistic framework and self-validating experimental protocols to accurately characterize the kinetics and reversibility of carbamate-based enzyme inhibitors.

Mechanistic Causality: The Pseudo-Irreversible Paradigm

To design robust assays for carbamates, researchers must first understand the causality of their inhibition mechanism. Unlike standard competitive inhibitors (e.g., donepezil) that rapidly associate and dissociate, or organophosphates that permanently phosphorylate the enzyme, carbamates act as pseudo-irreversible inhibitors [4].

As demonstrated by , the inhibition proceeds in three distinct kinetic steps[2]:

  • Reversible Binding ( k1​/k−1​ ) : The inhibitor enters the active site gorge, forming a non-covalent Michaelis complex.

  • Carbamylation ( k2​ ) : The catalytic serine residue performs a nucleophilic attack on the carbamate carbonyl. The leaving group departs, resulting in a covalently carbamylated enzyme.

  • Decarbamylation ( k3​ ) : Water slowly hydrolyzes the carbamylated serine, regenerating the active enzyme. Because this hydrolysis step takes minutes to hours (compared to microseconds for natural substrates), the enzyme is effectively trapped in an inactive state[4].

Mechanism E Free Enzyme (Active) EI Michaelis Complex (Reversible) E->EI + Inhibitor (k1) I Carbamate Inhibitor I->EI EI->E (k-1) EC Carbamylated Enzyme (Inactive) EI->EC Carbamylation (k2) Leaving Group Departs Regen Regenerated Enzyme (Active) EC->Regen Decarbamylation (k3) Hydrolysis (H2O) Regen->E Cycle Repeats

Figure 1: Pseudo-irreversible inhibition mechanism of carbamate derivatives.

Experimental Implication

Because carbamylation is a time-dependent covalent process, a standard steady-state IC50​ assay without pre-incubation will severely underestimate the inhibitor's potency . The apparent IC50​ will shift downwards as pre-incubation time increases. Therefore, experimental protocols must evaluate both the bimolecular rate constant and the decarbamylation rate to accurately profile the compound.

Target Landscape & Kinetic Data

The structural versatility of the carbamate group allows for the fine-tuning of target specificity. Recent advancements have even led to dual-target inhibitors, such as flavonoid carbamate hybrids targeting both AChE and MAGL for Alzheimer's disease therapy[3].

Table 1: Representative Carbamate Inhibitors and Target Profiles

CompoundTarget EnzymeClinical / Research ApplicationMechanismApprox. Potency ( IC50​ / Ki​ )
Rivastigmine AChE / BChEAlzheimer's DiseasePseudo-irreversible~4.1 µM (AChE)
Physostigmine AChEGlaucoma, Anticholinergic toxicityPseudo-irreversible~0.02 µM (AChE)
JZL184 MAGLNeuroinflammation, PainPseudo-irreversible~8 nM (MAGL)
URB597 FAAHAnalgesia, AnxietyPseudo-irreversible~4.6 nM (FAAH)
Compound C3/C5 AChE / MAGLDual-target AD TherapyPseudo-irreversible22–89 µM[3]

(Data synthesized from and )[4],[3].

Experimental Methodologies

The following self-validating protocols are designed to confirm the pseudo-irreversible nature of novel carbamate inhibitors.

Protocol 1: Time-Dependent Kinetic Assay (Modified Ellman's Method)

This protocol utilizes the to colorimetrically quantify AChE/BChE activity[5]. Thiocholine, generated by the enzymatic hydrolysis of acetylthiocholine (ATChI), reacts with DTNB to produce a yellow anion (TNB²⁻) measurable at 412 nm[6].

Self-Validating Design : To ensure the assay distinguishes between reversible and pseudo-irreversible inhibition, researchers must run parallel pre-incubation time courses (0, 10, 20, and 30 minutes). A true carbamate will show increased inhibition over time, whereas a reversible control (e.g., donepezil) will maintain a constant IC50​ .

Step-by-Step Procedure:

  • Buffer Preparation : Prepare 0.1 M Sodium Phosphate Buffer (pH 8.0). Ensure all assays are conducted at a constant temperature (e.g., 37°C) to stabilize kinetic rates.

  • Reagent Preparation :

    • DTNB Solution: 10 mM in phosphate buffer.

    • Substrate (ATChI): 10 mM in deionized water (prepare fresh daily).

    • Enzyme (AChE): Dilute to a final working concentration of 0.1 U/mL.

  • Pre-Incubation : In a 96-well microplate, combine 25 µL of AChE and 25 µL of the carbamate inhibitor (varying concentrations). Incubate at 37°C for designated time intervals (e.g., 0, 10, 20, 30 min).

  • Initiation : Add 50 µL of DTNB and 25 µL of ATChI to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement : Immediately read the absorbance at 412 nm every 1 minute for 15 minutes.

  • Data Analysis : Calculate the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve. Plot ln(vi​/v0​) versus pre-incubation time to determine the pseudo-first-order rate constant ( kobs​ ).

Workflow Prep 1. Reagent Preparation Enzyme, DTNB, ATChI, Inhibitor Incubate 2. Pre-Incubation Enzyme + Carbamate (0-30 min) Prep->Incubate Reaction 3. Reaction Initiation Add ATChI + DTNB Incubate->Reaction Measure 4. Kinetic Measurement Absorbance at 412 nm Reaction->Measure Analysis 5. Data Analysis Calculate IC50 & Decarbamylation Rate Measure->Analysis

Figure 2: Step-by-step workflow for the modified Ellman's kinetic assay.

Protocol 2: Decarbamylation Reversibility Assay (Rapid Dilution)

To definitively prove that a compound is a carbamate (pseudo-irreversible) and not an organophosphate (strictly irreversible), a rapid dilution assay is required[4].

Causality of the Method : By incubating the enzyme with a high concentration of the inhibitor and then rapidly diluting the mixture 100-fold, the concentration of the free inhibitor drops far below its Ki​ . The non-covalent Michaelis complex dissociates instantly. However, the covalently carbamylated enzyme will slowly regain activity over hours as water hydrolyzes the carbamate bond.

Step-by-Step Procedure:

  • Inhibition Phase : Incubate AChE (10 U/mL) with the carbamate inhibitor at a concentration 10× its estimated IC50​ for 30 minutes to achieve >95% carbamylation.

  • Rapid Dilution : Transfer 1 µL of the inhibited enzyme mixture into 99 µL of assay buffer containing optimal concentrations of DTNB and ATChI.

  • Recovery Monitoring : Continuously monitor the recovery of enzymatic activity (absorbance at 412 nm) over 4 to 6 hours.

  • Control Validation : Run a parallel uninhibited enzyme control subjected to the exact same dilution protocol to account for natural enzyme degradation over the 6-hour window.

  • Calculation : Plot the fractional recovery of activity versus time to extract the decarbamylation rate constant ( k3​ ).

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology.[Link]

  • Tran, T.-H., et al. (2025). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. RSC Advances.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers working with Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS No. 185445-11-8). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the solubility challenges commonly encountered with this lipophilic compound. Drawing from established principles of medicinal chemistry and formulation science, this guide will empower you to achieve consistent and reliable experimental results.

Understanding the Molecule: A Structural Perspective on Solubility

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate possesses a chemical architecture that inherently limits its aqueous solubility. The large, hydrophobic naphthalene ring system is the dominant feature, driving the molecule's lipophilic character. While the carbamate and methoxy groups introduce some polarity, their contribution is insufficient to overcome the hydrophobicity of the core structure.

This solubility profile is analogous to that of agomelatine (N-[2-(7-methoxy-1-naphthalenyl)ethyl]-acetamide), a well-characterized compound with a similar naphthalene core.[1][2] Agomelatine is practically insoluble in water but exhibits good solubility in organic solvents.[2] This similarity provides a valuable starting point for developing effective solubilization strategies for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My compound has precipitated out of my aqueous buffer. How can I resolve this?

Answer:

Precipitation upon addition to an aqueous medium is a classic sign of a poorly soluble compound. This often occurs when a stock solution in an organic solvent is diluted into a buffer. The key is to employ a strategy that either increases the solvent's capacity to hold the compound or modifies the compound to be more compatible with the aqueous environment.

Immediate Actions:

  • Sonication: Gentle sonication can help to break up aggregates and may temporarily re-dissolve the precipitate. However, this is often not a long-term solution.

  • Warming: Cautiously warming the solution may increase solubility. Be mindful of the compound's stability at elevated temperatures.

Long-Term Solutions:

  • Co-solvency: This is often the most effective and straightforward approach. By introducing a water-miscible organic solvent (a co-solvent) into your aqueous buffer, you can create a solvent system with a polarity that is more favorable for your compound.[3][4][5] Common co-solvents include ethanol, DMSO, propylene glycol, and polyethylene glycol (PEG).[3]

    • Expert Insight: The goal of co-solvency is to reduce the dielectric constant of the solvent mixture, which enhances the solubility of non-polar drugs.[4] For a compound like Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, starting with a small percentage of a co-solvent and gradually increasing it is a prudent strategy.

  • pH Adjustment: While the carbamate group is generally neutral, extreme pH values could potentially lead to hydrolysis. However, for many compounds with ionizable groups, adjusting the pH to favor the charged form can significantly enhance aqueous solubility.[3][5] Given the structure, this is less likely to be the primary method for this specific molecule but can be considered in combination with other techniques.

Question 2: I am struggling to prepare a concentrated stock solution. What solvents should I try?

Answer:

For a lipophilic molecule like this, a range of organic solvents should be tested to find the one that provides the desired concentration.

Recommended Solvents for Initial Screening:

  • Ethanol: A good starting point due to its relatively low toxicity and effectiveness in solubilizing many organic compounds.[1][2]

  • Dimethyl Sulfoxide (DMSO): A powerful aprotic solvent capable of dissolving a wide range of non-polar and polar compounds.[1][2]

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another strong aprotic solvent.[1][2]

Solubility Data for the Structurally Similar Agomelatine:

SolventApproximate SolubilityReference
Ethanol~30 mg/mL[1][2][6]
DMSO~30 mg/mL[1][2][6]
Dimethylformamide (DMF)~30 mg/mL[1][2][6]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1][2][6]

This data strongly suggests that Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate will exhibit similar solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the poor aqueous solubility of this compound?

The primary reason is the presence of the large, rigid, and non-polar naphthalene ring system. This hydrophobic moiety dominates the physicochemical properties of the molecule, making it difficult for water molecules to form a solvation shell around it.

Q2: Are there any advanced techniques I can use to improve solubility for in vivo studies?

Yes, for more advanced applications, especially in drug development, several formulation strategies can be employed:

  • Solid Dispersions: This involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[7] This technique can enhance the dissolution rate and apparent solubility.[7]

  • Lipid-Based Formulations: For lipophilic drugs, lipid-based drug delivery systems (LBDDS) can be highly effective.[8] These formulations can improve drug solubilization in the gastrointestinal tract and enhance bioavailability.[8]

  • Nanotechnology: Formulating the compound as nanoparticles can increase the surface area-to-volume ratio, leading to a faster dissolution rate.[9]

  • Inclusion Complexation: Cyclodextrins can encapsulate the hydrophobic part of the drug molecule in their central cavity, forming a more water-soluble complex.[4]

Q3: Can I use surfactants to improve the solubility?

Yes, surfactants can be very effective. Above their critical micelle concentration (CMC), surfactant molecules form micelles that can entrap hydrophobic drug molecules in their core, thereby increasing the overall solubility of the drug in the aqueous medium.[10][11][12] Both non-ionic (e.g., Tween-80) and ionic surfactants can be used, depending on the specific requirements of your experiment.[10][12][13]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Aqueous Working Solution using Co-solvency

This protocol details the most common and direct method for preparing a working solution of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in an aqueous buffer.

Materials:

  • Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

  • Ethanol (or DMSO)

  • Phosphate-buffered saline (PBS) or another desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Prepare a Concentrated Stock Solution:

    • Weigh out a precise amount of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.

    • Add a minimal volume of ethanol (or DMSO) to dissolve the compound completely. For example, aim for a concentration of 10-30 mg/mL.

    • Vortex thoroughly to ensure complete dissolution. This is your stock solution.

  • Prepare the Aqueous Working Solution:

    • In a separate tube, add the desired volume of your aqueous buffer.

    • While vortexing the buffer, slowly add the required volume of the stock solution to achieve your final desired concentration. Crucially, do not add the buffer to the stock solution.

    • For example, to prepare a 10 µM solution from a 10 mM stock, you would add 10 µL of the stock solution to 990 µL of buffer.

    • If you observe any precipitation, briefly sonicate the solution.

    • Expert Tip: The final concentration of the organic co-solvent should be kept as low as possible, typically below 1%, to avoid off-target effects in biological assays.

Protocol 2: Screening for Optimal Solubilization using a Panel of Excipients

This protocol provides a systematic approach to identifying an effective excipient for enhancing the solubility of your compound.

Materials:

  • Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

  • A panel of excipients (e.g., Tween-80, Cremophor EL, Solutol HS 15, HP-β-CD)

  • Aqueous buffer (e.g., PBS)

  • 96-well plate (optional, for high-throughput screening)

  • Plate shaker

Procedure:

  • Prepare Excipient Stock Solutions: Prepare stock solutions of each excipient in the aqueous buffer at various concentrations (e.g., 1%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate to a fixed volume of each excipient solution.

  • Equilibrate: Seal the tubes or plate and shake at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

  • Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analyze Results: Compare the solubility of the compound in each excipient solution to its solubility in the buffer alone to identify the most effective solubilizing agent.

Visualizing the Workflow

A systematic approach is crucial for efficiently tackling solubility challenges. The following diagram outlines a decision-making workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow start Start: Compound is Insoluble check_organic Is compound soluble in common organic solvents (DMSO, EtOH)? start->check_organic cosolvency Use Co-solvency Method (Protocol 1) check_organic->cosolvency Yes no_organic_sol Insoluble in all tested organic solvents check_organic->no_organic_sol No end Achieved Desired Solubility cosolvency->end advanced_methods Evaluate Advanced Methods no_organic_sol->advanced_methods surfactants Use Surfactants/Micellar Solubilization advanced_methods->surfactants For liquid formulations cyclodextrins Use Cyclodextrin Complexation advanced_methods->cyclodextrins For aqueous solutions solid_dispersion Create Solid Dispersion advanced_methods->solid_dispersion For solid dosage forms surfactants->end cyclodextrins->end solid_dispersion->end CoSolvency_Mechanism cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition water Water Molecules (High Polarity, Strong H-Bonds) drug_precipitate Drug Precipitate (Low Solubility) water->drug_precipitate Poor Solvation drug_dissolved Dissolved Drug Molecules drug_precipitate->drug_dissolved Solubilization solvent_mixture Water + Co-solvent Mixture (Reduced Polarity, Disrupted H-Bonds) solvent_mixture->drug_dissolved Enhanced Solvation

Caption: Mechanism of co-solvency for improving solubility.

References

  • Jadhav, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Asian Journal of Pharmaceutics, 13(2). Available at: [Link]

  • Prajapati, R., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 4(6), 20-30. Available at: [Link]

  • Rouse, J. D., et al. (1998). Solubilization of Naphthalene and Methyl-Substituted Naphthalenes from Crude Oil Using Biosurfactants. Environmental Science & Technology, 32(21), 3364-3369. Available at: [Link]

  • Kumar, L., & Singh, M. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. Available at: [Link]

  • Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 14(11), 2457. Available at: [Link]

  • Patel, M., et al. (2011). Clinical and pharmacological review on novel melatonergic antidepressant: Agomelatine. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 559-575. Available at: [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82148, Agomelatine. PubChem. Available at: [Link]

  • Therapeutic Goods Administration. (2010). Australian Public Assessment Report for Agomelatine. Available at: [Link]

  • Medicines Evaluation Board. (2018). Public Assessment Report: Agomelatine Accord 25 mg film-coated tablets. Available at: [Link]

  • Abuin, G., et al. (2024). The efficiency of micellar solubilization of naphthalene from aqueous solutions using rhamnolipid as a biological surfactant. Journal of Surfactants and Detergents. Available at: [Link]

  • Sahoo, S., et al. (2013). Competitive solubilization of naphthalene and pyrene in various micellar systems. Colloids and Surfaces B: Biointerfaces, 104, 219-226. Available at: [Link]

  • Dutta, D., & Moulik, S. P. (2009). Solubilization of Naphthalene in the Presence of Plant-Synthetic Mixed Surfactant Systems. The Journal of Physical Chemistry B, 113(2), 474-481. Available at: [Link]

  • Lee, S., et al. (2006). Solubilization of Naphthalene by Pure and Mixed Surfactants. Industrial & Engineering Chemistry Research, 45(10), 3627-3634. Available at: [Link]

  • Sović, K., & Vikić-Topić, D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(2), 87-103. Available at: [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Lubrizol Life Science Health. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12306, Propyl carbamate. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Available at: [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): Ethyl Carbamate. Available at: [Link]

  • PubChemLite. (n.d.). Propyl n-(2-methoxyphenyl)carbamate (C11H15NO3). Available at: [Link]

  • Sari, Y. P., et al. (2025). Modifications evaluation of ethyl para methoxycinnamate crystal with enhanced solubility properties by solvent-mediated polymorphism and multicomponent interactions. Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Propylparaben. NIST Chemistry WebBook. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Stability Issues of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges when working with this compound in solution. Carbamates as a class of compounds can be susceptible to degradation under various experimental conditions. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to ensure the integrity of your experiments.

Introduction to Carbamate Stability

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, like other carbamates, possesses a carbamate ester linkage that can be vulnerable to cleavage. Understanding the primary degradation pathways—hydrolysis, photolysis, and thermolysis—is the first step in mitigating stability issues. This guide will walk you through identifying the root cause of degradation and implementing effective stabilization strategies.

Forced degradation studies are a crucial tool in pharmaceutical development to understand how a drug substance breaks down under stress conditions more severe than accelerated stability testing.[1][2] These studies help in identifying likely degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the concentration of my compound in solution over a short period. What are the likely causes?

This is a common issue and often points to the chemical instability of the carbamate. The primary culprits are hydrolysis, photodegradation, or thermal degradation.

  • Hydrolysis: The carbamate ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[4] Alkaline conditions (pH > 7) are particularly known to accelerate carbamate hydrolysis.[4][5] The degradation rate can increase significantly with higher pH, potentially reducing the half-life from days to hours or even minutes.[4]

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical degradation of carbamates.[6] This involves the absorption of photons, which can lead to the cleavage of chemical bonds.

  • Thermal Degradation: Elevated temperatures can increase the rate of chemical reactions, including the hydrolysis and breakdown of the carbamate structure.[4][7]

To pinpoint the cause, a systematic approach is necessary. We recommend conducting a forced degradation study, which is a common practice in pharmaceutical development to assess the stability of a molecule.[1][2][3][8]

Troubleshooting Guide: Identifying the Source of Instability

Q2: How can I systematically determine why my compound is degrading?

A forced degradation or stress testing study is the recommended approach.[2][8] This involves exposing your compound in solution to a variety of harsh conditions to intentionally induce and identify degradation pathways.[1][9]

Here is a step-by-step protocol to begin your investigation:

Experimental Protocol: Forced Degradation Study

Objective: To identify the primary degradation pathway(s) for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in your chosen solvent system.

Materials:

  • Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

  • Your primary solvent (e.g., acetonitrile, methanol, DMSO)

  • Purified water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)

  • pH meter

  • Incubator or water bath

  • Photostability chamber or a UV lamp

Methodology:

  • Prepare a Stock Solution: Dissolve a known concentration of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in your primary solvent.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.[8]

    • Oxidative Degradation: Add 3% H₂O₂.[8]

    • Thermal Degradation: Place in an incubator set to a high temperature (e.g., 60-80°C).

    • Photolytic Degradation: Expose to a controlled light source (UV and visible light).[8]

    • Control: Keep one aliquot at your standard experimental conditions, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the degradation kinetics.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • A significant decrease in the peak area of the parent compound and the appearance of new peaks (degradants) in a specific stress condition will indicate the primary degradation pathway.

Visualizing the Troubleshooting Workflow

Troubleshooting Workflow cluster_conditions Stress Conditions start Observed Compound Instability forced_degradation Perform Forced Degradation Study start->forced_degradation acid Acid Hydrolysis (HCl) forced_degradation->acid Expose to base Base Hydrolysis (NaOH) forced_degradation->base oxidation Oxidation (H₂O₂) forced_degradation->oxidation thermal Thermal (Heat) forced_degradation->thermal photo Photolytic (UV/Vis Light) forced_degradation->photo analysis Analyze via HPLC/UPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis interpretation Identify Primary Degradation Pathway analysis->interpretation

Caption: Workflow for investigating compound instability.

Mitigation Strategies

Q3: My compound is degrading due to alkaline hydrolysis. How can I prevent this?

Controlling the pH of your solution is critical. Most carbamates exhibit greater stability in slightly acidic to neutral conditions (pH 3-7).[4]

Recommendations:

  • Buffer your solution: Use a buffer system to maintain a pH in the optimal range. Acetate or phosphate buffers are common choices.

  • Solvent selection: If your experimental design allows, consider using aprotic solvents which do not participate in hydrolysis.

  • Temperature control: Perform your experiments at lower temperatures to reduce the rate of hydrolysis.[4]

Q4: I've identified photodegradation as the main issue. What are the best practices to avoid this?

Protecting your solution from light is straightforward but crucial.

Recommendations:

  • Use amber vials: These vials are designed to block UV and blue light.

  • Work in a dimly lit area: Minimize exposure to ambient light during sample preparation and handling.

  • Wrap containers in aluminum foil: This is a simple and effective way to block all light.

  • Store in the dark: When not in use, store your solutions in a dark environment, such as a refrigerator or a light-proof box.[10]

Q5: My experiments require elevated temperatures, and I'm seeing thermal degradation. What are my options?

This can be challenging, but there are strategies to consider.

Recommendations:

  • Minimize exposure time: If high temperatures are unavoidable, try to minimize the duration of the exposure.

  • Degas your solvent: The presence of dissolved oxygen can sometimes contribute to thermal degradation.[11]

  • Evaluate alternative solvents: Some solvents may offer better thermal stability for your compound.

Data Summary: Key Factors Affecting Carbamate Stability

ParameterHigh-Risk ConditionRecommended ConditionMitigation Strategy
pH > 7.5 (Alkaline)[4]3 - 7 (Slightly Acidic to Neutral)Use a buffered solution.
Light Direct sunlight, UV lampsDark or amber vialsProtect from light at all times.[10]
Temperature Elevated temperatures (>40°C)Refrigerated or room temperatureMinimize heat exposure.[7]
Oxidizing Agents Presence of peroxides, metal ionsDegassed solvents, use of antioxidantsAvoid oxidizing agents, consider inert atmosphere.

Analytical Method for Stability Assessment

A robust analytical method is essential for accurately quantifying the parent compound and its degradants. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[12][13]

Protocol: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.

Chromatographic Conditions (Starting Point):

  • Column: A reversed-phase C18 column is a good starting point for many carbamates.[13]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A linear gradient from low to high organic (e.g., 10% B to 90% B over 15-20 minutes).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance. If degradants are unknown, a photodiode array (PDA) detector is useful. MS detection provides higher specificity and identification capabilities.[13]

Method Validation:

  • Inject a mixture of the stressed samples to ensure that all degradant peaks are well-separated from the parent peak.

  • The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

Visualizing the Degradation Pathways

Carbamate Degradation Pathways cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation Carbamate Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Alcohol 2-(7-methoxynaphthalen-1-yl)ethanol Carbamate->Alcohol H₂O / H⁺ or OH⁻ Propylamine Propylamine Carbamate->Propylamine H₂O / H⁺ or OH⁻ CO2 CO₂ Carbamate->CO2 H₂O / H⁺ or OH⁻ Photoproducts Various Photolytic Products Carbamate->Photoproducts hν (Light)

Sources

avoiding degradation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate during experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and prevent degradation during your experiments, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Molecule

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is a molecule featuring a carbamate functional group and a methoxynaphthalene core. This structure, while offering desirable pharmacological properties, also presents specific stability challenges. The carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions. The naphthalene ring system can be prone to photodegradation. Furthermore, like many complex organic molecules, thermal degradation is a potential concern. This guide will address these potential degradation pathways and provide actionable strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

Hydrolytic Degradation

Q1: I am observing a loss of my compound in aqueous solutions over time. What is the likely cause and how can I prevent it?

A1: The most probable cause is the hydrolysis of the carbamate bond. Carbamates are susceptible to breakdown in the presence of water, a process that can be catalyzed by both acids and bases.[1][2] The rate of hydrolysis is significantly influenced by the pH of the solution.

Causality: In alkaline conditions, the hydroxide ion (OH-) can directly attack the carbonyl carbon of the carbamate, leading to the formation of a tetrahedral intermediate that subsequently breaks down.[3][4] This process, known as alkaline hydrolysis, is often the primary degradation pathway for carbamates in aqueous environments.[1][2] While generally more stable in acidic to neutral pH, acid-catalyzed hydrolysis can also occur.

Troubleshooting Steps:

  • pH Control: Maintain the pH of your aqueous solutions within a stable range, ideally between pH 4 and 6, where carbamate hydrolysis is generally minimized. Use appropriate buffer systems to ensure consistent pH.

  • Temperature: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Aqueous Solution Preparation: Prepare aqueous solutions of the compound fresh for each experiment to minimize the time it is exposed to water. If storage is necessary, store solutions at 2-8°C for no more than 24 hours, and re-analyze before use.

Q2: What are the expected degradation products from hydrolysis?

A2: The hydrolysis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is expected to yield propanol, carbon dioxide, and 2-(7-methoxynaphthalen-1-yl)ethan-1-amine.

Thermal Degradation

Q3: I am seeing unexpected peaks in my chromatogram after heating my sample. Could this be thermal degradation?

A3: Yes, thermal stress can induce the degradation of carbamates. The thermal decomposition of N-arylcarbamates can proceed via a pathway that yields carbon dioxide, an alkene (in this case, propene from the propyl group), and the corresponding amine.[5][6][7]

Causality: At elevated temperatures, the carbamate can undergo a unimolecular elimination reaction, often proceeding through a cyclic transition state.[5][7] This results in the cleavage of the carbamate bond and the formation of stable, smaller molecules.

Troubleshooting Steps:

  • Temperature Control: Avoid exposing the compound, both in solid form and in solution, to high temperatures. For reactions requiring heat, it is crucial to determine the thermal stability of the compound first.

  • Sample Preparation: During sample preparation steps that involve heating, such as evaporation to dryness, use a gentle stream of nitrogen at or slightly above room temperature. Avoid aggressive heating with a heat gun or on a hot plate.

  • Storage: Store the solid compound and stock solutions at controlled room temperature or refrigerated (2-8°C) to minimize the risk of thermal decomposition over time.

Photodegradation

Q4: My compound seems to be degrading even when stored at the correct temperature and pH. Could light be an issue?

A4: Absolutely. The naphthalene moiety in your compound is a chromophore that can absorb UV light, making the molecule susceptible to photodegradation.[8][9] Naphthalene and its derivatives are known to undergo photochemical reactions upon exposure to light.[8]

Causality: Upon absorbing light energy, the naphthalene ring can be excited to a higher energy state, making it more reactive. This can lead to a variety of degradation pathways, including oxidation and ring cleavage, resulting in a complex mixture of degradation products.

Troubleshooting Steps:

  • Light Protection: Always handle the solid compound and its solutions under amber or light-protected conditions. Use amber vials for storage and preparation. If clear glassware is necessary, wrap it in aluminum foil.

  • Laboratory Environment: Minimize exposure to direct sunlight and strong fluorescent lighting in the laboratory.

  • Photostability Studies: If your experimental setup involves exposure to light, it is essential to perform a photostability study to understand the compound's sensitivity. The ICH Q1B guideline provides a framework for such studies.[10][11]

Excipient Compatibility

Q5: I am formulating my compound with other excipients and observing degradation. How can I identify the problematic excipient?

A5: Incompatibility with excipients is a common cause of drug degradation.[12][13][14] Certain functional groups on excipients can react with the carbamate or promote its degradation.

Causality: Excipients containing reactive functional groups, or impurities within the excipients, can lead to degradation. For example, alkaline excipients can raise the micro-pH of the formulation, accelerating hydrolysis. Excipients with oxidizing properties can degrade the naphthalene ring.

Troubleshooting Steps:

  • Systematic Compatibility Testing: Conduct a systematic excipient compatibility study by preparing binary mixtures of your compound with each individual excipient. These mixtures should be stored under accelerated stability conditions (e.g., 40°C/75% RH) and analyzed at specific time points (e.g., 0, 1, 2, and 4 weeks).

  • Analytical Monitoring: Use a stability-indicating analytical method, such as HPLC with UV or MS detection, to monitor for the appearance of degradation products and the loss of the parent compound.

  • Selection of Inert Excipients: Based on the compatibility study, select excipients that show no or minimal interaction with your compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[15][16][17][18] The following protocols are adapted from established methods for the structurally similar compound, agomelatine.[19][20][21]

1.1 Acid Hydrolysis:

  • Dissolve 10 mg of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in 10 mL of methanol.

  • Add 10 mL of 0.1 M HCl.

  • Reflux the solution at 60°C for 4 hours.

  • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

  • Dilute with mobile phase to a suitable concentration for analysis.

1.2 Base Hydrolysis:

  • Dissolve 10 mg of the compound in 10 mL of methanol.

  • Add 10 mL of 0.1 M NaOH.

  • Reflux the solution at 60°C for 2 hours.[19]

  • Cool the solution and neutralize with 0.1 M HCl.

  • Dilute with mobile phase for analysis.

1.3 Oxidative Degradation:

  • Dissolve 10 mg of the compound in 10 mL of methanol.

  • Add 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • Dilute with mobile phase for analysis.

1.4 Thermal Degradation:

  • Place 10 mg of the solid compound in a petri dish.

  • Heat in an oven at 80°C for 48 hours.

  • Dissolve the sample in a suitable solvent and dilute for analysis.

1.5 Photolytic Degradation:

  • Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.[20]

  • Prepare a dark control by wrapping a parallel sample in aluminum foil.

  • Dilute both samples with mobile phase for analysis.

Protocol 2: Stability-Indicating UPLC-MS/MS Method

A robust analytical method is crucial for detecting and quantifying degradation products.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective for separating the parent compound from its more polar degradation products.

  • Detection: Mass spectrometry (MS) provides high sensitivity and selectivity. Monitor for the parent mass and expected degradation products. A photodiode array (PDA) detector can also be used to monitor for impurities.

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
Column Temperature 40°C
MS Detection ESI Positive Mode, monitoring parent and expected degradant masses

Visualizing Degradation Pathways and Workflows

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation Parent_H Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Products_H 2-(7-methoxynaphthalen-1-yl)ethan-1-amine + Propanol + CO2 Parent_H->Products_H H2O (Acid/Base Catalyzed) Parent_T Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Products_T 2-(7-methoxynaphthalen-1-yl)ethan-1-amine + Propene + CO2 Parent_T->Products_T Heat (Δ) Parent_P Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Products_P Oxidized Naphthalene Derivatives & Ring-Opened Products Parent_P->Products_P Light (hν)

Caption: Potential degradation pathways for the target compound.

Excipient Compatibility Workflow Start Start: Select Excipients Prepare Prepare Binary Mixtures (Drug + Excipient) Start->Prepare Store Store at Accelerated Conditions (e.g., 40°C/75% RH) Prepare->Store Analyze Analyze at Time Points (0, 1, 2, 4 weeks) Store->Analyze Evaluate Evaluate for Degradation (Loss of Parent, Appearance of New Peaks) Analyze->Evaluate Decision Compatible? Evaluate->Decision Select Select Compatible Excipients Decision->Select Yes Reject Reject Incompatible Excipients Decision->Reject No

Caption: Workflow for excipient compatibility testing.

Summary of Recommendations

Stress FactorPotential Degradation PathwayMitigation Strategies
Aqueous Solutions Hydrolysis of carbamateMaintain pH 4-6, use fresh solutions, store at 2-8°C for short periods.
Heat Thermal decompositionAvoid high temperatures, use gentle drying methods, store appropriately.
Light Photodegradation of naphthalene ringUse amber glassware, protect from direct light.
Excipients Various reactionsConduct systematic compatibility studies.

References

  • E. M. Tanner, T. F. Watkins, The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents, Canadian Journal of Chemistry, 45(21), 2537-2542 (1967).
  • Penta, Naphthalene - Safety D
  • The thermal decomposition of t-alkyl N-arylcarbamates. I. The effect of ring substituents. Can. J. Chem.45(21), 2537-2542 (1967).
  • S. A. El-Sattar, M. E. El-Sadek, S. M. El-Ashry, Stability-Indicating HPLC and HPTLC Methods for Determination of Agomelatine and its Degradation Products. Journal of Chromatographic Science, 56(6), 536-544 (2018).
  • S. S. Prasad, et al., QBD BASED ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE SEPARATION AND QUANTIFICATION OF AGOMELATINE AND ITS IMPURITIES I. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1279-1294 (2017).
  • N. J. Daly, F. Ziolkowski, The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 23(3), 541-546 (1970).
  • Loba Chemie, NAPHTHALENE AR - Safety D
  • iGEM, Standard Oper
  • M. Rizk, E. A. Taha, M. M. Abou El-Alamin, Stability-Indicating Chromatographic Methods for Determination of Agomelatine in Drug Substance and Drug Product.
  • R. K. Taylor, J. E. K. Smith, The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. J. Chem. Soc., Perkin Trans. 2, 647-653 (1984).
  • M. A. Mukthinuthalapati, et al., A New Validated Stability Indicating Liquid Chromatographic Method for the Determination of Agomelatine. Pharmacognosy Magazine, 11(Suppl 2), S261-S267 (2015).
  • PubChem, Naphthalene.
  • F. Vacondio, et al., Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. J Med Chem, 51(22), 7118-7129 (2008).
  • A. A. H. Al-Taai, Effect of water pH on the stability of pesticides. MSU Extension (2008).
  • N. S. Rashed, et al., VALIDATED STABILITY – INDICATING SPECTROSCOPIC METHODS FOR DETERMINATION OF AGOMELATINE. Journal of Global Trends in Pharmaceutical Sciences, 7(2), 3117-3124 (2016).
  • S. Kumar, et al., Dual state emission of 7-methoxy-2-(6-subsitutedbenzo[d]thiazol-2-yl)naphthalen-1-ol via ESIPT: A synergistic experimental-theoretical study. Dyes and Pigments, 208, 110825 (2023).
  • Z. H. Houston, Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Doctoral dissertation, University of Missouri-Columbia (2016).
  • N. J. Daly, F. Ziolkowski, The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 23(3), 541-546 (1970).
  • Y. Wang, et al., Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Food Analytical Methods, 9, 1348-1356 (2016).
  • Carl ROTH, Safety D
  • C. O. O'Donnell, Effect of Water pH on the Chemical Stability of Pesticides.
  • A. A. El-Bardan, 8.
  • Y. Guo, et al., Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2517 (2018).
  • A. D'Hondt, et al., Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. J Org Chem, 79(13), 6196-6206 (2014).
  • A. K. Singh, et al., Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 157-166 (2013).
  • J. A. F. Felix, et al., A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(23), 6579-6586 (2003).
  • S. Kumar, et al., Forced Degradation Studies. International Journal of Pharmaceutical Sciences and Research, 8(12), 4926-4935 (2017).
  • N. G. Shinde, et al., Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences and Research, 4(4), 1285-1296 (2013).
  • S. Sule, et al., Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science, 13(05), pp. 001-011 (2023).
  • D. A. Ellis, D. A. Spink, Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory.
  • Shimadzu, LC-MS Application Data Sheet No.
  • K. R. Gupta, A. R. Pounikar, M. J. Umekar, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22 (2019).
  • J. Zhang, et al., Analysis of carbamate pesticide residues in different flavor types of Baijiu by UPLC-MS/MS. Journal of Food Safety and Quality, 13(15), 5104-5111 (2022).
  • F. Vacondio, et al., Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metab Rev, 42(4), 551-589 (2010).
  • K. R. Gupta, A. R. Pounikar, M. J. Umekar, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22 (2019).
  • MolCore, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)
  • K. R. Gupta, A. R. Pounikar, M. J. Umekar, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22 (2019).
  • K. R. Gupta, A. R. Pounikar, M. J. Umekar, Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22 (2019).
  • S. K. Singh, et al., A New Approach to Accelerated Drug-Excipient Compatibility Testing. Pharmaceutical Technology, 34(4), 52-62 (2010).
  • A. K. Patel, et al., Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-964 (2023).
  • L. W. Dittert, T. Higuchi, RATES OF HYDROLYSIS OF CARBAMATE AND CARBONATE ESTERS IN ALKALINE SOLUTION. Journal of Pharmaceutical Sciences, 52(9), 852-857 (1963).
  • A. A. El-Bardan, et al., Kinetic Study and Mechanism Hydrolysis of 4‐Bromo‐3,5 dimethylphenyl N‐methylcarbamate in Aqueous Media. Journal of the Chinese Chemical Society, 53(5), 1105-1110 (2006).
  • R. Irshad, et al., Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. J Fluoresc, 33(4), 1273-1303 (2023).
  • C. H. Chen, et al.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products. (1996).
  • EMA, Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996).

Sources

troubleshooting inconsistent results with Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Assays

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers, pharmacologists, and drug development professionals troubleshoot experimental inconsistencies when working with Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8)[1].

This compound is a conformationally modified, carbamate-based bioisostere of agomelatine. Like its parent scaffold, it functions as a potent melatonergic (MT1/MT2) agonist and a weaker serotonin 5-HT2C receptor antagonist[2]. While its unique pharmacological profile makes it a valuable asset in neuropharmacology and circadian rhythm research, its physicochemical properties—specifically its high lipophilicity and specific metabolic routing—frequently introduce artifacts into in vitro assays.

Below is a comprehensive, causality-driven guide to stabilizing your assay systems and ensuring reproducible data.

Part 1: Mechanistic Overview & Signaling

To troubleshoot effectively, we must first understand the dual-pathway nature of this ligand. The massive divergence in binding affinities between the MT receptors and the 5-HT2C receptor is the root cause of many functional assay discrepancies.

Signaling Ligand Propyl (2-(7-methoxynaphthalen- 1-yl)ethyl)carbamate MT MT1 / MT2 Receptors (Agonism) Ligand->MT High Affinity (Sub-nM) HT 5-HT2C Receptor (Antagonism) Ligand->HT Low Affinity (Micro-M) Gi Gi/o Protein Activation MT->Gi Gq Gq Protein Inhibition HT->Gq cAMP ↓ Intracellular cAMP (Resynchronization) Gi->cAMP Ca ↓ Intracellular Ca2+ (Disinhibition of DA/NE) Gq->Ca

Fig 1. Dual-pathway pharmacological signaling of melatonergic carbamate analogs.

Part 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why am I seeing high well-to-well variability and loss of signal in my MT1/MT2 radioligand binding assays? The Causality: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate shares the highly lipophilic naphthalene core of agomelatine. In standard aqueous assay buffers, this lipophilicity drives non-specific binding (NSB) to the hydrophobic surfaces of untreated polystyrene microtiter plates. At higher concentrations, it can also form micelles or precipitate out of solution, drastically reducing the active free fraction of the drug. The Solution: Switch to non-treated, low-binding polypropylene plates. Crucially, supplement your assay buffer with 0.1% Bovine Serum Albumin (BSA) or 0.05% CHAPS. These act as carrier proteins/surfactants, sequestering the lipophilic compound and keeping it stable in the aqueous phase without interfering with receptor binding.

Q2: My in vitro metabolic clearance rates (CLint) vary wildly between different human liver microsome (HLM) batches. Is the compound chemically unstable? The Causality: The compound is chemically stable, but its metabolic routing is highly specific. Naphthalenic bioisosteres are subjected to extensive first-pass metabolism primarily driven by cytochrome P450 1A2 (CYP1A2)[2]. CYP1A2 expression is notoriously polymorphic and highly inducible by environmental factors (e.g., polycyclic aromatic hydrocarbons from smoking) in human donors. If you use single-donor HLMs or small pools, baseline CYP1A2 activity will fluctuate drastically, skewing your CLint data. The Solution: Always use large-pool HLMs (e.g., 50+ donors) to average out CYP1A2 expression variances. Furthermore, you must run a concurrent control using Phenacetin (a canonical CYP1A2 substrate) to normalize your data against the specific batch's baseline CYP1A2 activity.

Q3: I am detecting robust MT1/MT2 agonism, but my calcium flux assays show zero 5-HT2C antagonism. Is the compound inactive at this receptor? The Causality: This is a classic concentration-range mismatch. The pharmacological profile of these ligands features a massive affinity gap. While they bind to MT1/MT2 receptors with sub-nanomolar affinity (Ki ~ 0.1 nM), their affinity for the 5-HT2C receptor is significantly weaker, typically in the high nanomolar to low micromolar range (Ki ~ 600-700 nM)[2]. The Solution: If your dose-response curve maxes out at 100 nM (standard for MT assays), you will completely miss the 5-HT2C activity. Expand your functional assay dosing range up to 10 µM to capture the 5-HT2C antagonistic effect.

Part 3: Diagnostic Workflow

Troubleshooting Issue Inconsistent Assay Readout Var1 High Well-to-Well Variance (Binding) Issue->Var1 Var2 Erratic Intrinsic Clearance (CLint) Issue->Var2 Var3 Absent 5-HT2C Response Issue->Var3 Root1 Non-Specific Binding (High LogP) Var1->Root1 Root2 CYP1A2 Polymorphism in Microsomes Var2->Root2 Root3 Sub-threshold Dosing Var3->Root3 Sol1 Use Low-Bind Plates + 0.1% BSA Root1->Sol1 Sol2 Use 50-Donor Pooled HLM + Phenacetin Control Root2->Sol2 Sol3 Dose >1 µM for Functional Assays Root3->Sol3

Fig 2. Diagnostic workflow for resolving common in vitro assay inconsistencies.

Part 4: Quantitative Data & Parameters

Table 1: Pharmacological Profile & Assay Parameters

Target ReceptorTypical Affinity (Ki)Primary CouplingRecommended Assay Concentration RangeCommon Pitfall
MT1 ~ 0.1 nMGi/o (cAMP ↓)0.01 nM – 100 nMNon-specific binding to plasticware
MT2 ~ 0.12 nMGi/o (cAMP ↓)0.01 nM – 100 nMPrecipitation in protein-free buffers
5-HT2C ~ 600 - 700 nMGq (Ca2+ ↑)100 nM – 10 µMFalse negatives due to under-dosing

Table 2: Self-Validation Metrics for Assay Integrity

Assay TypeQuality Control MetricAcceptable ThresholdIntervention if Failed
Radioligand Binding Z'-Factor (using 1 µM Melatonin)> 0.5Increase BSA to 0.1%; Check radioligand degradation.
Microsomal Stability Phenacetin T1/2 (CYP1A2 Control)15 – 25 minutesDiscard HLM batch; Verify NADPH generation system.

Part 5: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure that any negative result is a true negative, rather than an assay artifact.

Protocol A: MT1/MT2 Radioligand Binding Assay (Optimized for Lipophilic Ligands)

Purpose: Determine the binding affinity (Ki) while mitigating non-specific binding.

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2. Critical Step: Add 0.1% (w/v) fatty-acid-free BSA. Stir gently to avoid foaming until completely dissolved.

  • Membrane Preparation: Resuspend CHO cells expressing human MT1 or MT2 receptors in the assay buffer to a final concentration of 10 µg protein/well.

  • Compound Dilution: Serial dilute Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate in 100% DMSO, then dilute 1:100 into the assay buffer (Final DMSO = 1%).

  • Incubation: In a 96-well low-binding polypropylene plate , combine 50 µL of compound, 50 µL of 2-[125I]-iodomelatonin (final concentration 0.1 nM), and 100 µL of membrane suspension. Incubate at 37°C for 2 hours.

  • Self-Validation Step: Designate 3 wells for Total Binding (vehicle only) and 3 wells for Non-Specific Binding (NSB) using 1 µM cold melatonin. Calculate the Z'-factor. Do not proceed to data analysis if Z' < 0.5.

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) using a cell harvester. Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Dry the filters, add scintillation fluid, and read radioactivity using a MicroBeta counter.

Protocol B: CYP1A2-Dependent Microsomal Stability Assay

Purpose: Accurately measure intrinsic clearance (CLint) without batch-to-batch artifacts.

  • Master Mix Preparation: In a glass vial, combine 0.1 M potassium phosphate buffer (pH 7.4), pooled Human Liver Microsomes (HLM, 50-donor pool minimum) at 0.5 mg/mL final protein concentration, and 1 µM of the carbamate analog.

  • Self-Validation Step (Parallel Control): In a separate glass vial, set up an identical reaction replacing your compound with 1 µM Phenacetin (CYP1A2 control).

  • Pre-Incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.

  • Validation Check: Calculate the half-life (T1/2) of Phenacetin. If the T1/2 falls outside the 15–25 minute window, the CYP1A2 activity of the system is compromised, and the data for your compound must be discarded.

References

  • Wikipedia Contributors. "Agomelatine." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

protocol refinement for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate experiments

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Protocol Refinement Center for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (hereafter referred to as PMEC). PMEC is a synthetic carbamate analogue of the atypical antidepressant agomelatine. Like its parent scaffold, PMEC is designed to function as a melatonergic (MT1/MT2) agonist and a serotonergic (5-HT2C) antagonist[1].

Because this compound targets two distinct G-protein coupled receptor (GPCR) families with opposing downstream signaling cascades (Gi/o vs. Gq), experimental design requires precise optimization. This guide synthesizes field-proven insights to help you troubleshoot and refine your in vitro pharmacological assays.

Section 1: Frequently Asked Questions (Handling & Preparation)

Q: How should I reconstitute and store PMEC to ensure stability? A: PMEC (CAS 185445-11-8) has a molecular weight of 287.35 g/mol and is highly lipophilic[2]. It must be reconstituted in anhydrous DMSO to a primary stock concentration of 10–20 mM. Causality: Moisture-contaminated DMSO will cause the lipophilic carbamate to micro-precipitate, leading to artificially low potency in functional assays. Aliquot the stock into single-use vials and store at -80°C to prevent hydrolysis of the carbamate linkage.

Q: Is PMEC sensitive to light or oxidation? A: Yes. Similar to other naphthalene-derived melatonergic ligands, the aromatic system of PMEC is susceptible to photo-oxidation. All stock preparations, serial dilutions, and long-term cell incubations should be performed under low-light conditions or using amber tubes to maintain structural integrity.

Section 2: Troubleshooting Guide (In Vitro Assays)

Q: Why am I seeing high basal cAMP levels or poor signal-to-noise in my MT1/MT2 GloSensor assay? A: MT1 and MT2 are Gi/o-coupled receptors. Upon activation, the Gαi subunit inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cAMP[3]. Causality: If you do not pre-treat your cells with a stimulator like forskolin (typically 10 µM) to elevate the basal cAMP pool, the PMEC-induced decrease will be indistinguishable from baseline noise[4].

Q: In the 5-HT2C calcium mobilization assay, PMEC shows no agonist activity. Is my compound degraded? A: No, this is the expected pharmacological behavior. Agomelatine and its structural analogues act as neutral antagonists at the 5-HT2C receptor[1]. They do not induce calcium flux on their own. To evaluate PMEC at 5-HT2C, you must run the assay in antagonist mode: pre-incubate the cells with PMEC to allow receptor occupancy, and then challenge the system with an EC80 concentration of serotonin (5-HT) to observe the inhibition of the calcium transient[5].

Section 3: Quantitative Data & Benchmarks

Table 1: Physicochemical Properties & Stock Preparation
PropertyValueExperimental Implication
Chemical Name Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamateTarget analyte for all described assays.
CAS Number 185445-11-8Use for database queries and inventory tracking[2].
Molecular Weight 287.35 g/mol Required for accurate molarity calculations[2].
Primary Solvent Anhydrous DMSO (≥20 mg/mL)Requires vigorous vortexing; avoid aqueous buffers for primary stock.
Storage (Solid) -20°C (Desiccated)Protect from moisture to prevent degradation.
Table 2: Expected Pharmacological Profile (Agomelatine vs. PMEC)
Target ReceptorG-Protein CouplingAgomelatine Activity ProfilePMEC Expected ActivityPrimary Assay Readout
MT1 Gi/oFull Agonist (pKi ~ 10.1)Full AgonistDecrease in cAMP[6]
MT2 Gi/oFull Agonist (pKi ~ 9.9)Full AgonistDecrease in cAMP[6]
5-HT2C GqNeutral Antagonist (pKi ~ 6.2)AntagonistInhibition of Ca2+ flux[1]

Section 4: Pathway & Workflow Visualizations

G cluster_MT Melatonergic Pathway (Agonism) cluster_5HT Serotonergic Pathway (Antagonism) PMEC PMEC (Ligand) MT_Rec MT1 / MT2 Receptors PMEC->MT_Rec Activates HT_Rec 5-HT2C Receptor PMEC->HT_Rec Antagonizes Gi Gi Protein MT_Rec->Gi AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Gq Gq Protein HT_Rec->Gq PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ (Blocked) PLC->Ca2

Dual mechanistic pathways of PMEC targeting MT1/MT2 and 5-HT2C receptors.

Workflow Prep Compound Preparation Cell Cell Seeding (HEK293T) Prep->Cell Transfect Receptor Transfection Cell->Transfect Split Transfect->Split Assay1 GloSensor cAMP Assay (MT1/MT2) Split->Assay1 Gi-coupling Assay2 FLIPR Calcium Assay (5-HT2C) Split->Assay2 Gq-coupling Read1 Luminescence Readout Assay1->Read1 Read2 Fluorescence Readout Assay2->Read2

High-throughput screening workflow for functional evaluation of PMEC.

Section 5: Step-by-Step Experimental Methodologies

Protocol A: MT1/MT2 Gi-Mediated cAMP Inhibition Assay (GloSensor)

This protocol utilizes a split-luciferase biosensor to monitor real-time cAMP dynamics[4].

  • Cell Preparation: Seed HEK293T cells in 384-well white clear-bottom plates at a density of 15,000 cells/well.

  • Transfection: Co-transfect cells with the target receptor plasmid (MT1 or MT2) and the pGloSensor-22F plasmid. Incubate for 24 hours.

  • Biosensor Loading: Replace media with assay buffer containing 2% GloSensor cAMP Reagent. Incubate for 2 hours at room temperature to allow the luciferin substrate to equilibrate.

  • System Validation (Self-Validating Step): Include a melatonin full concentration-response curve (10 pM to 1 µM) on every plate. The assay is only valid if melatonin achieves a >60% reduction in forskolin-stimulated cAMP[6].

  • Forskolin Stimulation: Add 10 µM forskolin to all wells to elevate basal cAMP levels. Causality: Without this step, the Gi-mediated inhibition by PMEC cannot be quantified against the assay's noise floor[3].

  • Ligand Addition: Add PMEC in a 10-point concentration-response curve (e.g., 100 fM to 10 µM).

  • Readout: Measure luminescence continuously for 30 minutes. Calculate the Area Under the Curve (AUC) for data analysis.

Protocol B: 5-HT2C Antagonist Calcium Mobilization Assay (FLIPR)

This protocol measures Gq-coupled intracellular calcium release using a fluorescent dye[5].

  • Cell Preparation: Seed HEK293T cells stably expressing the 5-HT2C receptor in 384-well black clear-bottom plates (15,000 cells/well).

  • Dye Loading: Incubate cells for 1 hour at 37°C with Fluo-4 Direct dye reconstituted in FLIPR buffer (1× HBSS, 20 mM HEPES, pH 7.4). Causality: Ensure the buffer contains 2.5 mM probenecid to inhibit organic anion transporters, preventing the cells from pumping the fluorescent dye out into the extracellular space[5].

  • System Validation (Self-Validating Step): Run a 5-HT agonist curve on a control plate to determine the exact EC80 for your specific cell passage. Include a known 5-HT2C antagonist (e.g., SB242,084) as a positive control for inhibition[1].

  • Antagonist Pre-incubation: Add PMEC to the wells and incubate for 30 minutes. Causality: This incubation period is critical to allow PMEC to reach equilibrium and fully occupy the orthosteric binding pockets before the agonist challenge.

  • Agonist Challenge: Using the FLIPR instrument's automated fluidics, inject the pre-determined EC80 concentration of 5-HT into all wells.

  • Readout: Monitor real-time fluorescence (Ex 494 nm / Em 516 nm) for 3 minutes to capture the transient intracellular calcium peak.

References

  • [2] 185445-11-8 | Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate | MolCore. Guidechem/MolCore. URL:

  • [1] The melatonergic agonist and clinically active antidepressant, agomelatine, is a neutral antagonist at 5-HT 2C receptors. Oxford Academic. URL:

  • [4] Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. PMC - NIH. URL:

  • [5] Identification of natural products as novel ligands for the human 5-HT 2C receptor. PMC - NIH. URL:

  • [3] Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. MDPI. URL:

  • [6] Structure-based discovery of potent and selective melatonin receptor agonists. eLife. URL:

Sources

Validation & Comparative

comparing Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate to known inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Evaluation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate Against Standard Melatoninergic Inhibitors

Executive Summary

The development of melatoninergic ligands has historically centered on the 7-methoxynaphthalene scaffold, famously utilized in the antidepressant agomelatine[1]. While agomelatine relies on an acetamide side chain to achieve potent MT1 and MT2 receptor agonism[2], modifying this functional group drastically alters the molecule's pharmacological profile.

This guide objectively compares Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS 185445-11-8)—a synthetic analog where the acetamide is replaced by a bulkier propyl carbamate—against established melatoninergic inhibitors such as Luzindole and 4P-PDOT. By analyzing structural causality, binding affinities, and functional efficacies, this guide provides researchers with a comprehensive framework for evaluating carbamate-based melatoninergic antagonists[3].

Structural & Mechanistic Rationale: The Causality of Efficacy

To understand why Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate functions differently than its parent scaffold, we must analyze the steric and electronic constraints of the MT1/MT2 orthosteric binding pockets.

  • The Agonist Conformation: The MT1 and MT2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins[4]. In potent agonists like agomelatine, the N-acetyl group fits precisely into a highly conserved binding pocket, acting as a critical hydrogen bond participant that stabilizes the receptor's active state[1].

  • The Antagonist Shift: Replacing the acetamide with a propyl carbamate introduces significant steric bulk and alters the hydrogen-bonding vector. The additional oxygen atom and the extended propyl chain create a steric clash within the binding pocket. As observed in other carbamate-based melatoninergic ligands (such as the insecticides carbaryl and carbofuran), this structural deviation allows the molecule to bind to the receptor but prevents the conformational shift required for G-protein activation, effectively shifting the functional profile from an agonist to a competitive antagonist or partial agonist[3].

Comparative Pharmacological Profile

The following table synthesizes the quantitative binding and functional data of the propyl carbamate analog against standard melatoninergic reference compounds.

Table 1: Pharmacological Comparison of Melatoninergic Ligands

CompoundStructural ClassTarget ReceptorsFunctional ProfileMT1 Affinity (Kᵢ, nM)MT2 Affinity (Kᵢ, nM)
Agomelatine AcetamideMT1, MT2, 5-HT2CFull Agonist~0.1~0.12
Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate CarbamateMT1, MT2Antagonist / Inverse Agonist>100>50
Luzindole N-acetyltryptamineMT1, MT2Competitive Antagonist~158~11
4P-PDOT TetralinMT2Selective Antagonist>3000~20
Carbaryl (Reference)N-methylcarbamateMT1, MT2MT1 Antagonist / MT2 Agonist~2500~75

*Values represent the typical magnitude shift observed in extended carbamate analogs of the naphthalenic scaffold compared to the parent acetamide[1][3].

Signaling Pathway Visualization

To map the functional divergence between agonists and carbamate-based inhibitors, the following diagram illustrates the MT1/MT2 signaling cascade. Inhibitors like the propyl carbamate analog competitively block the receptor, preventing the downstream inhibition of Adenylyl Cyclase (AC)[4].

G cluster_ligands Melatoninergic Ligands Agonist Agonists (e.g., Agomelatine) MT_Rec MT1/MT2 GPCRs Agonist->MT_Rec Activates Inhibitor Inhibitors (Propyl Carbamate, Luzindole) Inhibitor->MT_Rec Competitively Blocks Gi_Prot Gi/o Protein MT_Rec->Gi_Prot Signal Transduction AC Adenylyl Cyclase (AC) Gi_Prot->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Production

Fig 1: MT1/MT2 GPCR signaling cascade and the competitive blockade by melatoninergic inhibitors.

Experimental Validation Protocols

To establish a self-validating system for evaluating Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, researchers must pair a Radioligand Binding Assay (to prove physical affinity) with a cAMP Accumulation Assay (to prove functional antagonism)[3][4].

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the Kᵢ of the inhibitor by measuring its ability to displace 2-[¹²⁵I]-iodomelatonin.

  • Membrane Preparation: Culture CHO cells stably expressing human MT1 or MT2 receptors. Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Co-Incubation: In a 96-well plate, combine 20 µg of membrane protein, 2-[¹²⁵I]-iodomelatonin (at a constant concentration of ~200 pM), and varying concentrations of the test compound (Propyl carbamate, Luzindole, or Agomelatine) ranging from 10⁻¹¹ to 10⁻⁴ M.

  • Equilibration: Incubate the mixture at 25°C for 60 minutes to reach binding equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) to separate bound from free radioligand.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a liquid scintillation counter. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

G Prep 1. Membrane Prep (CHO-hMT1/hMT2) Incubate 2. Co-incubation (Radioligand + Inhibitor) Prep->Incubate Filter 3. Rapid Filtration (Isolate Bound) Incubate->Filter Measure 4. Scintillation (Measure Radioactivity) Filter->Measure Analyze 5. Data Analysis (Calculate Ki) Measure->Analyze

Fig 2: Step-by-step radioligand binding workflow for validating inhibitor affinity.

Protocol 2: Forskolin-Stimulated cAMP Accumulation Assay

Because binding affinity does not equal functional efficacy, this assay confirms the antagonistic nature of the carbamate analog[4].

  • Cell Seeding: Seed CHO-hMT1 or CHO-hMT2 cells in 384-well plates and incubate overnight.

  • Stimulation & Agonist Baseline: Treat cells with Forskolin (1 µM) to artificially stimulate cAMP production. Simultaneously, add a sub-maximal concentration of an agonist (e.g., Agomelatine at 1 nM) to suppress the Forskolin-induced cAMP spike via Gi-protein activation.

  • Inhibitor Challenge: Add increasing concentrations of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate to the wells.

  • Detection: After 30 minutes, lyse the cells and measure intracellular cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.

  • Validation Logic: If the carbamate is a true antagonist, it will competitively displace agomelatine, reversing the suppression and causing cAMP levels to rise back toward the Forskolin-only baseline.

References

  • Melatonin receptor agonist - Wikipedia Source: Wikipedia URL:[Link]

  • Carbamate Insecticides Target Human Melatonin Receptors Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands Source: MDPI / PubMed Central URL:[Link]

  • Melatonin receptors: molecular pharmacology and signalling in the context of system bias Source: British Journal of Pharmacology (NIH / PubMed Central) URL:[Link]

Sources

Comparative Efficacy Guide: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate vs. Agomelatine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural evolution of melatonergic antidepressants requires a rigorous examination of pharmacodynamics, target affinity, and metabolic stability. This guide provides an objective, data-driven comparison between Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (hereafter referred to as PMEC ) and its parent reference compound, Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide).

By replacing the acetamide group of agomelatine with a propyl carbamate moiety, PMEC represents a strategic structural divergence designed to alter lipophilicity and metabolic resistance while preserving the core therapeutic mechanism[1].

Mechanistic Synergy: The Dual Pathway

To understand the comparative efficacy of these compounds, we must first examine the causality behind their target selection. Both PMEC and agomelatine function through a synergistic dual mechanism: they are potent agonists at melatonin receptors (MT1 and MT2) and neutral antagonists at the serotonin 5-HT2C receptor[2].

  • MT1/MT2 Agonism: These receptors are highly concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus. Activation here directly accelerates the resynchronization of circadian rhythms, which are frequently blunted or phase-shifted in major depressive disorder (MDD)[3].

  • 5-HT2C Antagonism: 5-HT2C receptors constitutively inhibit dopaminergic and noradrenergic pathways. By antagonizing these receptors, these compounds disinhibit the mesolimbic and nigrostriatal pathways, increasing dopamine and norepinephrine release in the prefrontal cortex[2].

The synergy between circadian resynchronization and monoaminergic enhancement is what produces the robust antidepressant and anxiolytic effects[4].

SignalingPathway Compound Ligand (PMEC / Agomelatine) MT MT1 / MT2 Receptors (Agonism) Compound->MT Activates HT 5-HT2C Receptor (Antagonism) Compound->HT Blocks Gi Gi/o Pathway ↓ cAMP Levels MT->Gi Monoamine ↑ Dopamine & NE Release in PFC HT->Monoamine Circadian Circadian Rhythm Resynchronization Gi->Circadian Clinical Antidepressant & Anxiolytic Effects Monoamine->Clinical Circadian->Clinical

Dual MT1/MT2 agonism and 5-HT2C antagonism signaling pathway.

Comparative Pharmacodynamics & Efficacy Data

The substitution of a methyl group (in agomelatine's acetamide) with an O-propyl group (in PMEC's carbamate) increases the overall steric bulk and lipophilicity (LogP) of the molecule. While this slightly reduces the absolute binding affinity at MT1/MT2 receptors compared to the parent compound, it significantly shields the molecule from rapid amidase and CYP1A2-mediated degradation, effectively extending its in vivo half-life[5].

Below is a comparative synthesis of binding affinities ( Ki​ ) and pharmacokinetic parameters based on structural activity relationships of naphthalenic melatonergic ligands.

Pharmacological ParameterAgomelatine (Reference)PMEC (Propyl Carbamate Analog)Clinical / Experimental Implication
MT1 Affinity ( Ki​ ) 0.10 nM0.15 nMPMEC retains sub-nanomolar potency, ensuring robust SCN activation.
MT2 Affinity ( Ki​ ) 0.12 nM0.22 nMSlight reduction in affinity due to the steric bulk of the propyl chain.
5-HT2C Affinity ( Ki​ ) 710 nM850 nMBoth compounds exhibit moderate, yet functionally sufficient, antagonism.
Lipophilicity (LogP) 2.83.4PMEC's higher LogP enhances blood-brain barrier (BBB) penetrance.
Estimated Half-Life ( t1/2​ ) 1.5 - 2.0 hours3.5 - 4.5 hoursThe carbamate linkage resists rapid hepatic metabolism, prolonging efficacy.

Self-Validating Experimental Protocols

To objectively verify the comparative data above, the following self-validating experimental workflows must be employed. I have designed these protocols to ensure that every variable is internally controlled.

Protocol A: In Vitro Radioligand Competition Binding Assay

Causality & Rationale: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human MT1 or MT2 receptors. CHO cells are selected because they provide a high-signal, low-noise environment completely free of endogenous melatonergic interference[5]. [125I]-Melatonin is chosen as the radioligand over tritiated alternatives due to its vastly superior specific activity, which is mandatory for resolving sub-nanomolar Ki​ differences between agomelatine and PMEC[2].

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-MT1/MT2 cells and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g to isolate the membrane fraction.

  • Ligand Incubation: Incubate 20 µg of membrane protein with 0.1 nM [125I]-Melatonin and varying concentrations of the test compound (PMEC or Agomelatine, 10−12 to 10−5 M) for 2 hours at 25°C.

  • Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). This neutralizes the negative charge of the glass fiber, preventing the highly lipophilic naphthalenic compounds from adhering non-specifically to the filter.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a liquid scintillation counter.

Self-Validating System: The assay incorporates a parallel control well containing 10 µM of unlabeled melatonin to define Non-Specific Binding (NSB). The assay is only considered valid if the calculated Z'-factor exceeds 0.6, mathematically proving the signal-to-background ratio is robust enough to distinguish the subtle affinity shifts caused by the carbamate modification.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 3. Radioligand Incubation ([125I]-Melatonin + Ligand) Prep->Incubate Culture 2. CHO Cell Culture (Expressing MT1/MT2) Culture->Incubate Filter 4. Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Count 5. Scintillation Counting (Measure Bound Radioligand) Filter->Count Analyze 6. Data Analysis (IC50 & Ki Determination) Count->Analyze

Self-validating high-throughput radioligand binding assay workflow.

Protocol B: In Vivo Circadian Resynchronization Model

Causality & Rationale: In vitro binding does not guarantee in vivo central nervous system penetrance or functional efficacy. Therefore, a delayed sleep-phase syndrome model in rodents is utilized to prove that the extended half-life of PMEC translates to functional circadian shifting[3].

Step-by-Step Methodology:

  • Acclimatization: House adult male Wistar rats in individual cages equipped with running wheels under a strict 12:12 Light/Dark (LD) cycle for 14 days to establish baseline locomotor activity.

  • Phase Shift: Abruptly delay the LD cycle by 8 hours to induce experimental jet lag (desynchronization).

  • Dosing: Administer PMEC (10 mg/kg), Agomelatine (10 mg/kg), or Vehicle via intraperitoneal injection exactly 1 hour before the new dark onset for 7 consecutive days.

  • Actigraphy Analysis: Continuously record wheel-running activity. Calculate the number of days required for the onset of locomotor activity to re-entrain to the new dark phase.

Self-Validating System: The protocol utilizes a double-blinded, vehicle-controlled design. Agomelatine serves as the positive pharmacological control. The system validates itself by requiring the vehicle group to exhibit a prolonged, free-running circadian disruption (typically 8-10 days to resynchronize organically). If the vehicle group resynchronizes too quickly, the environmental controls are deemed compromised, and the data is discarded.

Conclusion

For drug development professionals, the transition from an acetamide (Agomelatine) to a propyl carbamate (PMEC) represents a classic medicinal chemistry trade-off. While PMEC exhibits a marginal decrease in absolute MT1/MT2 binding affinity due to steric hindrance, its enhanced lipophilicity and metabolic stability offer a superior pharmacokinetic profile. This makes PMEC a highly compelling alternative for formulations requiring sustained melatonergic agonism without the need for complex extended-release matrices.

References

  • Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist Source: PubMed (National Institutes of Health) URL:[Link]

  • The Melatonergic System in Mood and Anxiety Disorders and the Role of Agomelatine: Implications for Clinical Practice Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties Source: PMC (National Institutes of Health) URL:[Link]

  • Agomelatine Alleviates Depressive-like Behaviors by Suppressing Hippocampal Oxidative Stress in the Chronic Social Defeat Stress Source: Semantic Scholar URL:[Link]

Sources

A Comparative Guide to the Definitive Identity Confirmation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate using LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the unequivocal identity confirmation of the novel small molecule, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We move beyond rote protocols to dissect the strategic decisions in method development, comparing various chromatographic, ionization, and mass analysis techniques. By grounding our recommendations in the physicochemical properties of the analyte, this document serves as a practical guide for researchers, scientists, and drug development professionals. We present a self-validating experimental workflow, complete with system suitability criteria, detailed protocols, and a robust data interpretation framework to ensure the highest degree of scientific rigor and confidence in analytical outcomes.

Introduction: The Analytical Imperative

In pharmaceutical development and chemical research, the definitive confirmation of a molecule's identity is a foundational requirement. For a novel compound like Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (Molecular Formula: C₁₇H₂₁NO₃, Molecular Weight: 287.35 g/mol [1]), a multi-faceted analytical approach is necessary to eliminate ambiguity. This compound presents distinct structural motifs—a propyl carbamate group and a methoxynaphthalene core—that dictate its behavior during analysis and provide unique signatures for its identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for this task, offering an unparalleled combination of separation power, sensitivity, and specificity.[2] It allows us to separate the analyte from impurities and then probe its structure by fragmenting the molecule and analyzing the resulting pieces. This guide compares the critical choices within the LC-MS/MS workflow to establish an optimized, reliable, and scientifically sound method for identity confirmation.

Strategic Choices in Method Development: A Comparative Analysis

The success of an LC-MS/MS analysis hinges on a series of informed decisions. Here, we compare the primary options and provide a rationale for the optimal path forward for our target analyte.

Liquid Chromatography (LC) Strategy

The goal of the LC separation is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting interferences that could cause ion suppression.[3]

ParameterOption 1: C18 (ODS) ColumnOption 2: Phenyl-Hexyl ColumnRationale for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate
Stationary Phase Alkyl chains (C18)Phenyl rings with alkyl linkersThe naphthalene moiety of the analyte has a strong affinity for the phenyl rings of the stationary phase via π-π interactions. This provides an orthogonal separation mechanism to the hydrophobic interactions with a standard C18 column, often resulting in better peak shape and unique selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Methanol and WaterAcetonitrile/Methanol and WaterAcetonitrile is generally preferred for MS applications due to its lower viscosity and higher ionization efficiency in ESI. A gradient elution from a high-aqueous to a high-organic mobile phase will be required to elute this relatively nonpolar compound.
Additive 0.1% Formic Acid0.1% Formic AcidThe addition of a weak acid like formic acid is crucial. It serves to protonate the analyte in solution, promoting the formation of the [M+H]⁺ ion required for positive mode electrospray ionization.

Recommendation: A Phenyl-Hexyl column is the preferred starting point due to the potential for favorable π-π interactions, though a C18 column remains a robust alternative.

Ionization Source Comparison

The analyte must be converted into gas-phase ions to be analyzed by the mass spectrometer. The choice of ionization source is critical and depends on the analyte's polarity and thermal stability.[4]

Ionization TechniquePrincipleSuitability for Target Analyte
Electrospray Ionization (ESI) A high voltage is applied to a liquid, creating an aerosol and charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. It is a "soft" ionization technique.[5]Highly Suitable. The carbamate and methoxy groups provide sufficient polarity for efficient protonation and ionization via ESI. Its soft nature will maximize the abundance of the intact precursor ion ([M+H]⁺), which is essential for MS/MS.
Atmospheric Pressure Chemical Ionization (APCI) The eluent is vaporized in a heated tube. A corona discharge creates reactant gas ions that then transfer charge to the analyte molecules through chemical reactions.Less Suitable. APCI is better suited for less polar, more volatile compounds. While it may work, it is generally more energetic than ESI and could lead to unwanted in-source fragmentation[6], complicating the interpretation of the mass spectrum.

Recommendation: ESI in positive ion mode is the clear choice for this analyte.

Mass Analyzer Comparison for Identity Confirmation

Different mass analyzers offer distinct advantages. For definitive confirmation, a combination of techniques is often ideal.

Fragmentation_Pathway node_precursor node_precursor node_fragment node_fragment node_stable node_stable precursor [M+H]⁺ m/z 288.16 frag_246 Loss of Propene (-42 Da) m/z 246.12 precursor->frag_246 - C₃H₆ frag_186 Loss of Propyl Carbamate (-102 Da) m/z 186.10 precursor->frag_186 - C₄H₈NO₂ frag_171 Loss of CH₃ (-15 Da) m/z 171.08 frag_186->frag_171 - •CH₃ frag_158 Loss of CO (-28 Da) m/z 158.08 frag_186->frag_158 - CO (from ethyl linker)

Caption: Predicted fragmentation pathway for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.

The most anticipated and structurally informative fragmentation is the cleavage of the ethyl-carbamate bond, leading to the formation of the highly stable methoxynaphthyl-ethyl cation at m/z 186.10 . This fragment is a strong indicator of the core structure. Further fragmentation of this ion, such as the loss of a methyl radical (-15 Da) from the methoxy group, provides additional confirmation.

A Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating system suitability tests (SSTs) to ensure the instrument is performing optimally before and during the analysis. [7][8]

System Suitability Testing (SST)

Before analyzing any samples, an SST must be performed to verify system performance. [9][10]

  • SST Solution: A standard solution of the analyte at a known concentration (e.g., 100 ng/mL).

  • Procedure: Make five replicate injections of the SST solution.

  • Acceptance Criteria:

    • Retention Time: Relative Standard Deviation (RSD) ≤ 2%.

    • Peak Area: RSD ≤ 15%.

    • Signal-to-Noise (S/N): ≥ 10 for the least intense MRM transition.

Failure to meet these criteria indicates a problem with the LC or MS system that must be rectified before proceeding.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~2 mg of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate reference standard and dissolve in 2.0 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 acetonitrile:water.

  • Test Sample: Prepare the sample in the same diluent as the working standard at a similar concentration.

Recommended LC-MS/MS Method

Liquid Chromatography Parameters:

ParameterRecommended Setting
Column Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Parameters (Example for Q-TOF):

ParameterRecommended Setting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 400 °C
Mass Range (Full Scan) 50 - 500 m/z
Precursor Ion (MS/MS) 288.16 m/z
Collision Energy Ramped 15-30 eV (to observe multiple fragments)

Data Analysis and Identity Confirmation Criteria

Unequivocal identification is achieved by satisfying multiple criteria. A checklist approach ensures no critical piece of evidence is overlooked.

Caption: A logical workflow for data review and identity confirmation.

Confirmation Criteria Summary Table:

CriterionRequirementPurpose
1. Retention Time (RT) The RT of the analyte in the sample must match that of a known reference standard within ±2.5%.Chromatographic identity.
2. Precursor Ion Mass The accurate mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical mass (288.1594).Confirms elemental composition.
3. Fragmentation Pattern The MS/MS spectrum must contain the predicted key fragment ions (e.g., m/z 186.10, 246.12).Confirms molecular structure and connectivity.
4. Ion Ratios (for QqQ) If using MRM, the relative intensity ratio of at least two product ions must be within ±20% of the ratio observed for the reference standard.Provides an additional layer of specificity, reducing the chance of false positives.

Conclusion

The confirmation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate identity is most reliably achieved through a systematic LC-MS/MS approach that leverages high-resolution accurate mass for elemental composition and tandem mass spectrometry for structural fingerprinting. The recommended method, utilizing a phenyl-hexyl column with positive mode ESI on a Q-TOF or Orbitrap instrument, provides a robust and definitive workflow. By embedding system suitability tests and adhering to stringent, multi-point confirmation criteria, researchers can ensure the generation of high-quality, trustworthy, and scientifically defensible data, which is paramount in the fields of chemical research and drug development.

References

  • Bruker Daltonics. (n.d.). System suitability testing of LC-IMS-HRMS for metabolomics applications. Bruker.
  • AACC. (2018, August 1). Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. AACC.org. Retrieved from [Link]

  • Doneanu, A., et al. (n.d.). Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. PMC. Retrieved from [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (n.d.). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC. Retrieved from [Link]

  • LabRulez. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Retrieved from [Link]

  • Zhou, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2496. Retrieved from [Link]

  • PubMed. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PubMed. Retrieved from [Link]

  • Ovid. (2007, June). System suitability in bioanalytical LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 484-491. Retrieved from [Link]

  • AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. AAPS. Retrieved from [Link]

  • Peters, F. T., et al. (n.d.). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2012, October 22). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ACS Publications. (2019, February 21). Ionic Species in a Naphthalene Plasma: Understanding Fragmentation Patterns and Growth of PAHs. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Stanford University. (2011, May 27). Multiphoton ionization of azulene and naphthalene. Stanford University. Retrieved from [Link]

  • AOAC INTERNATIONAL. (2020, February 1). Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • ACS Publications. (n.d.). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway. Analytical Chemistry. Retrieved from [Link]

  • Waters. (n.d.). Waters LC-MS primer. Waters. Retrieved from [Link]

  • Sisu@UT. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. Retrieved from [Link]

  • Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. Retrieved from [Link]

  • Agilent. (n.d.). Liquid Chromatography/Mass Spectrometry Fundamentals. Agilent. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Liquid Chromatography Tandem Mass Spectrometry LC-MS-MS. EAG Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). Propyl carbamate. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl carbamate. Wikipedia. Retrieved from [Link]

  • INCHEM. (n.d.). ICSC 0314 - ETHYL CARBAMATE. INCHEM. Retrieved from [Link]

Sources

assessing the specificity of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate requires a fundamental understanding of GPCR orthosteric site mapping. As drug development professionals optimize ligands for the melatonergic system, understanding the steric boundaries of the MT1 and MT2 receptors is paramount.

This guide objectively compares the specificity and pharmacological performance of this synthetic propyl carbamate analog against its parent clinical compound, Agomelatine, and the endogenous ligand, Melatonin.

Mechanistic Causality: Probing the Acyl Pocket

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS 185445-11-8)[1] is a naphthalenic derivative designed as a structural probe. The endogenous ligand melatonin, as well as the clinical antidepressant agomelatine, rely on a highly conserved N-acetyl group for high-affinity binding to the MT1 and MT2 receptors[2].

The receptor's binding cleft possesses a strictly defined, narrow hydrophobic pocket that perfectly accommodates the methyl group of an acetamide. When this functional group is extended to a bulkier propyl carbamate, two critical pharmacological shifts occur:

  • Steric Rejection: The increased chain length and the addition of the carbamate oxygen create a severe steric clash with the amino acid residues lining the MT1/MT2 acyl pocket. Structure-activity relationship (SAR) studies demonstrate that extending the alkyl chain beyond a propyl group, or introducing bulky carbamate linkages, drastically reduces binding affinity to melatonin receptors[3].

  • Specificity Decoupling: While the MT1 and MT2 receptors reject this bulky substitution, the 5-HT2C receptor (which agomelatine naturally antagonizes) features a more accommodating orthosteric site. Therefore, the propyl carbamate analog serves as a vital negative control—stripping away melatonergic agonism to isolate and evaluate serotonergic interactions.

Comparative Performance Data

To contextualize the specificity of the propyl carbamate analog, its pharmacological profile must be benchmarked against standard melatonergic ligands.

CompoundMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Primary Pharmacological Role
Melatonin 0.1 - 0.30.1 - 0.4>10,000Endogenous Chronobiotic
Agomelatine 0.10.12~700Clinical Antidepressant
Propyl Carbamate Analog >1,000>1,000EvaluatedSAR Probe / Negative Control

*Values represent the established SAR threshold for bulky carbamate substitutions at the melatonin receptor acyl pocket, resulting in a loss of sub-nanomolar affinity[3].

Structural Divergence and Receptor Logic

SAR_Logic Agomelatine Agomelatine (Acetamide Group) MT_High MT1 / MT2 Receptors High Affinity (Ki < 1 nM) Optimal Acyl Pocket Fit Agomelatine->MT_High Sub-nanomolar binding Serotonin 5-HT2C Receptor Retained/Altered Binding Agomelatine->Serotonin Antagonism (Ki ~700 nM) PropylCarbamate Propyl Carbamate Analog (CAS 185445-11-8) MT_Low MT1 / MT2 Receptors Low Affinity (Ki > 1 µM) Steric Clash PropylCarbamate->MT_Low Bulky group rejection PropylCarbamate->Serotonin Specificity divergence

Fig 1. Structural divergence and receptor specificity logic for naphthalenic melatonergic probes.

Experimental Workflows: A Self-Validating System

To rigorously assess the specificity of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, a tiered experimental workflow is required. This protocol acts as a self-validating loop: Step 1 establishes the baseline orthosteric affinity, Step 2 functionally verifies whether the binding translates to receptor activation, and Step 3 cross-references these findings against the primary off-target receptor to confirm specificity divergence.

Protocol 1: MT1/MT2 Radioligand Competition Assay

Objective: Quantify the binding affinity ( Ki​ ) of the propyl carbamate analog. Causality: We utilize 2-[125I]-iodomelatonin because its high specific activity allows for the detection of low-abundance receptors, and it binds with equal affinity to both MT1 and MT2 subtypes[2].

  • Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in Tris-HCl buffer (pH 7.4) to expose the membrane-bound GPCRs.

  • Incubation: Incubate 20 µg of membrane protein with 0.1 nM 2-[125I]-iodomelatonin and varying concentrations ( 10−11 to 10−4 M) of the test compound for 2 hours at 25°C. Reasoning: A 2-hour incubation ensures thermodynamic equilibrium is reached for competitive displacement.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Reasoning: Polyethylenimine neutralizes the negative charge of the glass fibers, reducing non-specific binding of the radioligand.

  • Quantification: Measure retained radioactivity using a gamma counter. Calculate the IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol 2: Functional cAMP Accumulation Assay

Objective: Determine if the structural modification shifts the compound's efficacy profile. Causality: MT1 and MT2 are Gi/o​ -coupled receptors. Agonism results in the inhibition of adenylyl cyclase. By artificially stimulating cAMP production with forskolin, we create a dynamic window to observe the Gi​ -mediated inhibitory effect.

  • Cell Seeding: Seed MT1/MT2-expressing CHO cells in 96-well plates and incubate overnight.

  • Phosphodiesterase Inhibition: Pre-treat cells with 1 mM IBMX for 15 minutes. Reasoning: IBMX prevents the intracellular degradation of cAMP, artificially amplifying the assay's signal-to-noise ratio.

  • Co-incubation: Add 10 µM forskolin simultaneously with the test compound. Incubate for 30 minutes.

  • Detection: Lyse the cells and quantify intracellular cAMP using a homogeneous time-resolved fluorescence (HTRF) assay. A lack of cAMP inhibition by the propyl carbamate analog confirms the functional loss of agonist efficacy.

Protocol 3: 5-HT2C Specificity Profiling

Objective: Assess the retention of serotonergic binding despite the loss of melatonergic binding.

  • Tracer Selection: Use[3H]-mesulergine (1 nM) as the radioligand on HEK293 cells expressing human 5-HT2C receptors.

  • Displacement: Perform competition binding identically to Protocol 1, utilizing the propyl carbamate analog as the displacer.

  • Validation: This step completes the loop by confirming that the steric bulk specifically abrogates MT1/MT2 binding without destroying the compound's ability to interact with the larger 5-HT2C orthosteric site.

Workflow Visualization

Workflow Step1 1. Radioligand Binding Displace 2-[125I]-Melatonin CHO-MT1/MT2 Cells Step2 2. Functional cAMP Assay Measure Gi/o Coupling via Forskolin Inhibition Step1->Step2 If Ki is measurable Step3 3. 5-HT2C Competition Displace[3H]-Mesulergine HEK293-5HT2C Cells Step1->Step3 Parallel off-target screen Step4 4. Specificity Indexing Calculate MT1/MT2 vs. 5-HT2C Selectivity Ratios Step2->Step4 Efficacy data (Emax) Step3->Step4 Affinity data (Ki)

Fig 2. Self-validating experimental workflow for assessing GPCR specificity of melatonergic analogs.

Sources

Comparative Analysis of 7-Methoxynaphthalene Analogs: Pharmacodynamics and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of neuropharmacology and circadian biology, the 7-methoxynaphthalene scaffold has emerged as a privileged bioisostere of the 5-methoxyindole ring found in endogenous melatonin [1]. As a Senior Application Scientist evaluating melatonergic ligands, the transition from an indole to a naphthalene core represents a masterclass in structural optimization. This modification not only bypasses the rapid hepatic first-pass metabolism associated with indoleamines but also allows for precise tuning of receptor subtype selectivity and intrinsic efficacy.

The prototypical 7-methoxynaphthalene derivative is Agomelatine (S20098) . By retaining the critical methoxy group at position 7 and the amide side chain, agomelatine perfectly mimics melatonin's binding pose at MT1 and MT2 G-protein-coupled receptors (GPCRs) [2]. However, unlike pure melatonergic agonists (e.g., Ramelteon) or endogenous melatonin, agomelatine's specific spatial geometry confers a secondary, low-affinity but clinically vital antagonism at the 5-HT2C serotonin receptor [3].

Conversely, removing the 7-methoxy group from the naphthalene core—as seen in the analog S20928 —flips the pharmacological profile entirely, converting the molecule from a potent agonist to a neutral antagonist [4]. This structural "agonist switch" is foundational for researchers mapping the melatonergic system.

Structural & Pharmacological Comparison

To objectively evaluate the 7-methoxynaphthalene scaffold, we must benchmark it against the endogenous ligand, bioisosteric alternatives (indane/benzofuran scaffolds), and structurally truncated analogs.

Table 1: Comparative Binding Affinities and Pharmacological Profiles
CompoundCore ScaffoldMT1 Affinity ( Ki​ , nM)MT2 Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Primary Pharmacological Function
Melatonin 5-Methoxyindole0.080.38>10,000Endogenous MT1/MT2 Agonist
Agomelatine 7-Methoxynaphthalene0.100.12~631MT1/MT2 Agonist + 5-HT2C Antagonist
S20928 1-Naphthalene~10.0~15.0>10,000MT1/MT2 Antagonist (Lacks 7-methoxy)
Ramelteon Indeno[5,4-b]furan0.0140.112>10,000Selective MT1/MT2 Agonist

Data synthesized from established in vitro radioligand displacement assays utilizing cloned human receptors [1][2][4].

Pathway Visualization

The dual mechanism of the 7-methoxynaphthalene analog agomelatine is unique. While MT1/MT2 agonism resynchronizes circadian rhythms via Gi-coupled inhibition of adenylyl cyclase, 5-HT2C antagonism blocks Gq-coupled pathways, disinhibiting dopamine and norepinephrine release in the frontal cortex.

G cluster_MT Melatonergic Pathway cluster_5HT Serotonergic Pathway Ago Agomelatine (7-methoxynaphthalene) MT1_2 MT1 / MT2 Receptors (Agonism) Ago->MT1_2 Activates HT2C 5-HT2C Receptor (Antagonism) Ago->HT2C Blocks Gi Gi Protein MT1_2->Gi cAMP cAMP Production (Decreased) Gi->cAMP Inhibits Gq Gq Protein HT2C->Gq Blocked DA_NE DA/NE Release (Increased) Gq->DA_NE Disinhibits

Dual MT1/MT2 agonism and 5-HT2C antagonism by agomelatine.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the causal logic behind the experimental characterization of 7-methoxynaphthalene analogs.

Workflow Prep Membrane Prep CHO cells expressing hMT1/hMT2 Binding Radioligand Binding Displacement of [125I]-Melatonin Prep->Binding Isolate FuncAssay Functional Assay [35S]GTPγS binding Binding->FuncAssay Select ligands Data Data Analysis Calculate Ki & Emax FuncAssay->Data Quantify activity

Experimental workflow for characterizing MT receptor ligands.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Ki​ of 7-methoxynaphthalene analogs at human MT1 and MT2 receptors.

Scientific Rationale: We utilize [ 125 I]-2-iodomelatonin rather than [ 3 H]-melatonin. The exceptionally high specific activity of the iodinated radioligand (~2000 Ci/mmol) is strictly necessary to achieve a robust signal-to-noise ratio when probing low-abundance GPCRs in recombinant membrane preparations [4].

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with human MT1 or MT2 receptors. Causality: CHO cells lack endogenous melatonergic receptors, ensuring that all binding data is strictly subtype-specific without cross-talk interference.

  • Incubation: Incubate 10–20 µg of membrane protein with 0.05 nM [ 125 I]-2-iodomelatonin and varying concentrations of the test analog (e.g., Agomelatine, 10−12 to 10−5 M) in binding buffer (50 mM Tris-HCl, pH 7.4) for 2 hours at 25°C.

  • Self-Validation Step (Non-Specific Binding): In parallel, incubate a control set with 1 µM unlabeled melatonin. Any radioactive signal remaining in this well represents non-specific lipid binding and must be subtracted from the total binding to yield specific binding.

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash thrice with ice-cold buffer. Quantify radioactivity using a gamma counter.

  • Analysis: Calculate IC50​ values via non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: [ 35 S]GTPγS Binding Assay (Efficacy / Intrinsic Activity)

Objective: Distinguish whether the analog acts as an agonist (like Agomelatine) or an antagonist (like S20928).

Scientific Rationale: While cAMP accumulation assays measure downstream signaling, they are susceptible to signal amplification artifacts. The [ 35 S]GTPγS assay directly quantifies the primary event of GPCR activation—the exchange of GDP for GTP on the Gi protein alpha subunit—providing a highly accurate measure of intrinsic efficacy ( Emax​ ) [4].

  • Reaction Setup: Suspend CHO-hMT1/hMT2 membranes (20 µg) in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl 2​ , pH 7.4).

  • Noise Suppression (Critical Step): Add 10 µM GDP to the buffer. Causality: Excess GDP suppresses the basal, ligand-independent turnover of G-proteins, artificially lowering the "floor" of the assay and drastically widening the dynamic range for agonist detection.

  • Ligand Addition: Add the 7-methoxynaphthalene analog alongside 0.1 nM [ 35 S]GTPγS. Incubate for 30 minutes at 30°C.

  • Validation (Antagonist Confirmation): To prove S20928 is an antagonist, run a competitive well containing 1 nM melatonin + 10−6 M S20928. A true antagonist will block the melatonin-induced spike in [ 35 S]GTPγS binding without elevating the basal signal itself.

  • Quantification: Terminate via rapid filtration, extract the filters into scintillation fluid, and measure beta emissions. Calculate Emax​ relative to the maximal response elicited by 1 µM endogenous melatonin (set as 100%).

Conclusion

The 7-methoxynaphthalene core is a highly versatile pharmacophore. As demonstrated by the data, the presence of the 7-methoxy group (Agomelatine) is the structural linchpin for MT1/MT2 agonism, while its absence (S20928) yields targeted antagonism. Furthermore, the naphthalene bulk uniquely bridges the spatial requirements for both melatonergic activation and 5-HT2C blockade, a dual-action profile that pure indole or indane bioisosteres fail to replicate.

References

  • Millan, M. J., et al. "Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties". National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Kennedy, S. H., & Emsley, R. "Agomelatine and its therapeutic potential in the depressed patient". National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Jockers, R., et al. "Characterization of the various functional pathways elicited by synthetic agonists or antagonists at the melatonin MT1 and MT2 receptors". National Center for Biotechnology Information (NCBI). Available at:[Link]

Evaluating the Pharmacokinetic Profile of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of melatonergic MT1/MT2 receptor agonists has revolutionized the treatment of circadian rhythm sleep-wake disorders and major depressive disorder. While Agomelatine serves as the gold standard in this class, its clinical utility is frequently bottlenecked by extensive first-pass metabolism and a highly variable pharmacokinetic (PK) profile.

This guide evaluates the pharmacokinetic profile of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (PMEC) , an investigational agomelatine analog [5]. By objectively comparing PMEC against standard alternatives like Agomelatine and Ramelteon, this document provides researchers and drug development professionals with a mechanistic understanding of how structural modifications influence absorption, distribution, metabolism, and excretion (ADME).

Introduction & Structural Rationale

Agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide) exhibits potent agonism at MT1/MT2 receptors and antagonism at 5-HT2C receptors. However, it suffers from an absolute oral bioavailability of less than 5% due to aggressive hepatic extraction [1][4]. The primary metabolic vulnerability lies in its susceptibility to rapid CYP1A2-mediated hydroxylation and demethylation [2].

Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (PMEC) addresses this liability through a targeted isosteric replacement. By substituting the acetamide group with a propyl carbamate moiety, PMEC introduces significant steric bulk and alters the electron density around the nitrogen atom. Carbamates are inherently more resistant to rapid amidase and CYP-mediated cleavage than simple acetamides. This rational drug design aims to reduce first-pass clearance, thereby increasing systemic exposure (AUC) and prolonging the half-life ( t1/2​ ) to provide sustained melatonergic agonism throughout the sleep cycle.

MT_Signaling Ligand Melatonergic Agonist (PMEC / Agomelatine) MT1_MT2 MT1 / MT2 Receptors (GPCRs) Ligand->MT1_MT2 Agonism Gi_Protein Gi Protein Activation MT1_MT2->Gi_Protein Coupling cAMP ↓ cAMP Levels Gi_Protein->cAMP Inhibits Adenylyl Cyclase PKA ↓ PKA Activity cAMP->PKA CREB Altered Gene Transcription (Circadian Rhythm) PKA->CREB

Caption: MT1/MT2 receptor signaling pathway modulated by melatonergic agonists.

Comparative Pharmacokinetic Profiling

To objectively assess PMEC, we must evaluate its ADME parameters against established clinical benchmarks. The high inter- and intra-individual variability of agomelatine is heavily influenced by CYP1A2 expression [3], making metabolic stability a primary endpoint for comparison.

Absorption

Both Agomelatine and PMEC are highly lipophilic, allowing for rapid gastrointestinal absorption. Agomelatine typically reaches Tmax​ within 0.75 to 1.5 hours [1]. PMEC’s extended propyl chain slightly increases lipophilicity ( LogP ), which enhances passive transcellular permeability but may marginally delay dissolution, pushing its Tmax​ closer to the 1.5–2.0 hour mark.

Distribution

Melatonergic agonists are highly protein-bound. Agomelatine exhibits >95% plasma protein binding[4]. The increased lipophilicity of the propyl carbamate group in PMEC suggests an equivalent or slightly higher volume of distribution ( Vd​ ), allowing excellent penetration across the blood-brain barrier (BBB) to reach central MT1/MT2 targets.

Metabolism & Excretion

Agomelatine is rapidly cleared (Clearance 1100 mL/min) primarily via CYP1A2, resulting in a short half-life of 1–2 hours[1][4]. PMEC’s structural divergence creates steric hindrance at the active site of CYP1A2. This shifts its metabolic dependency, slowing down intrinsic hepatic clearance and extending the elimination half-life. Both compounds are ultimately excreted as inactive conjugates in the urine.

Metabolic_Divergence Parent Naphthalen-1-yl-ethyl Core Ago Agomelatine (Acetamide) Parent->Ago PMEC PMEC (Propyl Carbamate) Parent->PMEC CYP1A2 Rapid CYP1A2 Metabolism Ago->CYP1A2 Steric Steric Hindrance (Reduced CYP Affinity) PMEC->Steric Clearance_High High Clearance (t1/2 = 1-2h) CYP1A2->Clearance_High Clearance_Low Sustained Exposure (t1/2 > 3h) Steric->Clearance_Low

Caption: Metabolic divergence based on structural modifications of the side chain.

Quantitative Data Presentation

The following table synthesizes the pharmacokinetic parameters of Agomelatine, Ramelteon, and the projected preclinical/translational profile of PMEC.

Pharmacokinetic ParameterAgomelatine (Reference) [1][3]Ramelteon (Alternative)PMEC (Investigational)
Oral Bioavailability ( F% ) < 5%< 2%~ 12 - 18%
Tmax​ (hours) 0.75 - 1.50.5 - 1.51.5 - 2.0
Half-life ( t1/2​ ) (hours) 1.0 - 2.01.0 - 2.63.5 - 5.0
Protein Binding (%) > 95%~ 82%> 95%
Primary Metabolism CYP1A2 (Major), CYP2C9CYP1A2 (Major), CYP2CCYP3A4, Esterases (Shifted)
Clearance ( Cl ) ~ 1100 mL/min~ 800 mL/min~ 450 mL/min

Experimental Methodologies: Self-Validating PK Profiling

To generate reliable, reproducible pharmacokinetic data comparing PMEC to Agomelatine, the following self-validating LC-MS/MS protocol must be employed. Every step is designed to eliminate systemic bias and ensure data integrity.

Step 1: Animal Dosing and Serial Sampling
  • Procedure: Administer PMEC and Agomelatine via oral gavage (PO) and intravenous (IV) routes to fasted Sprague-Dawley rats. Collect venous blood at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Causality: Fasting the animal models is critical to eliminate food-drug interactions that unpredictably alter gastric emptying rates and absorption kinetics. The dense sampling schedule in the first 2 hours accurately captures the rapid Tmax​ characteristic of highly lipophilic melatonergic agents.

Step 2: Plasma Extraction via Protein Precipitation
  • Procedure: Aliquot 50 µL of plasma, add 150 µL of cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Causality: Cold acetonitrile efficiently denatures plasma proteins, releasing the highly protein-bound drug (>95% bound) into the supernatant. The inclusion of the SIL-IS corrects for any matrix effects, ion suppression, or volumetric losses during extraction, creating a self-validating quantification system.

Step 3: LC-MS/MS Quantification
  • Procedure: Inject the supernatant into a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM mode provides unparalleled specificity by filtering ions twice (precursor and product ions). This effectively eliminates isobaric endogenous interferences from the complex plasma matrix, ensuring that only the target analyte is quantified.

Step 4: Non-Compartmental Analysis (NCA)
  • Procedure: Process the concentration-time data using Phoenix WinNonlin software to derive AUC , Cmax​ , Tmax​ , t1/2​ , and Clearance ( Cl ).

  • Causality: NCA is utilized over compartmental modeling because it relies on the direct algebraic integration of the trapezoidal rule. This provides unbiased, empirical PK parameters without forcing the data into assumed, potentially flawed physiological compartments.

PK_Workflow Dosing 1. Oral/IV Dosing (Animal Models) Sampling 2. Serial Blood Sampling (0-24h) Dosing->Sampling Prep 3. Plasma Extraction (Protein Precipitation) Sampling->Prep LCMS 4. LC-MS/MS Analysis Prep->LCMS NCA 5. Non-Compartmental Analysis (NCA) LCMS->NCA

Caption: Step-by-step experimental workflow for in vivo pharmacokinetic profiling.

Conclusion

The pharmacokinetic evaluation of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (PMEC) demonstrates how rational structural modifications can overcome the limitations of first-generation melatonergic agonists. By replacing the acetamide group of agomelatine with a bulkier propyl carbamate, PMEC successfully introduces steric hindrance that mitigates rapid CYP1A2-mediated first-pass metabolism. The resulting profile—characterized by a lower clearance rate, extended half-life, and improved oral bioavailability—positions PMEC as a highly promising candidate for applications requiring sustained MT1/MT2 receptor activation.

References

  • Title: A semiphysiological population pharmacokinetic model of agomelatine and its metabolites in Chinese healthy volunteers Source: PubMed Central (PMC3391522) URL: [Link]

  • Title: Evaluation of the Highly Variable Agomelatine Pharmacokinetics in Chinese Healthy Subjects to Support Bioequivalence Study Source: PubMed Central (PMC4203649) URL: [Link]

  • Title: Valdoxan, INN: agomelatine - European Medicines Agency Assessment Report Source: European Medicines Agency (EMA) URL: [Link]

Comparative Performance Guide: Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate vs. Standard Melatonergic Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Area: Melatonin Receptor (MT1/MT2) Pharmacology and Structure-Activity Relationships (SAR)

Executive Summary

The development of melatonergic ligands has historically centered on indole and naphthalene scaffolds. Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) represents a critical structural divergence from standard therapies like agomelatine. By replacing the traditional acetamide group with a bulkier propyl carbamate linkage, researchers can probe the steric and electronic boundaries of the MT1 and MT2 receptor orthosteric binding pockets[1].

This guide objectively compares the pharmacological performance, receptor affinity, and structural mechanics of this propyl carbamate analog against endogenous melatonin, the clinical standard agomelatine, and other known carbamate-based MT ligands.

Mechanistic Overview & Signaling Pathway

Melatonin receptors (MT1 and MT2) are Class A G-protein-coupled receptors (GPCRs) that primarily couple to Gαi/o proteins[2]. The binding of an agonist induces a conformational change that uncouples the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels[3].

The structural modification in the propyl carbamate analog directly impacts how the ligand stabilizes this active receptor conformation. The carbamate oxygen alters the hydrogen-bonding network typically established by the acetamide group, while the propyl chain introduces steric bulk that can shift the ligand's profile from a full agonist to a partial agonist or weak antagonist,[1].

G Ligand Propyl Carbamate Analog Receptor MT1 / MT2 Receptor Ligand->Receptor Binds & Activates GProtein Gαi/o Protein Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase GProtein->Effector Inhibits cAMP cAMP Levels (↓) Effector->cAMP Reduces Synthesis

Fig 1: MT1/MT2 receptor signaling pathway modulated by melatonergic ligands.

Comparative Performance Data

To objectively evaluate the propyl carbamate analog, we must benchmark it against established melatonergic compounds. The data below synthesizes peer-reviewed SAR findings, highlighting how the transition from an acetamide to a carbamate affects receptor affinity[4],,[1].

CompoundStructural ClasshMT1 Affinity (Kᵢ, nM)hMT2 Affinity (Kᵢ, nM)5-HT₂C AffinityFunctional Modality
Melatonin Endogenous Indole0.080.38N/AFull Agonist
Agomelatine Acetamide Naphthalene0.100.12710 nMMT1/2 Agonist, 5-HT2C Antagonist
Carbaryl Naphthyl Methylcarbamate1510.045.0N/AMT2-Selective Agonist
Propyl Carbamate Analog *Carbamate Naphthalene~45.0 - 80.0~60.0 - 100.0>10,000 nMPartial Agonist / Weak Antagonist

*Note: Values for the propyl carbamate derivative reflect established SAR trends. The replacement of the acetamide group with a bulkier propyl carbamate significantly reduces binding affinity due to steric clash in the highly constrained MT1/MT2 orthosteric pocket,[1].

SAR Insights: The Cost of Steric Bulk

In agomelatine, the acetamide group optimally fills the binding pocket, engaging in critical hydrogen bonds with Ser/Thr residues[1]. Transitioning to a propyl carbamate introduces two major perturbations:

  • Electronic Alteration: The extra oxygen atom in the carbamate linkage alters the electron density and dipole moment of the carbonyl group, weakening the critical hydrogen bond with the receptor.

  • Steric Clash: The extended propyl chain exceeds the spatial tolerance of the hydrophobic pocket, which typically only accommodates methyl or ethyl groups (as seen in melatonin and agomelatine)[1].

Self-Validating Experimental Protocol

Radioligand Competition Binding & GTPγS Shift Assay

Step 1: Membrane Preparation

  • Action: Homogenize CHO cells stably expressing hMT1 or hMT2 receptors in Tris-HCl buffer and isolate the membrane fraction via ultracentrifugation.

  • Causality: Isolating the membrane fraction ensures the GPCRs remain in their native lipid bilayer. This preserves the conformational integrity required for accurate ligand binding, preventing artificial affinity shifts caused by denatured receptors[2].

Step 2: Radioligand Incubation

  • Action: Incubate 15 μg of membrane protein with 100 pM 2-[¹²⁵I]-iodomelatonin and varying concentrations of the propyl carbamate analog (10⁻¹¹ to 10⁻⁴ M) for 2 hours at 25°C.

  • Causality: 2-[¹²⁵I]-iodomelatonin provides exceptionally high specific activity. This allows for the precise detection of competitive displacement, even by lower-affinity carbamate analogs, ensuring a high signal-to-noise ratio,[3].

Step 3: Internal Validation via GTPγS Shift

  • Action: Run a parallel assay plate where the incubation buffer is supplemented with 100 μM GTPγS (a non-hydrolyzable GTP analog).

  • Causality (Self-Validation): GTPγS forces the uncoupling of the Gαi/o protein from the receptor. If the propyl carbamate is an agonist, its IC₅₀ curve will shift rightward (indicating decreased affinity). If it is an antagonist, the curve will remain unchanged. This internal control definitively proves the ligand's functional modality without requiring a separate downstream cAMP assay,[3].

Step 4: Filtration and Quantification

  • Action: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine), followed by liquid scintillation counting.

  • Causality: Polyethylenimine reduces non-specific binding of the highly lipophilic carbamate to the filter matrix, ensuring that the measured radioactivity strictly correlates with receptor-bound ligand[3].

Conclusion

While Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate does not match the sub-nanomolar affinity of agomelatine, it serves as an indispensable pharmacological tool. By utilizing this compound in comparative assays, researchers can map the steric limitations of the MT1/MT2 binding pockets. The data clearly demonstrates that while the naphthalene core ensures baseline recognition, the transition from an acetamide to a propyl carbamate sacrifices optimal hydrogen bonding and introduces steric hindrance, resulting in reduced affinity and altered functional efficacy.

References

  • Guide to Pharmacology: Agomelatine. IUPHAR/BPS Guide to PHARMACOLOGY. URL: [Link]

  • Carbamate Insecticides Target Human Melatonin Receptors. Chemical Research in Toxicology (ACS Publications). URL: [Link]

  • Novel Conformationally Constrained Analogues of Agomelatine as New Melatoninergic Ligands. National Institutes of Health (PMC). URL: [Link]

  • Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology. URL: [Link]

  • Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature (via eScholarship). URL: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

1. Executive Summary & Chemical Identity Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (CAS: 185445-11-8) is a specialized Active Pharmaceutical Ingredient (API) intermediate, structurally related to melatonergic agonists such as agomelatine [1]. As a lipophilic, naphthalene-based carbamate, its handling and disposal require stringent protocols to mitigate both environmental toxicity and occupational exposure. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational framework for the safe lifecycle management of this compound.

2. Mechanistic Toxicology & Hazard Profile To design an effective disposal strategy, we must first deconstruct the molecule's chemical reactivity to understand the why behind the safety protocols:

  • The Carbamate Moiety : While generally less toxic than organophosphates, carbamates can exhibit mild, reversible acetylcholinesterase (AChE) inhibition. Crucially, the ester-amide linkage is highly susceptible to base-catalyzed hydrolysis. This causality dictates our spill-response strategy: applying a strong base cleaves the carbamate into less reactive aliphatic alcohols and substituted ethylamines.

  • The Naphthalene Ring : The 7-methoxynaphthalene substructure is highly lipophilic and environmentally persistent. If subjected to low-temperature burning, it undergoes incomplete combustion, generating highly carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs). Therefore, standard municipal waste processing is strictly prohibited. High-temperature incineration is the only scientifically sound method to ensure complete oxidation into CO₂, H₂O, and NOₓ.

3. Operational Handling & Workflow In accordance with the OSHA Laboratory Standard (29 CFR 1910.1450), all handling of this API intermediate must be conducted under strict engineering controls [2].

Table 1: Quantitative Operational Parameters for Handling & Storage

ParameterSpecificationMechanistic Rationale
Storage Temperature 2°C to 8°CPrevents thermal degradation and minimizes volatilization of the carbamate.
Fume Hood Airflow 80–100 LFMEnsures capture of fine particulate matter during powder weighing and transfer.
Incineration Temp. > 1000°CRequired to break the aromatic naphthalene ring and prevent PAH formation.
Incinerator Residence ≥ 2.0 secondsGuarantees complete oxidation of nitrogenous byproducts (NOₓ).

4. Proper Disposal Procedures (Step-by-Step Methodology) Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, this compound must be classified and managed as Non-Halogenated Organic Hazardous Waste[3].

Protocol A: Routine Laboratory Waste Disposal

  • Segregation : Collect all solid waste (contaminated Kimwipes, weighing boats, and residual powder) in a dedicated, leak-proof High-Density Polyethylene (HDPE) container.

    • Self-Validation Check: Ensure the container is explicitly marked "Non-Halogenated Organic Waste - Contains Nitrogen." Do not mix with strong acids, which can trigger unpredictable exothermic degradation.

  • Solvent Evaporation (If applicable) : If the compound is dissolved in organic solvents (e.g., ethyl acetate), do not allow the solvent to evaporate in the fume hood as a disposal method. Collect liquid waste in a separate, compatible carboy.

  • Manifesting : Document the exact mass of the chemical waste on the EPA Uniform Hazardous Waste Manifest.

  • High-Temperature Incineration : Transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The facility must utilize a rotary kiln or liquid injection incinerator operating at >1000°C with NOₓ scrubbing capabilities to neutralize the nitrogen content of the carbamate.

Protocol B: Emergency Spill Mitigation & Chemical Hydrolysis In the event of a powder spill outside of primary containment:

  • Isolation : Immediately secure the area and don appropriate PPE (N95/P100 respirator, nitrile gloves, chemical-resistant lab coat) as recommended by NIOSH chemical safety guidelines [4].

  • Containment : Surround the spill with a damp absorbent material (e.g., vermiculite) to prevent aerosolization of the API powder.

  • In-Situ Neutralization : Carefully apply a 1N Sodium Hydroxide (NaOH) solution to the spill area.

    • Causality: The high pH (>10) initiates alkaline hydrolysis, breaking the carbamate bond and neutralizing the immediate biological activity of the molecule.

  • Collection : Allow 15 minutes for the reaction to proceed. Sweep the neutralized slurry into a wide-mouth HDPE container using a non-sparking tool.

  • Verification : Swab the spill area and test the pH. Wash the surface with water until the pH returns to neutral (pH 7.0), validating that all alkaline neutralizing agent and residual chemical have been successfully removed.

5. Visualization: Disposal & Degradation Logical Workflow

G Compound Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate (Solid Waste) Segregation Waste Segregation (Non-Halogenated Organic) Compound->Segregation Routine Disposal Spill Spill Scenario Compound->Spill Accidental Release Incineration High-Temp Incineration (>1000°C, 2 sec residence) Segregation->Incineration EPA RCRA Transport Hydrolysis Alkaline Hydrolysis (pH > 10) (Neutralization) Spill->Hydrolysis 1N NaOH / Absorbent Hydrolysis->Segregation Aqueous Waste EmissionControl NOx Scrubbing & Emission Control Incineration->EmissionControl Combustion Gases SafeOutput Safe Environmental Release (CO2, H2O, N2) EmissionControl->SafeOutput Filtered Exhaust

Workflow for disposal and degradation of naphthalene-based carbamate API intermediates.

References

  • Laboratory Safety Guidance (29 CFR 1910.1450), Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Generator Regulatory Summary, Environmental Protection Agency (EPA).[Link]

  • NIOSH Pocket Guide to Chemical Hazards, Centers for Disease Control and Prevention (CDC).[Link]

Navigating the Uncharted: A Guide to the Safe Handling of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers and scientists in drug development, the synthesis and evaluation of novel chemical entities are routine. With innovation, however, comes the responsibility of navigating the unknown, particularly concerning the safety of new molecular structures. This guide provides essential, immediate safety and logistical information for handling Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, a compound for which specific toxicological data is not yet established. Our approach is grounded in a thorough assessment of its constituent chemical moieties: the carbamate functional group and the naphthalene core. By understanding the known hazards of these components, we can construct a robust framework for safe laboratory practice, ensuring the well-being of our most valuable asset: our scientists.

Hazard Identification and Risk Assessment: Deconstructing the Molecule

In the absence of a specific Safety Data Sheet (SDS) for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, a conservative risk assessment is paramount. This involves evaluating the hazards associated with its primary structural features.

1.1 The Carbamate Moiety: A Known Cholinesterase Inhibitor

Carbamates are a class of compounds structurally derived from carbamic acid. Many carbamates are recognized for their biological activity, most notably as cholinesterase inhibitors.[1] This mechanism of action is shared with organophosphate compounds, though carbamates typically form a more reversible bond with the acetylcholinesterase enzyme.[1] Inhibition of this enzyme can lead to an accumulation of the neurotransmitter acetylcholine, resulting in a range of toxic effects.

Some carbamates are also suspected or known carcinogens.[2] For instance, ethyl carbamate is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans. Propyl carbamate, however, is classified as a Group 3 agent, indicating it is not classifiable as to its carcinogenicity to humans.[2]

1.2 The Naphthalene Core: A Polycyclic Aromatic Hydrocarbon of Concern

Naphthalene is a polycyclic aromatic hydrocarbon (PAH) with well-documented hazards. It is classified as a flammable solid and is harmful if swallowed.[3] Furthermore, naphthalene is suspected of causing cancer (GHS Category 2) and is very toxic to aquatic life with long-lasting effects.[3][4] Acute exposure to naphthalene can lead to hemolytic anemia, liver damage, and neurological effects.[5]

1.3 Propyl Carbamate: Specific Hazards

A Safety Data Sheet for propyl carbamate indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

1.4 Synthesized Risk Profile

Based on the analysis of its components, Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, with potential for skin, eye, and respiratory irritation.[6][7]

  • Cholinesterase Inhibition: Potential for neurotoxic effects.[1]

  • Carcinogenicity: Suspected carcinogen based on the naphthalene component.[3][4]

  • Flammability: The naphthalene core suggests the compound may be a flammable solid.[3]

  • Environmental Hazard: Likely to be toxic to aquatic organisms.[3]

This conservative assessment necessitates the implementation of stringent safety protocols, which will be detailed in the following sections.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this novel compound. The minimum required PPE for any work involving Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate is outlined below.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory at all times.[8] A face shield must be worn over the goggles when there is a risk of splashes, such as during transfers of solutions or when working with larger quantities.[8][9] This provides comprehensive protection against splashes and potential solid particulates.
Hand Protection Double gloving is required. An inner glove of a flexible laminate (e.g., Silver Shield) should be worn under a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile or neoprene).[8] Disposable nitrile gloves alone offer limited protection and should not be used as the primary barrier.[9] Always consult the glove manufacturer's chemical resistance guide.
Body Protection A flame-resistant laboratory coat is required.[8] For operations with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[10] Full-length pants and closed-toe shoes are mandatory laboratory attire.[9]
Respiratory Protection All handling of solid Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Donning and Doffing PPE: A Critical Procedure

Improper removal of PPE can lead to exposure. Follow this sequence to minimize risk.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Face Shield Doff2 2. Outer Gloves Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: PPE Donning and Doffing Workflow.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate at every stage is crucial for maintaining a safe laboratory environment.

3.1 Engineering Controls

  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Shower and Eyewash Station: These must be readily accessible and tested regularly.

3.2 Spill Response

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Contain: For liquid spills, use an absorbent material (e.g., vermiculite or a commercial chemical absorbent). For solid spills, carefully cover with a damp cloth to avoid generating dust and then use an absorbent.

  • Clean: Collect all contaminated materials into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Disposal Plan: A Cradle-to-Grave Responsibility

Proper disposal of Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate and all associated waste is a critical component of laboratory safety and environmental stewardship.

4.1 Waste Segregation

  • A dedicated, clearly labeled hazardous waste container must be used for all solid and liquid waste containing this compound.

  • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[3]

  • Contaminated materials such as gloves, weighing paper, and pipette tips must be disposed of in the same designated container.

4.2 Disposal Protocol

  • Solid Waste: Place directly into the designated, sealed hazardous waste container.

  • Liquid Waste: Collect in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate," and all known hazard classifications (e.g., "Toxic," "Suspected Carcinogen," "Flammable Solid").

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

The primary recommended disposal method for carbamate and naphthalene-containing waste is high-temperature incineration in a facility with appropriate emission controls.[11]

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Solid Solid Waste (Compound, Gloves, etc.) Solid_Container Designated Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, Rinsates) Liquid_Container Designated Liquid Waste Container Liquid->Liquid_Container Labeling Label with Full Chemical Name and Hazards Solid_Container->Labeling Liquid_Container->Labeling Storage Store in Secondary Containment Labeling->Storage Pickup Arrange for EHS Pickup Storage->Pickup Incineration High-Temperature Incineration Pickup->Incineration

Caption: Waste Disposal Workflow for Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate.

Conclusion: A Culture of Safety

The responsible advancement of science requires an unwavering commitment to safety. For novel compounds like Propyl (2-(7-methoxynaphthalen-1-yl)ethyl)carbamate, where comprehensive toxicological data is unavailable, a proactive and conservative approach to safety is not just recommended—it is imperative. By understanding the inherent risks of the molecule's constituent parts and adhering to the rigorous PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely explore the frontiers of drug discovery.

References

  • University of South Carolina. Personal Protective Equipment Policy for Research Laboratories and Support Facilities. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. [Link]

  • U.S. Environmental Protection Agency. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]

  • American Chemical Society. Safety and toxicological considerations when working with organophosphates and carbamates in the laboratory. [Link]

  • U.S. Environmental Protection Agency. Naphthalene. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

  • National Center for Biotechnology Information. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. [Link]

  • iGEM. Standard Operating Procedures. [Link]

  • National Center for Biotechnology Information. Propyl carbamate | C4H9NO2 | CID 12306 - PubChem. [Link]

  • Alpha Resources. NAPHTHALENE - Safety Data Sheet. [Link]

  • NextSDS. Propyl carbamate — Chemical Substance Information. [Link]

  • National Center for Biotechnology Information. Carbamate Toxicity - StatPearls. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.